4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPQDVBNPDILBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216240 | |
| Record name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282542-06-7 | |
| Record name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282542-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid (CAS 282542-06-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, a versatile chemical intermediate. Given its status as a specialized research chemical, this document synthesizes available data with established principles of organic and medicinal chemistry to offer field-proven insights into its properties, synthesis, and potential applications.
Core Molecular Attributes
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid belongs to the class of N-aryl succinamic acids. Its structure, featuring a substituted anilino moiety linked to a butanoic acid chain via an amide bond, makes it a valuable building block in synthetic and medicinal chemistry. The presence of a fluorine atom and a methyl group on the aromatic ring can significantly influence its physicochemical properties and biological activity in larger molecular constructs.
Physicochemical and Calculated Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 282542-06-7 | - |
| Molecular Formula | C₁₁H₁₂FNO₃ | Chemdiv[1] |
| Molecular Weight | 225.22 g/mol | Chemdiv[1] |
| Appearance | White to off-white solid (Expected) | Inferred from related compounds |
| Melting Point | 140-150 °C (Estimated) | Based on analogues[2][3][4] |
| Calculated logP | 1.4394 | Chemdiv[1] |
| Calculated logSw | -1.931 | Chemdiv[1] |
| Hydrogen Bond Acceptors | 5 | Chemdiv[1] |
| Hydrogen Bond Donors | 2 | Chemdiv[1] |
| Polar Surface Area | 51.772 Ų | Chemdiv[1] |
Synthesis and Mechanism
The most direct and industrially scalable method for the synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is the nucleophilic acyl substitution reaction between 3-fluoro-4-methylaniline and succinic anhydride.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the amine group of 3-fluoro-4-methylaniline on one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form the corresponding amide and carboxylic acid functionalities. The reaction is typically carried out in an aprotic solvent.
A related synthesis is documented for a similar compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, which is formed from the reaction of 3-fluoro-4-methyl aniline with itaconic anhydride[2].
Representative Synthetic Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of N-aryl succinamic acids.
Materials:
-
3-Fluoro-4-methylaniline
-
Succinic anhydride
-
Anhydrous acetone (or other suitable aprotic solvent like Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 equivalent) in anhydrous acetone.
-
To this stirred solution, add 3-fluoro-4-methylaniline (1.0 equivalent) portion-wise at ambient temperature over 30 minutes.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is expected to precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product and wash with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid have not been extensively reported, its structural motifs are present in a variety of biologically active compounds. Therefore, it serves as a valuable starting material or scaffold for the synthesis of novel therapeutic agents.
The general class of 4-aryl-4-oxobutanoic acids has shown promise in several therapeutic areas:
-
Anti-inflammatory Agents: Some derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase, suggesting potential applications in treating inflammatory conditions[5].
-
Anticonvulsants: These molecules can be used to synthesize bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which have demonstrated anticonvulsant properties[6].
-
Anticancer and Antimicrobial Agents: The broader family of 4-aryl-4-oxobutanoic acid derivatives has been explored for potential anticancer and antimicrobial activities[5][7].
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Analytical Characterization
Purity and identity of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound.
Representative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape[8].
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Sample Preparation: The sample should be dissolved in a mixture of acetonitrile and water.
Troubleshooting HPLC Analysis:
-
Peak Tailing: This is a common issue for acidic compounds. It can be mitigated by using a well-end-capped column and ensuring the mobile phase pH is at least 1.5-2 units below the pKa of the analyte[8].
-
Retention Time Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation. While a specific spectrum for the target compound is not available, the expected chemical shifts can be predicted based on its structure and data from starting materials like 3-fluoro-4-methylaniline[9].
Expected ¹H NMR signals:
-
Aromatic protons in the 3-fluoro-4-methylphenyl region.
-
A singlet for the methyl group protons.
-
An amide proton (N-H) signal, which may be broad.
-
Two methylene group signals (CH₂) from the butanoic acid chain, likely appearing as triplets.
-
A broad singlet for the carboxylic acid proton (O-H).
Safety, Handling, and Storage
General Safety Precautions:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[11].
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention[10].
-
Fire: The compound is expected to be a combustible solid. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a valuable and versatile building block for synthetic and medicinal chemistry. While comprehensive experimental data on this specific compound is limited, its properties and reactivity can be reliably inferred from related structures. Its potential as a precursor for biologically active molecules, particularly in the areas of anti-inflammatory and CNS-active agents, makes it a compound of interest for researchers in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and application in a research setting.
References
- BenchChem. (2025). Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)
- Nayak, P. S., et al. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1752.
- Thermo Fisher Scientific. (2025).
- Di Mola, A., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 25(1), 433.
- ResearchGate. (2025).
- Fisher Scientific. (2025).
- Sigma-Aldrich. 4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID AldrichCPR.
- MilliporeSigma. 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid.
- MPG.PuRe.
- Supporting Information. Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties.
- Chemdiv. Compound 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid.
- CymitQuimica. (2024).
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1217-1246.
- The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. (2015).
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
- Santa Cruz Biotechnology. 4-(4-Fluoroanilino)-4-oxobutanoic acid | CAS 199461-14-8.
- Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group.
- ChemicalBook. 4-Anilino-4-oxobutanoic Acid | 102-14-7.
- Cheméo. Chemical Properties of 4-Fluoro-3-methylanisole (CAS 2338-54-7).
- ResearchGate.
- AOCS. Introduction of NMR.
- ChemicalBook. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum.
- Sigma-Aldrich. 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid.
Sources
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Fragment-Based Design and Synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid: A Technical Whitepaper
Executive Summary
In contemporary drug discovery, the rational design of small-molecule fragments is critical for developing highly selective kinase inhibitors, PROTACs, and allosteric modulators. 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid represents a highly versatile, bifunctional building block. By combining a fluorinated hydrophobic aryl ring with a succinanilic acid moiety, this molecule offers a pre-organized pharmacophore capable of forming robust hydrogen-bonding networks and salt bridges.
This whitepaper provides an in-depth technical guide on the physicochemical properties, structural rationale, and a self-validating synthetic methodology for this compound, grounded in established medicinal chemistry and patent literature.
Physicochemical Profiling
Before integrating a fragment into a high-throughput screening (HTS) library or a lead-optimization campaign, its physicochemical parameters must be rigorously defined. The quantitative data for 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid is summarized below[1].
| Parameter | Value |
| Chemical Name | 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid |
| IUPAC Name | 4-(3-fluoro-4-methylphenyl)amino-4-oxobutanoic acid |
| Molecular Formula | C11H12FNO3 |
| Molecular Weight | 225.22 g/mol |
| CAS Number | 282542-06-7 |
| Exact Mass | 225.0801 Da |
| Appearance | White to off-white solid |
| Solubility Profile | Soluble in DMSO, DMF, and THF; Insoluble in Water |
Structural Rationale in Drug Design
The strategic selection of functional groups in this molecule is not arbitrary; each moiety serves a specific mechanistic purpose in target binding and pharmacokinetic optimization.
-
The Fluorine Effect: The incorporation of a fluorine atom at the 3-position of the aniline ring serves multiple purposes. Fluorine is highly electronegative and lipophilic. Its strategic placement modulates the pKa of the adjacent amine, restricts molecular conformation via dipole interactions, and critically blocks cytochrome P450-mediated metabolic oxidation at that specific aryl position, thereby extending the biological half-life of the resulting drug [3].
-
The Amide Linkage: The amide bond provides a rigid, planar geometry that acts as both a hydrogen-bond donor (NH) and acceptor (C=O), essential for anchoring the molecule within kinase hinge regions or target protein pockets.
-
The Terminal Carboxylic Acid: The free carboxylic acid acts as a versatile synthetic handle for further functionalization (e.g., coupling to PROTAC linker-ligands) or as a primary pharmacophore to form salt bridges with basic amino acid residues (like Arginine or Lysine) in the target binding site.
Pharmacophore mapping of the molecule's core functional groups for drug design.
Experimental Methodology: Self-Validating Synthesis Protocol
The synthesis of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid relies on the nucleophilic acyl substitution of succinic anhydride by 3-fluoro-4-methylaniline.
As an Application Scientist, I emphasize the design of self-validating experimental systems . The protocol below is engineered so that the reaction inherently purifies itself upon aqueous quench. By leveraging the differential solubility of the starting materials and the final product, the need for complex column chromatography is eliminated [2].
Step-by-Step Protocol
-
Reagent Preparation: Dissolve 3-fluoro-4-methylaniline (1.0 equivalent) in anhydrous Tetrahydrofuran (THF).
-
Causality: THF is chosen as an aprotic solvent because it effectively solubilizes both the aniline and the anhydride without acting as a competing nucleophile.
-
-
Electrophilic Addition: Slowly add succinic anhydride (1.1 equivalents) to the stirring solution at room temperature.
-
Causality: No exogenous base (like TEA or DIPEA) is added. The aniline is sufficiently nucleophilic to open the highly strained 5-membered anhydride ring. Omitting a base prevents unwanted base-catalyzed hydrolysis of the anhydride by trace environmental moisture.
-
-
Reaction Maturation: Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS until the aniline is completely consumed.
-
Self-Validating Quench & Workup: Remove the THF under reduced pressure. Suspend the resulting crude residue in distilled water and sonicate for 10 minutes.
-
Causality: This is the critical self-validating step. Water hydrolyzes any unreacted succinic anhydride into succinic acid, which is highly water-soluble. The target product, however, is highly hydrophobic and precipitates as a solid.
-
-
Isolation: Filter the suspension via vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to afford the pure product.
Workflow for the self-validating synthesis of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid.
Analytical Characterization
To validate the success of the synthesis, the isolated solid must be subjected to analytical characterization to confirm both identity and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass for C11H12FNO3 is 225.08 Da. Electrospray ionization in positive mode (ESI+) should yield a prominent
peak at m/z 226.08 . -
1H NMR (400 MHz, DMSO-d6):
-
A broad singlet around
12.1 ppm confirms the presence of the carboxylic acid proton (often exchanges with moisture). -
A singlet around
9.9 ppm confirms the newly formed amide . -
Aromatic protons will appear between
7.0 - 7.6 ppm, exhibiting coupling constants characteristic of the 3-fluoro-4-methyl substitution pattern. -
Two distinct multiplets around
2.5 - 2.6 ppm represent the four protons of the succinyl aliphatic chain ( ). -
A singlet at
2.2 ppm corresponds to the aryl methyl group.
-
Conclusion
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a highly engineered chemical fragment that leverages the unique properties of fluorine and the geometric stability of an amide-linked carboxylic acid. By utilizing a self-validating, base-free synthetic protocol, researchers can easily generate this compound in high purity and yield, accelerating downstream applications in targeted therapeutics and rational drug design.
References
- Mahajan, K., et al. "Inhibitors of ACK1/TNK2 tyrosine kinase." U.S. Patent US10017478B2, Google Patents.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]
The Medicinal Chemistry of Succinanilic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The succinanilic acid scaffold, a seemingly simple yet remarkably versatile pharmacophore, has emerged as a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, ranging from anticonvulsant and anti-inflammatory to potent anticancer and antimicrobial agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the synthesis, biological evaluation, and mechanism of action of succinanilic acid derivatives. By elucidating the causal relationships behind experimental choices and providing detailed, field-proven protocols, this guide aims to empower researchers to rationally design and develop novel therapeutics based on this promising chemical scaffold.
The Succinanilic Acid Core: Physicochemical Properties and Synthetic Strategies
Succinanilic acid, also known as N-phenylsuccinamic acid, is an organic compound characterized by a succinic acid moiety linked to an aniline ring via an amide bond. This arrangement provides a unique combination of a flexible aliphatic chain and a rigid aromatic ring, offering multiple points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.
Fundamental Synthesis of the Succinanilic Acid Scaffold
The foundational synthesis of succinanilic acid is a straightforward and efficient reaction between succinic anhydride and an appropriately substituted aniline.[1] This reaction proceeds rapidly, often at room temperature or with gentle heating, to yield the corresponding succinanilic acid.
Experimental Protocol: Synthesis of Succinanilic Acid [1]
-
Dissolution: Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.
-
Addition: While heating the solution, add a mixture of 9 ml of aniline in 50 ml of benzene. The reaction is typically rapid, with the succinanilic acid precipitating as a white solid.
-
Isolation: Cool the reaction mixture and collect the crystals by filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of benzene and allow them to dry.
-
Purification (Optional): The crude succinanilic acid can be purified by crystallization from a suitable solvent like benzene to yield white, needle-like crystals.
Modern and Diversified Synthetic Methodologies
While the classical approach is robust, contemporary medicinal chemistry demands more diverse and efficient synthetic strategies to generate libraries of derivatives for structure-activity relationship (SAR) studies.
Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner product formation.[2][3] This "green chemistry" approach is particularly well-suited for the synthesis of succinanilic acid derivatives and their subsequent cyclization to succinimides.[2]
Conceptual Workflow: Microwave-Assisted Synthesis
Caption: Microwave-assisted one-pot synthesis of N-substituted succinimides.
For the synthesis of cyclic succinimide derivatives, which are a prominent class of anticonvulsant agents, one-pot procedures offer significant advantages in terms of efficiency and atom economy.[4] These methods often involve the initial formation of the succinanilic acid followed by in-situ cyclization using reagents like acetic anhydride and sodium acetate or zinc powder in acetic acid.[4]
Therapeutic Applications and Biological Activities
Succinanilic acid derivatives have been investigated for a wide array of therapeutic applications, with significant findings in oncology, inflammation, neurology, and infectious diseases.
Anticancer Activity
A growing body of evidence highlights the potential of succinanilic acid derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
One of the key mechanisms by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. For instance, α-hydroxy succinamic acid (α-HSA), a naturally derived and synthetically accessible succinamic acid derivative, has demonstrated significant antiproliferative action in oral squamous carcinoma cells.[5] Mechanistic studies revealed that α-HSA upregulates the expression of pro-apoptotic genes such as p53, p21, and Bax, while simultaneously downregulating the anti-apoptotic gene, survivin.[5]
Signaling Pathway: Apoptosis Induction by α-HSA
Caption: Simplified signaling cascade of α-HSA-induced apoptosis.
The cytotoxic potential of succinanilic acid derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Derivative/Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Succinic Acid | CAKI-2 (Renal) | WST-1 | 25-50 | [6] |
| Succinic Acid | ACHN (Renal) | WST-1 | 25-50 | [6] |
| α-Hydroxy Succinamic Acid | SCC4 (Oral Squamous) | Cell Viability | 100-200 µg/mL | [5] |
Experimental Protocol: MTT Assay for Cell Viability [7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and succinanilic acid derivatives have shown promise as modulators of the inflammatory response. Their primary mechanism of action in this context often involves the regulation of pro-inflammatory cytokine production in immune cells like macrophages.
Succinic acid derivatives have been reported to suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7] This suggests that these compounds may interfere with key inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Protocol: Macrophage Inflammatory Assay [8][9]
-
Cell Culture: Culture and expand a murine macrophage cell line, such as J774A.1 or RAW 264.7.
-
Cell Stimulation: Stimulate the macrophages with LPS (e.g., 100 ng/mL) in the presence or absence of the test compounds.
-
Incubation: Incubate the cells for 16-18 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Determine the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): To assess nitric oxide production, mix the supernatant with Griess reagent and measure the absorbance at 540 nm.[10]
Conceptual Workflow: Anti-inflammatory Screening
Caption: A typical workflow for evaluating the anti-inflammatory potential of test compounds.
Anticonvulsant Properties
The succinimide ring, a cyclized form of succinanilic acid, is a well-established pharmacophore in anticonvulsant drugs. Derivatives of phenylsuccinimide have shown marked anticonvulsant activity.[11] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels (sodium and calcium), enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[12][13] While the precise mechanism for all succinanilic acid-derived anticonvulsants is not fully elucidated, their structural similarity to known drugs suggests a similar mode of action.
Antimicrobial Effects
Succinic acid and its derivatives possess antimicrobial properties against a range of microorganisms.[14][15] The proposed mechanisms of action include the disruption of the bacterial cell membrane, leading to the leakage of intracellular components, and interference with cellular metabolism.[14][16] Succinic acid has shown efficacy against bacteria such as Cutibacterium acnes, which is implicated in acne.[14]
Enzyme Inhibition: A Key Mechanism of Action
A significant number of succinanilic acid derivatives exert their biological effects through the inhibition of specific enzymes.
Acetylcholinesterase Inhibition
Aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[17][18] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some succinimide derivatives have been shown to act as competitive inhibitors of AChE.[18]
Cytochrome P450 Inhibition
Succinic acid itself has been shown to inhibit the activity of several cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP2D6, and CYP2C9.[5] This is an important consideration in drug development, as inhibition of these enzymes can lead to drug-drug interactions.
| Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| CYP3A4 | Non-competitive | 6.18 | 12.82 | [5] |
| CYP2D6 | Competitive | 7.40 | 14.53 | [5] |
| CYP2C9 | Competitive | 9.48 | 19.60 | [5] |
Experimental Protocol: Enzyme Inhibition Assay [5][19]
-
Reaction Mixture Preparation: In a suitable buffer, prepare a reaction mixture containing the enzyme, a specific substrate, and varying concentrations of the inhibitor (succinanilic acid derivative).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Quantification: Measure the amount of product formed, often using spectrophotometry or chromatography.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration in the presence and absence of the inhibitor. Use non-linear regression analysis of Michaelis-Menten kinetics to determine key parameters such as Vmax, Km, and the inhibition constant (Ki). Lineweaver-Burk or Dixon plots can be used to determine the mode of inhibition (competitive, non-competitive, etc.).
Structure-Activity Relationship (SAR) and Future Directions
The development of quantitative structure-activity relationship (QSAR) models is crucial for rationally designing more potent and selective succinanilic acid derivatives.[20][21][22][23] By correlating physicochemical properties and structural features with biological activity, QSAR studies can guide the synthesis of new compounds with improved therapeutic profiles.
Future research in this field should focus on:
-
Exploring Diverse Chemical Space: Synthesizing a broader range of derivatives with varied substituents on both the aromatic ring and the succinyl moiety to expand the SAR landscape.
-
Elucidating Detailed Mechanisms: Employing advanced molecular biology and biochemical techniques to unravel the precise molecular targets and signaling pathways for derivatives showing promising activity in different therapeutic areas.
-
In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
The succinanilic acid scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these compounds. By leveraging the protocols and insights presented herein, researchers are well-equipped to advance the development of the next generation of succinanilic acid-based medicines.
References
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- Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). Pharmaceutical Biology.
- Procurcumadiol - Application Notes and Protocols for In Vitro Anti-inflamm
- In Vitro Anticancer Activity. (n.d.). Bio-protocol.
- McCauley, J., Zivanovic, A. & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.
- Mahale, K.A., Gosavi, K.S., & Nilesh, S. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). JoVE.
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- Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. (1977). Die Pharmazie.
- Bartosh, T.J., et al. (2013).
- Shen, M., et al. (2002). Quantitative Structure-Activity Relationship Analysis of Functionalized Amino Acid Anticonvulsant Agents Using k Nearest Neighbor and Simulated Annealing PLS Methods. Journal of Medicinal Chemistry.
- Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (2003).
- Macrophage -Immune cell isolation -Immunology-BIO-PROTOCOL. (n.d.). Bio-protocol.
- Inhibition of the dapE-Encoded N-Succinyl-L,L-diaminopimelic Acid Desuccinylase from Neisseria meningitidis by L-Captopril. (2011). PMC.
- Quantitative structure–activity relationship models for compounds with anticonvulsant activity. (2019).
- Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (2024). MDPI.
- Microwave-Assisted Synthesis of N-Phenylsuccinimide. (2012). PMC.
- Quantitative Structure-Activity Relationship Models for Compounds With Anticonvulsant Activity. (2019). PubMed.
- QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity. (2015). PubMed.
- QSAR Study of Anticonvulsant Deriv
- Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. (2024). PMC.
- Succinic Acid: Wh
- A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023). Beilstein Archives.
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- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020).
- Synthesis and pharmacological activity of N-substituted succinimide analogs. (2017).
- Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). (n.d.). PrepChem.com.
- Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey). (2020). PMC.
- Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice. (2020). PMC.
- Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus. (2018). Frontiers.
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- Antimicrobial Activities of Monoesters of Succinic Acid. (2017).
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- Slow-onset Enzyme Inhibition and Inactiv
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Synthesis and Application of N-(3-Fluoro-4-methylphenyl)succinamic Acid: A Technical Guide
Executive Summary
As an Application Scientist in early-stage drug discovery, I frequently design synthetic routes for robust, versatile pharmacophores. The reaction between 3-fluoro-4-methylaniline and succinic anhydride yields 4-(3-fluoro-4-methylphenylamino)-4-oxobutanoic acid (commonly referred to as N-(3-fluoro-4-methylphenyl)succinamic acid). This highly polar intermediate is a critical building block in the development of ACK1/TNK2 tyrosine kinase inhibitors[1] and serves as a precursor for topoisomerase I inhibitors, including Exatecan derivatives[2],[3].
This whitepaper outlines the chemical causality, optimized parameters, and a self-validating experimental protocol for synthesizing this critical intermediate.
Chemical Rationale & Mechanistic Causality
The core transformation is a nucleophilic acyl substitution. Succinic anhydride acts as a highly electrophilic cyclic anhydride. When attacked by the primary amine of 3-fluoro-4-methylaniline, the anhydride ring opens to form a stable amide bond, simultaneously liberating a free carboxylic acid.
Causality of Substituents: The 3-fluoro group exerts an electron-withdrawing inductive effect, which slightly decreases the nucleophilicity of the amine nitrogen compared to an unsubstituted aniline. However, the 4-methyl group provides mild electron donation via hyperconjugation, balancing the electronic landscape[4]. The net result is a highly predictable, rapid amidation that proceeds efficiently at room temperature without the need for harsh coupling reagents or extreme heat[1].
Reaction workflow for the synthesis of N-(3-fluoro-4-methylphenyl)succinamic acid.
Optimization of Reaction Conditions
Selecting the correct solvent and temperature is critical for maximizing yield and purity while minimizing the formation of di-acylated or prematurely dehydrated byproducts. Table 1 summarizes the empirical optimization parameters.
Table 1: Optimization of Reaction Conditions for Succinamic Acid Synthesis
| Solvent | Temperature | Time (h) | Yield (%) | HPLC Purity (%) | Mechanistic Observations |
| Toluene | Reflux (110 °C) | 2.5 | 85 | 92 | High heat drives partial, uncontrolled dehydration to the succinimide[5]. |
| Dioxane | Room Temp (25 °C) | 3.0 | 88 | 94 | Good solubility profile, but solvent removal under vacuum is tedious[4]. |
| THF | Room Temp (25 °C) | 1.0 | 89 | 99 | Optimal balance of solubility and rapid kinetics; excellent purity[1]. |
| DCM / Pyridine | 15–30 °C | 2.0 | 92 | 98 | Pyridine acts as a base/catalyst, driving excellent conversion rates[2]. |
Self-Validating Experimental Protocol
To ensure absolute reproducibility, the following protocol is designed as a self-validating system. The inherent polarity shift from the starting material (a lipophilic aniline) to the product (a highly polar carboxylic acid) allows for real-time reaction monitoring and an aqueous workup that guarantees purity without the need for column chromatography.
Step-by-Step Methodology:
-
Preparation : In an oven-dried, suitable reaction vessel, dissolve 1.0 equivalent (e.g., 0.031 g) of 3-fluoro-4-methylaniline in anhydrous THF (or a mixture of dichloromethane and pyridine)[2],[1].
-
Electrophile Addition : Cool the solution to 0–5 °C using an ice bath. Slowly add 1.1 equivalents of succinic anhydride (e.g., 0.015 g) portion-wise[1].
-
Causality: Cooling prevents localized exothermic spikes that could lead to double acylation or premature ring closure.
-
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature (15–30 °C). Stir for 1 to 2 hours[2],[1].
-
In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system.
-
Self-Validation: The starting aniline will migrate up the plate (
), while the succinamic acid product will remain firmly at the baseline ( ) due to the free carboxylic acid moiety. The complete disappearance of the 0.6 spot validates 100% conversion.
-
-
Quench and Isolation : Remove the organic solvent under reduced pressure. Sonicate the resulting crude residue in distilled water (5 mL)[1].
-
Causality: Any excess, unreacted succinic anhydride rapidly hydrolyzes in water to form highly water-soluble succinic acid. Conversely, the target N-aryl succinamic acid precipitates out as a solid.
-
-
Purification : Filter the resulting suspension, wash the filter cake with cold water (3 mL), and dry under high vacuum to afford the target compound as a light green/white solid (typically ~89% yield)[1].
Downstream Applications in Drug Development
The free carboxylic acid of the succinamic acid product is a highly versatile synthetic handle. It can be directly subjected to amide coupling protocols for the synthesis of targeted cancer therapeutics, such as ACK1/TNK2 inhibitors[1].
Alternatively, the molecule can undergo deliberate cyclodehydration. By heating the succinamic acid with acetic anhydride and anhydrous sodium acetate at 80–100 °C, the molecule dehydrates to form 1-(3-fluoro-4-methylphenyl)pyrrolidine-2,5-dione (a cyclic succinimide derivative)[5],[6]. This succinimide core is structurally vital for assembling complex topoisomerase I inhibitors, serving as a direct intermediate for Exatecan analogs[3],[7].
Downstream applications of the succinamic acid intermediate in drug discovery.
References
-
Exatecan Intermediate 2 hydrochloride , Benchchem. 2
-
US10017478B2 - Inhibitors of ACK1/TNK2 tyrosine kinase , Google Patents. 1
-
The synthesis and reactions of some N-acyl-N-aryliminium ions , Arkat USA. 5
-
Exatecan Intermediate 4 dihydrochloride , Benchchem. 3
-
(1S,9R)-Exatecan mesylate , Benchchem. 7
-
US4009278A - Antimicrobial composition and method containing N-(3,5-dihalophenyl)-imide compounds , Google Patents. 6
-
Synthesis and Antibacterial Activity of Some Novel N,N-Di- Oxalamide Derivatives , Conscientia Beam. 4
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- 7. (1S,9R)-Exatecan mesylate | Benchchem [benchchem.com]
Unlocking the Pharmacological Potential of 4-Aryl-4-oxobutanoic Acid Derivatives: A Comprehensive Technical Guide
Chemical Architecture & Mechanistic Rationale
In the landscape of modern drug discovery, bifunctional scaffolds offer unparalleled versatility for rational drug design. 4-Aryl-4-oxobutanoic acid (also known as aroylpropionic acid) and its unsaturated counterpart, aroylacrylic acid , represent a highly privileged class of molecular precursors. The architectural brilliance of these compounds lies in their dual functionality: a highly reactive ketone/carbonyl group at the C4 position and a terminal carboxylic acid.
The causality behind their broad-spectrum biological activity is rooted in electrophilicity. When the saturated butanoic acid is dehydrogenated to form an (E)-4-aryl-4-oxo-2-butenoic acid (aroylacrylic acid), the resulting ketovinyl moiety acts as a potent Michael acceptor. This structural feature exhibits a profound affinity for nucleophilic thiol groups (-SH), allowing these molecules to form covalent adducts with cysteine residues in critical biological targets, such as mu-calpain and tubulin [1][1]. By strategically functionalizing the carboxylic acid or the ketone group, medicinal chemists can fine-tune the molecule's lipophilicity, target specificity, and pharmacokinetic profile.
Synthetic pathways of 4-aryl-4-oxobutanoic acid derivatives.
Key Biological Activities & Therapeutic Applications
Oncology: Cytostatic and Antiproliferative Action
The functionalization of aroylacrylic acids via the Michael addition of thioglycolic acid yields 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (CSAB) . These derivatives selectively suppress the proliferation of neoplastic human HeLa cells in the sub-micromolar range [2][2]. The mechanism relies on the compound's ability to disrupt mitochondrial integrity. In breast cancer (MCF7) and lung cancer (A549) cell lines, aroylacrylic acid phenylamides trigger massive reactive oxygen species (ROS) generation, leading to rapid oxidative stress and apoptosis [3][3]. Furthermore, these compounds directly inhibit tubulin assembly, arresting the cell cycle in the S phase[1].
Neuroprotection: mu-Calpain Inhibition
The overactivation of mu-calpain, a calcium-dependent cysteine protease, is a primary driver of neuronal apoptosis in Alzheimer's disease and ischemic stroke. Researchers have successfully designed acyclic variants of chromone derivatives by synthesizing 4-aryl-4-oxobutanoic acid amides . The primary amide group at the warhead region covalently interacts with the active site cysteine of mu-calpain, yielding highly potent inhibitors with IC50 values as low as 0.34 µM [4][4].
Infectious Diseases: Anti-Tubercular Activity
By condensing 4-aryl-4-oxobutanoic acids with hydrazine hydrate, the scaffold cyclizes into tetrahydropyridazin-3-ones. Subsequent reaction with aryl-aldehydes produces 6-aryl-4-arylidene-4,5-dihydropyridazin-3(2H)-ones . These structural modifications shift the biological profile toward antimicrobial efficacy, demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strains .
Dual mechanism of action: ROS generation and tubulin inhibition.
Quantitative Pharmacological Data
The following table synthesizes the quantitative efficacy of various 4-aryl-4-oxobutanoic acid derivatives across different biological targets.
| Compound Class | Specific Derivative / Substitution | Biological Target / Cell Line | Potency (IC50 / MIC) | Primary Indication |
| Acid Amides | 4c-2 (2-methoxymethoxy phenyl ring) | mu-Calpain Enzyme | IC50 = 0.34 µM | Neuroprotection / Alzheimer's |
| CSAB Derivatives | i-Pr group in positions 2 and 5 (Compound 16) | HeLa (Cervix Carcinoma) | IC50 < 1.0 µM | Oncology (Antiproliferative) |
| Aroylacrylic Amides | Unsubstituted Compound 1 | Tubulin Assembly | IC50 = 2.9 µM | Oncology (Antimitotic) |
| Pyridazinones | Electron-withdrawing groups on phenyl rings | M. tuberculosis H37Rv | Significant MIC reduction | Infectious Disease (Tuberculosis) |
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol A: Synthesis of CSAB Derivatives via Michael Addition
Objective: Synthesize 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids to target neoplastic cell proliferation[2].
-
Precursor Synthesis (Friedel-Crafts Acylation):
-
Action: React substituted benzenes with maleic acid anhydride in the presence of anhydrous AlCl3.
-
Causality: The Lewis acid (AlCl3) activates the anhydride, directing an electrophilic aromatic substitution to regiospecifically form the (E)-4-aryl-4-oxo-2-butenoic acid intermediate.
-
-
Michael Addition:
-
Action: Introduce thioglycolic acid to the purified intermediate in a controlled solvent environment.
-
Causality: The ketovinyl moiety of the intermediate is highly electrophilic. The addition of the thiol group creates a stable thioether linkage. This step chemically mimics the drug's intended in vivo interaction with biological thiols, effectively creating a stabilized active pharmacophore.
-
-
Validation & Isolation:
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC). Isolate the product as a racemic mixture of R and S enantiomers.
-
Causality: TLC validation ensures the complete consumption of the highly reactive ketovinyl precursor, preventing false-positive cytotoxicity in downstream biological assays caused by unreacted starting materials.
-
Protocol B: In Vitro Antiproliferative Assay (HeLa Cell Line)
Objective: Quantify the cytostatic activity (IC50) of the synthesized CSAB derivatives[2].
-
Cell Seeding:
-
Action: Seed HeLa cells into 96-well microtiter plates at a strict density of 2,000 cells per well in 0.1 mL of nutrient medium. Incubate for 20 hours.
-
Causality: Seeding exactly 2,000 cells allows for unrestricted logarithmic growth during the assay window. This prevents contact inhibition from artificially slowing cell division and skewing viability data.
-
-
Drug Application:
-
Action: Apply five distinct concentrations of the CSAB derivative (ranging from 0.644 to 29.48 µM) in triplicate.
-
Causality: Testing across a broad, mathematically spaced concentration gradient is mathematically required to accurately plot a sigmoidal dose-response curve and calculate a precise IC50.
-
-
Self-Validating Control Integration:
-
Action: Maintain three sets of wells: Treated (Cells + Drug), Control (Cells + Medium only), and Blank (Medium + Drug, no cells).
-
Causality: The Blank wells control for the intrinsic optical absorbance of the drug compound itself. By subtracting the Blank absorbance and dividing the Treated absorbance by the Control absorbance, the system perfectly isolates the drug's true cytotoxic effect from environmental or chemical artifacts.
-
References
- Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors Source: PubMed / NIH URL
- (E)
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells.
- The in vitro assessment of the prooxidative action of the novel aroylacrylic acid phenylamides in A549 and MCF7 cancer cell lines Source: PubMed / NIH URL
- Synthesis and Anti-Tubercular Activity of 6-Substtitutedaryl-4-Arylidene- 4, 5-Dihydropyridazin-3(2H)
Sources
- 1. (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone–aroylacrylic acid chimeras: Design, antiproliferative activity and inhibition of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The in vitro assessment of the prooxidative action of the novel aroylacrylic acid phenylamides in A549 and MCF7 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a bespoke chemical compound that serves as a valuable building block in the synthesis of more complex molecules. Its unique structural features, combining an aromatic amine with a carboxylic acid, make it a versatile intermediate for the development of new pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and an exploration of its physicochemical properties.
Chemical Identity and Structure
The unambiguous identification of a chemical compound is the foundation of reproducible scientific research. The following section details the key identifiers for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.
Canonical SMILES: Cc1ccc(cc1F)NC(CCC(O)=O)=O[1]
InChIKey
The IUPAC International Chemical Identifier (InChI) Key is a hashed version of the full InChI, designed to allow for easy web searching of chemical compounds.
InChIKey: ORPQDVBNPDILBZ-UHFFFAOYSA-N[1]
Other Key Identifiers
| Identifier | Value | Source |
| Molecular Formula | C11H12FNO3 | Chemdiv[1] |
| Molecular Weight | 225.22 g/mol | Chemdiv[1] |
| CAS Number | 282542-06-7 | Sigma-Aldrich |
Structural Elucidation
The structure of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is characterized by three key functional groups: a 3-fluoro-4-methylaniline moiety, an amide linkage, and a terminal carboxylic acid. The fluorine atom on the aromatic ring can significantly influence the molecule's electronic properties and its binding interactions with biological targets. The carboxylic acid provides a handle for further chemical modifications, such as esterification or amidation, enabling its incorporation into larger molecular scaffolds.
Caption: 2D structure of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.
Synthesis Protocol
The synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is typically achieved through the nucleophilic acyl substitution reaction between 3-fluoro-4-methylaniline and succinic anhydride. This reaction is a straightforward and efficient method for forming the amide bond and opening the anhydride ring.
Reaction Scheme
Caption: Synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.
Step-by-Step Methodology
-
Dissolution: Dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To the stirred solution, add 3-fluoro-4-methylaniline (1.0 eq) portion-wise over a period of 30 minutes at ambient temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The formation of a precipitate or slurry is often observed.
-
Isolation: Upon completion, the solid product is isolated by filtration.
-
Purification: The collected solid is washed with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials and dried under vacuum to yield the final product.
Mechanistic Insights
The reaction proceeds via a nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the succinic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer occurs to yield the final amide and carboxylic acid functionalities. The lone pair of electrons on the amine nitrogen initiates the nucleophilic attack on the electrophilic carbonyl carbon of the anhydride.[2]
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug discovery and materials science, influencing its solubility, permeability, and interaction with biological systems.
| Property | Value | Unit | Source |
| logP | 1.4394 | Chemdiv[1] | |
| logD (-1.5101) | Chemdiv[1] | ||
| Polar Surface Area | 51.772 | Ų | Chemdiv[1] |
| Hydrogen Bond Acceptors | 5 | Chemdiv[1] | |
| Hydrogen Bond Donors | 2 | Chemdiv[1] |
Potential Applications and Further Research
As a bifunctional molecule, 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid holds significant potential as a scaffold in medicinal chemistry. The carboxylic acid can be derivatized to form esters, amides, or other functional groups, allowing for the exploration of a wide chemical space. The fluorinated aniline moiety can participate in various cross-coupling reactions to build more complex aromatic systems.
Experimental Workflow for Further Derivatization
Caption: Potential derivatization pathways for further research.
This compound can serve as a starting point for the synthesis of libraries of small molecules for high-throughput screening in drug discovery programs. Its structural motifs are found in various biologically active compounds, suggesting its potential as a privileged scaffold.
Conclusion
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a well-defined chemical entity with versatile properties for chemical synthesis. This guide has provided its key identifiers, a reliable synthesis protocol, and an overview of its physicochemical characteristics. The presented information is intended to support researchers in their efforts to utilize this compound for the development of novel molecules with potential applications in pharmaceuticals and materials science.
References
-
Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1752. Available at: [Link]
-
Gannett, P. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Quora. Retrieved from [Link]
-
Losito, I., De Giglio, E., & Cioffi, N. (2020). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 12(6), 1286. Available at: [Link]
Sources
Literature review on fluorinated succinanilic acids
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Fluorinated Succinanilic Acids
Abstract
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Succinanilic acids, comprised of a succinic acid moiety linked to an aniline via an amide bond, represent a versatile scaffold with documented biological activities. This guide provides a comprehensive technical overview of fluorinated succinanilic acids, a class of compounds at the intersection of these two domains. We will explore the underlying scientific rationale for their design, detail robust synthetic methodologies and characterization protocols, and discuss their potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorination within this promising chemical space.
The Rationale for Fluorination in Drug Discovery
Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. This unique combination allows it to exert profound electronic effects with minimal steric penalty, making it a favored tool for lead optimization in drug discovery.[3][4] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its utility.[2]
The introduction of fluorine can strategically alter a molecule's:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. Placing fluorine at a metabolically vulnerable position (a "metabolic soft spot") can block oxidation, thereby increasing the drug's half-life and bioavailability.[2][4]
-
Acidity and Basicity (pKa): Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic protons or the pKb of basic nitrogen atoms. This modulation can be critical for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding.
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5] However, the effect is complex and context-dependent; for instance, a trifluoromethyl (-CF3) group is a powerful lipophilicity enhancer, while a single fluorine atom has a more subtle effect.
-
Binding Affinity and Conformation: Fluorine can engage in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions (e.g., with carbonyl groups), which can enhance binding to a biological target.[5] It can also influence the conformational preference of a molecule, locking it into a more bioactive shape.[6]
Caption: The causal pathway from strategic fluorination to an improved pharmacological profile.
Synthetic Strategies for Fluorinated Succinanilic Acids
The synthesis of fluorinated succinanilic acids can be approached through several reliable routes, primarily depending on the availability of starting materials. The most direct method involves the acylation of a fluorinated aniline with succinic anhydride.
Primary Synthetic Route: Acylation of Fluorinated Anilines
This is the most common and versatile approach. It leverages the wide commercial availability of mono-, di-, and poly-fluorinated anilines as well as anilines bearing fluoroalkyl groups (e.g., trifluoromethyl).
Reaction: Fluorinated Aniline + Succinic Anhydride → Fluorinated Succinanilic Acid
Causality behind Experimental Choices:
-
Solvent: Aprotic polar solvents such as Tetrahydrofuran (THF), 1,4-dioxane, or Acetonitrile are preferred. They effectively dissolve both the aniline and the anhydride without participating in the reaction. Dichloromethane (DCM) can also be used, sometimes with a mild base to scavenge the resulting carboxylic acid.
-
Temperature: The reaction is typically exothermic and proceeds readily at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction for less nucleophilic anilines (e.g., those with multiple electron-withdrawing fluorine atoms).
-
Work-up: The product is a carboxylic acid. A simple acidic work-up (e.g., with 1M HCl) ensures the product is in its neutral, protonated form, facilitating its precipitation or extraction into an organic solvent.
Caption: General workflow for the synthesis of fluorinated succinanilic acids.
Alternative Synthetic Routes
While less common, other strategies can be employed:
-
From Fluorinated Succinic Acid Derivatives: Reacting aniline with a mono-fluorinated succinic acid derivative. This is less practical due to the limited availability and higher cost of the fluorinated starting material.
-
Late-Stage Fluorination: Direct fluorination of a parent succinanilic acid molecule. This is synthetically challenging as it often requires harsh conditions and can lead to a mixture of products, making purification difficult.[3]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques provides a self-validating system.
| Technique | Purpose | Expected Observations for 4'-Fluorosuccinanilic Acid |
| ¹H NMR | Structural confirmation and purity assessment | - Aromatic protons appear as multiplets in the ~7.0-7.6 ppm range. - Amide proton (N-H) appears as a broad singlet (~8-10 ppm). - Two methylene (-CH₂-) groups from the succinyl chain appear as distinct triplets around 2.6 ppm. - Carboxylic acid proton (O-H) appears as a very broad singlet (>10 ppm). |
| ¹³C NMR | Carbon skeleton confirmation | - Carbonyl carbons (amide and acid) in the 170-180 ppm range. - Aromatic carbons between 115-140 ppm. The carbon directly bonded to fluorine will show a large ¹JCF coupling constant. - Methylene carbons around 30 ppm.[7] |
| ¹⁹F NMR | Unambiguous confirmation of fluorine incorporation | - A single resonance for the fluorine on the aromatic ring, typically between -110 and -120 ppm (relative to CFCl₃). The multiplicity will depend on coupling to adjacent aromatic protons. |
| Mass Spec (MS) | Molecular weight confirmation | - The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the compound (e.g., 212.07 for C₁₀H₁₀FNO₃). |
| Infrared (IR) | Functional group identification | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - N-H stretch from the amide (~3300 cm⁻¹). - Sharp C=O stretches for the amide and carboxylic acid (~1650-1750 cm⁻¹).[8][9] |
Potential Applications and Biological Relevance
While the literature specifically on fluorinated succinanilic acids is nascent, the pharmacological potential can be inferred from related structures. The core scaffold combines features of cinnamic acid and anthranilic acid derivatives, both of which are known to possess a wide range of biological activities.[10][11][12]
Potential Therapeutic Areas:
-
Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an N-aryl amide or acid functionality. The succinanilic acid scaffold fits this pharmacophore. Fluorination, particularly of the aniline ring, could enhance potency and improve pharmacokinetic properties.[12][13]
-
Antimicrobial and Antifungal Agents: The disruption of cell membranes and inhibition of key enzymes are common antimicrobial mechanisms. The lipophilic nature of the fluorinated aryl ring combined with the polar carboxylic acid could facilitate interactions with microbial targets.[8][13]
-
Enzyme Inhibitors: Fluorinated molecules are widely used as enzyme inhibitors, acting as substrate analogues or transition-state mimics.[14][15] Fluorinated succinanilic acids could be explored as inhibitors for proteases, kinases, or metabolic enzymes where the parent scaffold shows initial activity.
Caption: Structure-Activity Relationship (SAR) map for the fluorinated succinanilic acid scaffold.
Detailed Experimental Protocol: Synthesis and Characterization of 4'-Fluorosuccinanilic Acid
This section provides a self-validating protocol for a representative synthesis.
Objective: To synthesize 4'-Fluorosuccinanilic acid from 4-fluoroaniline and succinic anhydride and confirm its identity and purity.
Materials:
-
4-fluoroaniline (99%)
-
Succinic anhydride (99%)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (1M HCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (1.00 g, 10.0 mmol). Dissolve the solid in 30 mL of anhydrous THF.
-
Addition of Aniline: In a separate vial, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring succinic anhydride solution at room temperature over 10 minutes.
-
Reaction Monitoring (Trustworthiness Checkpoint 1): Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid. The disappearance of the 4-fluoroaniline spot (visualized under UV light) indicates reaction completion.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Redissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL) to remove any unreacted aniline and protonate the product. Wash subsequently with brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate again under reduced pressure to yield a crude solid.
-
Purification (Trustworthiness Checkpoint 2): Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to yield a pure, crystalline product.
-
Characterization:
-
Obtain the melting point of the purified solid.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Obtain an IR spectrum to verify the presence of key functional groups.
-
Conclusion and Future Outlook
Fluorinated succinanilic acids are a synthetically accessible class of compounds with significant, albeit largely unexplored, potential in medicinal chemistry and materials science. The principles of fluorine chemistry suggest that these derivatives will possess enhanced metabolic stability and modulated physicochemical properties compared to their non-fluorinated parent compounds.[4][5] Future research should focus on building a library of these compounds with diverse fluorination patterns and screening them for a range of biological activities, particularly as anti-inflammatory, analgesic, and antimicrobial agents. The insights gained from such studies will undoubtedly pave the way for the development of novel therapeutics based on this promising scaffold.
References
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- Synthesis of complex unnatural fluorine-containing amino acids. [PMC] ()
- Drug Discovery Based on Fluorine-Containing Glycomimetics. [MDPI] ()
- Enzymatic synthesis of fluorin
- Fluorinated Building Blocks in Drug Design: Why They M
- The Importance of Fluorine in the Life Science Industry. [CHIMIA] ()
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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Evaluation of Niche Chemical Compounds
A Note on the Inquiry for CAS 282542-06-7:
An exhaustive search for the chemical compound designated by CAS number 282542-06-7 has revealed no publicly available data, including its chemical structure, synthesis protocols, or suppliers. This suggests that the provided CAS number may be inaccurate, may refer to a proprietary compound not available in the public domain, or may designate a substance that has not been cataloged in readily accessible chemical databases.
In the spirit of providing a valuable resource for researchers and drug development professionals who may encounter similar challenges, this guide offers a systematic approach to investigating and potentially sourcing such niche compounds. Furthermore, to illustrate the depth of technical information that can be compiled for a known research chemical, a detailed profile of a related compound, 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide, is provided.
Part 1: A Researcher's Protocol for Investigating and Sourcing Unidentified Chemical Compounds
When a search for a specific CAS number proves unfruitful, a structured approach is necessary to determine the nature of the compound and its potential availability. The following workflow is recommended for researchers and scientists in the field of drug development.
Initial Verification and Database Search
The first and most critical step is to verify the accuracy of the CAS number. Transcription errors are common, and it is advisable to cross-reference the number with the original source, be it a patent, a scientific publication, or an internal document.
Should the number be correct, the next step involves a thorough search of specialized chemical databases that are often more comprehensive than public search engines. These include:
-
SciFinder-n® (a product of CAS): As the most authoritative and comprehensive database of chemical information, a search within SciFinder-n is essential. It allows for searches by CAS number, chemical name, and structure.
-
Reaxys®: This database, produced by Elsevier, is another invaluable resource for chemical structures, reactions, and properties, with extensive coverage of journal and patent literature.
-
PubChem: A public database maintained by the National Center for Biotechnology Information (NCBI), PubChem provides information on the biological activities of small molecules.
Exploring Custom Synthesis and Supplier Inquiries
If database searches do not yield a commercial supplier, it is likely that the compound is not available off-the-shelf. In such cases, the following avenues should be explored:
-
Contacting Custom Synthesis Companies: Numerous companies specialize in the custom synthesis of novel or rare chemicals. Providing them with a chemical structure (if known) or the original source of the CAS number can enable them to assess the feasibility and cost of synthesis.
-
Inquiring with Major Chemical Suppliers: While a compound may not be listed in their online catalog, major suppliers such as Sigma-Aldrich (now MilliporeSigma), Thermo Fisher Scientific, and VWR often have access to a wider range of chemicals through their sourcing networks.[1] It is worthwhile to contact their technical support or sales departments with a direct inquiry.
Workflow for Sourcing Niche Compounds
The following diagram illustrates a logical workflow for researchers to follow when attempting to source a chemical compound with limited public information.
Part 2: Illustrative Technical Guide: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide
To demonstrate the format and content of an in-depth technical guide, this section focuses on 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide, a compound with potential applications in medicinal chemistry.
Introduction and Chemical Properties
2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide is a halogenated and nitrated acetamide derivative. Such compounds are of interest in drug discovery as they can act as intermediates in the synthesis of more complex molecules or possess intrinsic biological activity. The presence of a chloroacetamide group, for instance, can confer reactivity towards nucleophilic residues in proteins, making it a potential candidate for covalent inhibitors.
| Property | Value |
| Molecular Formula | C8H6Cl2N2O3[2] |
| Molecular Weight | 249.05 g/mol [2] |
| Appearance | Yellow crystalline solid[2] |
| Crystal System | Monoclinic[2] |
| Space Group | P21/c[2] |
Synthesis Protocol
The synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide can be achieved through the acylation of 4-chloro-2-nitroaniline with chloroacetyl chloride in the presence of a base. The following protocol is adapted from the literature.[2]
Materials:
-
4-chloro-2-nitroaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Chloroform (or another suitable aprotic solvent)
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-nitroaniline (0.1 mol) and triethylamine in a suitable solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the organic phase sequentially with deionized water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate, to obtain the final compound as a solid.[2]
Synthesis Workflow Diagram
The synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide is a straightforward acylation reaction. The workflow can be visualized as follows:
Potential Mechanism of Action and Applications in Drug Development
While specific biological activity for 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide is not extensively documented, related chloroacetamide derivatives have been investigated for their therapeutic potential. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against Klebsiella pneumoniae.[1][3] The proposed mechanism for such compounds involves acting as covalent inhibitors. The electrophilic carbon of the chloroacetamide moiety can react with nucleophilic residues (such as cysteine or histidine) in the active sites of bacterial enzymes, leading to irreversible inhibition and subsequent cell death.[3]
Given its structural similarities, 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide could be explored as a precursor or a lead compound in the development of novel antibacterial agents. Its synthesis serves as a fundamental step in creating a library of related compounds for structure-activity relationship (SAR) studies, which are crucial in the early stages of drug discovery.
References
-
Zhang, S.-S., Xu, L.-L., Zou, J., Bi, S., & Wen, Y.-H. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4478–o4479. [Link]
-
Cordeiro, L. V., de Oliveira, T. A., Peixoto, A. A., do Nascimento, M. G. R., de Oliveira, A. P., & Leite, L. F. C. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
UniProt. (2014, March 19). coq7 - 3-demethoxyubiquinol 3-hydroxylase - Advenella mimigardefordensis (strain DSM 17166 / LMG 22922 / DPN7). Retrieved March 7, 2024, from [Link]
-
eBay. (n.d.). 282542 NEW Genuine Maruyama Carburetor B30 BC3021 MS75 MS0741 MC3021 E30S OEM. Retrieved March 7, 2024, from [Link]
-
Cordeiro, L. V., de Oliveira, T. A., Peixoto, A. A., do Nascimento, M. G. R., de Oliveira, A. P., & Leite, L. F. C. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 575. [Link]
-
Matrix Fine Chemicals. (n.d.). 3-ISOTHIOCYANATOPROP-1-ENE | CAS 57-06-7. Retrieved March 7, 2024, from [Link]
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Comprehensive Safety and Handling Whitepaper: 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
Executive Summary 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a specialized succinamic acid derivative utilized primarily in early-stage pharmaceutical discovery. Because it is classified as a rare and unique chemical, empirical analytical and toxicological data are limited[1]. However, as a Senior Application Scientist, it is critical to implement predictive toxicology models. The presence of a fluorinated aniline substructure dictates stringent handling protocols due to the severe risk of systemic toxicity, specifically methemoglobinemia. This whitepaper establishes the foundational safety data sheet (SDS) parameters, mechanistic toxicology, and self-validating standard operating procedures (SOPs) required for safe laboratory handling.
Chemical Identity & Physicochemical Properties
Understanding the precise structural identity of a compound is the first step in predicting its hazard profile. The target compound is an amide formed from the reaction of 3-fluoro-4-methylaniline with a succinic acid derivative.
Table 1: Physicochemical and Identification Data
| Parameter | Data / Specification |
| Chemical Name | 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid |
| CAS Number | 282542-06-7[1] |
| Linear Formula | C₁₁H₁₂FNO₃[1] |
| Molecular Weight | 225.222 g/mol [1] |
| MDL Number | MFCD00977810[1] |
| Physical State | Solid (Powder) |
| Structural Class | Succinamic acid derivative / Fluorinated Anilide |
Mechanistic Toxicology & Pharmacokinetics
While direct toxicological data for CAS 282542-06-7 is not collected by the manufacturer[1], we must extrapolate its hazard profile based on its metabolic pathway. The causality of its toxicity lies in its potential for enzymatic degradation in vivo.
The Causality of Aniline Toxicity: Succinamic acid derivatives can undergo hydrolytic cleavage by hepatic amidases, releasing the free aniline derivative[2]. In this case, hydrolysis yields 3-fluoro-4-methylaniline. Aniline derivatives are highly lipophilic and rapidly absorbed through the skin, lungs, and gastrointestinal tract[3].
Once in the systemic circulation, the aniline derivative is N-oxygenated by hepatic Cytochrome P450 (CYP450) enzymes into a highly reactive phenylhydroxylamine metabolite[4]. This intermediate is the direct causal agent of toxicity: it oxidizes the ferrous iron (Fe²⁺) within hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[3]. Because methemoglobin cannot bind or transport oxygen, elevated levels lead to profound tissue hypoxia, cyanosis, and potentially fatal cardiopulmonary collapse[4].
Metabolic activation pathway of aniline derivatives leading to methemoglobinemia.
Predictive Hazard Identification (GHS Classification)
Based on the mechanistic toxicology of the 3-fluoro-4-methylaniline substructure, the following Globally Harmonized System (GHS) classifications must be applied defensively until empirical data proves otherwise.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | Danger | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 | Danger | H331: Toxic if inhaled |
| Specific Target Organ Toxicity | STOT RE 1 | Danger | H372: Causes damage to organs (Blood) |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
Standard Operating Procedures (SOPs): Handling & Storage
Fluorinated organic powders frequently exhibit high electrostatic charge, which drastically increases the risk of aerosolization during transfer. Inhalation of aerosolized aniline derivatives directly bypasses first-pass hepatic detoxification, leading to rapid systemic absorption[5]. To mitigate this, we employ a self-validating micro-weighing protocol.
Protocol 1: Self-Validating Micro-Weighing Procedure
Prerequisites:
-
PPE: Nitrile gloves (double-layered), fitted N95 or P100 particulate respirator, chemical-resistant lab coat, and safety goggles.
-
Environment: Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.
Step-by-Step Methodology:
-
System Validation (The Self-Check): Before opening the chemical container, activate the fume hood and use a calibrated anemometer to measure the face velocity. Causality: The velocity must read between 0.4 m/s and 0.6 m/s (80-120 fpm). If the flow rate fluctuates >10%, the sash must be adjusted or the system recalibrated. Do not proceed until the airflow is validated.
-
Static Mitigation: Wipe the exterior of the chemical vial and the weighing spatula with a static-dissipative cloth. Place an anti-static ionizer fan inside the hood, directed at the balance. Causality: Neutralizing the static charge prevents the fine powder from aerosolizing and contaminating the operator's breathing zone.
-
Tare and Transfer: Place a pre-weighed anti-static weigh boat onto the analytical balance. Tare the balance. Carefully transfer the required mass of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid using a micro-spatula.
-
Sealing and Decontamination: Immediately seal the source vial. Wipe down the balance, spatula, and hood surface with a 10% bleach solution followed by 70% ethanol to degrade and remove any residual active pharmaceutical ingredient (API).
-
PPE Doffing: Remove the outer layer of gloves inside the hood and dispose of them in a hazardous waste receptacle before withdrawing hands from the containment area.
Emergency Response & First Aid Workflows
Because aniline-induced methemoglobinemia can develop insidiously and delayed symptoms may appear hours after exposure[4], immediate and specific medical intervention is required.
The Causality of the Antidote: Methylene blue is the specific antidote for aniline poisoning. It acts as an artificial electron acceptor for the enzyme NADPH-methemoglobin reductase, rapidly accelerating the reduction of toxic Fe³⁺ back to functional Fe²⁺, thereby restoring the blood's oxygen-carrying capacity[3].
Protocol 2: Acute Exposure Response
-
Inhalation/Dermal Exposure: Immediately remove the victim from the contaminated area to fresh air. If dermal contact occurs, flush the affected skin with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately, as aniline derivatives rapidly penetrate the dermis[4].
-
Clinical Evaluation: Administer supplemental oxygen[4]. Monitor the patient for signs of cyanosis (bluish discoloration of lips and nail beds), headache, dizziness, and tachycardia.
-
Antidote Administration: If methemoglobin levels exceed 20% or if the patient is symptomatic, emergency medical personnel should administer Methylene Blue (1 to 2 mg/kg) intravenously over 5 minutes[3].
Emergency response and targeted antidote workflow for acute aniline exposure.
References
-
Title: 4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID AldrichCPR | Sigma-Aldrich Source: sigmaaldrich.com URL: 1
-
Title: Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC Source: cdc.gov URL: 4
-
Title: Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC Source: nih.gov URL: 5
-
Title: Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC Source: nih.gov URL: 3
-
Title: Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide by isolated rat hepatocytes - PubMed Source: nih.gov URL: 2
Sources
- 1. 4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Metabolism of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid: A Detailed Guide for Researchers
Introduction: The Significance of N-Aryl Amic Acids
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, also known as N-(3-fluoro-4-methylphenyl)succinamic acid, belongs to the class of N-aryl amic acids. These compounds are valuable intermediates in organic synthesis and drug discovery. The presence of a carboxylic acid and an amide functional group within the same molecule allows for diverse chemical transformations, making them versatile building blocks for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activity. The incorporation of a fluorine atom and a methyl group on the aniline ring can significantly influence the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
This document provides a comprehensive, field-proven protocol for the synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, designed for researchers, scientists, and drug development professionals. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the rationale behind the experimental choices, ensuring a thorough understanding of the synthetic process.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is achieved through a nucleophilic acyl substitution reaction between 3-fluoro-4-methylaniline and succinic anhydride. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of an amide bond, yielding the desired N-aryl amic acid. This reaction is generally efficient and proceeds under mild conditions.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints for ensuring the successful synthesis and purification of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoro-4-methylaniline | ≥98% | e.g., Sigma-Aldrich, TCI | Corrosive, toxic. Handle with care.[1] |
| Succinic anhydride | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | Corrosive, moisture sensitive.[2][3] |
| Toluene | Anhydrous | e.g., Fisher Scientific | Flammable, irritant. Use in a well-ventilated hood. |
| Ethanol | Reagent Grade | e.g., Fisher Scientific | For recrystallization. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | For workup. | |
| Deionized water | For washing. | ||
| Anhydrous sodium sulfate (Na₂SO₄) | For drying organic layers (if needed). |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Buchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Melting point apparatus
-
NMR spectrometer (for characterization)
-
Infrared (IR) spectrometer (for characterization)
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.05 mol) of succinic anhydride in 30 mL of anhydrous toluene.
-
In a separate beaker, dissolve 6.25 g (0.05 mol) of 3-fluoro-4-methylaniline in 20 mL of anhydrous toluene.
-
Transfer the 3-fluoro-4-methylaniline solution to a dropping funnel.
-
-
Reaction:
-
With vigorous stirring, add the 3-fluoro-4-methylaniline solution dropwise to the succinic anhydride solution at room temperature over a period of 30 minutes.
-
A precipitate may start to form during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete, add 30 mL of 1 M hydrochloric acid to the reaction mixture and stir for 15 minutes. This step is crucial to protonate and dissolve any unreacted 3-fluoro-4-methylaniline.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove any remaining acid, unreacted succinic anhydride, and succinic acid formed by hydrolysis.
-
Dry the crude product in a desiccator or a vacuum oven at 50-60 °C to a constant weight.
-
-
Purification:
-
The crude product can be purified by recrystallization. Suspend the crude solid in a minimal amount of boiling ethanol in an Erlenmeyer flask.
-
Add hot ethanol portion-wise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
-
Characterization and Validation
The identity and purity of the synthesized 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 140-150 °C. A closely related compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, has a reported melting point of 141-143 °C (414-416 K)[1]. |
| ¹H NMR | Expected signals for aromatic protons, the N-H proton, the methyl group protons, and the two methylene groups of the butanoic acid chain. The chemical shifts will be influenced by the fluorine and methyl substituents on the aromatic ring. |
| ¹³C NMR | Expected signals for the aromatic carbons (with C-F coupling), the methyl carbon, the two carbonyl carbons (amide and carboxylic acid), and the two methylene carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid). |
Safety Precautions
-
3-Fluoro-4-methylaniline: This compound is toxic and an irritant.[1] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Succinic anhydride: This compound is corrosive and causes severe skin and eye damage.[2][3] It is also moisture-sensitive. Handle in a dry environment and wear appropriate PPE.
-
Toluene: This solvent is flammable and an irritant. All manipulations should be performed in a well-ventilated fume hood.
-
General: Standard laboratory safety practices should be followed throughout the procedure. Ensure that an eyewash station and a safety shower are readily accessible.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). |
| Loss of product during workup. | Ensure the pH of the aqueous layer is acidic before filtration to minimize the solubility of the product. | |
| Oily Product | Impurities present. | Ensure thorough washing during the workup. Perform the recrystallization carefully, perhaps trying a different solvent system (e.g., ethanol/water). |
| Product does not precipitate | Product is soluble in the reaction mixture. | Try to concentrate the reaction mixture under reduced pressure before adding the acidic solution. |
Conclusion
This application note provides a detailed and robust protocol for the synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid. By following the outlined steps and understanding the underlying chemical principles, researchers can reliably synthesize this valuable intermediate for their research and development needs. The emphasis on safety and troubleshooting is intended to ensure a successful and safe experimental outcome.
References
-
Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1752. [Link]
-
Gowda, B. T., Chaithanya, K. S., Foro, S., & Fuess, H. (2012). N-(3-Chloro-4-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o835. [Link]
Sources
Reaction conditions for 3-fluoro-4-methylaniline and succinic anhydride
An Application Note and Protocol for the Synthesis of N-(3-fluoro-4-methylphenyl)succinamic acid
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(3-fluoro-4-methylphenyl)succinamic acid through the reaction of 3-fluoro-4-methylaniline and succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution, specifically the ring-opening amidation of a cyclic anhydride. The resulting succinamic acid derivatives are valuable intermediates in medicinal chemistry and materials science. This guide offers a comprehensive, step-by-step methodology, explains the underlying chemical principles, and includes safety protocols and characterization data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The acylation of amines is a fundamental transformation in organic chemistry, providing a robust method for the formation of amide bonds.[1] The reaction between a primary amine and a cyclic anhydride, such as succinic anhydride, proceeds through a nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride.[2] This leads to the opening of the anhydride ring to form a dicarboxylic acid monoamide, in this case, a succinamic acid.[3][4] This process is highly efficient and typically occurs under mild conditions, often at room temperature, without the need for a catalyst.[3][5]
3-Fluoro-4-methylaniline is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals, with its fluorine substituent often enhancing biological activity.[6][7] The product of its reaction with succinic anhydride, N-(3-fluoro-4-methylphenyl)succinamic acid, combines the structural features of a fluorinated aromatic amine with a flexible carboxylic acid chain, making it a valuable building block for further synthetic modifications. Libraries of succinamic acid derivatives have been synthesized and screened for biological activity, highlighting their importance in drug discovery.[8]
This application note provides a reliable and reproducible protocol for the synthesis, purification, and characterization of N-(3-fluoro-4-methylphenyl)succinamic acid.
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-fluoro-4-methylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This initial attack forms a transient tetrahedral intermediate. The ring then opens as the carboxylate group is formed, which is a stable leaving group. A proton transfer from the now-positively charged nitrogen to a base (another amine molecule or solvent) completes the reaction, yielding the final succinamic acid product.[2][9]
Under the described conditions, the reaction selectively yields the open-chain succinamic acid. It is important to note that under harsher conditions, such as prolonged heating, the intermediate succinamic acid can undergo intramolecular cyclization via dehydration to form the corresponding N-substituted succinimide.[2][10] This protocol is optimized to favor the formation of the amic acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Physical Form | Notes |
| 3-Fluoro-4-methylaniline | 452-77-7 | 125.14 | Pale yellow to brownish liquid/solid | Toxic and irritant.[11][12] Handle with care. |
| Succinic Anhydride | 108-30-5 | 100.07 | White crystalline solid | Moisture sensitive. |
| Toluene | 108-88-3 | 92.14 | Colorless liquid | Anhydrous grade recommended. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Aqueous solution | Dilute solution (e.g., 1M) for work-up. |
| Ethanol | 64-17-5 | 46.07 | Colorless liquid | For recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 | Liquid | For washing. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filtration flask
-
Glass filter paper
-
pH paper
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
Rotary evaporator (optional)
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer for characterization
Experimental Protocol
This protocol is based on established procedures for the synthesis of similar N-aryl succinamic acids.[13][14]
Reaction Setup and Synthesis
-
Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methylaniline (1.25 g, 0.01 mol) in 20 mL of toluene.
-
Preparation of Anhydride Solution: In a separate 50 mL beaker, dissolve succinic anhydride (1.00 g, 0.01 mol) in 25 mL of toluene. Gentle warming may be required to fully dissolve the anhydride. Allow the solution to cool to room temperature before proceeding.
-
Reaction: Slowly add the succinic anhydride solution dropwise to the stirring solution of 3-fluoro-4-methylaniline at room temperature.
-
Stirring: Stir the resulting mixture vigorously at room temperature for approximately 1-2 hours. The product may begin to precipitate as a white solid during this time.
-
Reaction Completion: Monitor the reaction by Thin Layer Chromatography (TLC) if desired. Set the reaction mixture aside for an additional hour to ensure completion.
Product Isolation and Work-up
-
Acid Wash: Transfer the reaction mixture to a separatory funnel. Add 20 mL of dilute hydrochloric acid (approx. 1 M) and shake well. This step protonates any unreacted 3-fluoro-4-methylaniline, rendering it soluble in the aqueous phase.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Filtration: If a precipitate has formed, filter the solid product under suction using a Büchner funnel. If the product remains in the toluene layer, proceed to solvent removal.
-
Washing: Wash the filtered solid thoroughly with deionized water to remove any unreacted succinic anhydride and succinic acid (formed from hydrolysis of the anhydride).
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification
-
Recrystallization: The crude N-(3-fluoro-4-methylphenyl)succinamic acid can be purified by recrystallization. A common solvent for this is ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Characterization
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-(3-fluoro-4-methylphenyl)succinamic acid.
Reaction Mechanism
Caption: Simplified mechanism of the ring-opening amidation reaction.
Safety and Handling
-
3-Fluoro-4-methylaniline: This compound is acutely toxic if swallowed, inhaled, or in contact with skin.[7][11] It causes skin and serious eye irritation.[12] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene: Toluene is a flammable liquid and can cause irritation. Avoid open flames and ensure adequate ventilation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time. Ensure reagents are pure and dry. |
| Loss of product during work-up. | Avoid using excessive solvent for washing and recrystallization. Ensure pH is correct during acid wash to avoid product loss. | |
| Oily Product | Impurities present. | Repeat the purification step (recrystallization). Ensure all unreacted aniline has been removed by the acid wash. |
| Reaction does not start | Inactive reagents. | Succinic anhydride is sensitive to moisture; use a freshly opened bottle or dry it before use. |
References
-
Chem-Impex. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from Chem-Impex website.[6]
-
Sancak, K., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers (Basel), 11(9), 1449.[3][4][9]
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-methylaniline. Retrieved from Fisher Scientific website.[11]
-
Autechem. (n.d.). 452-77-7 | 3-Fluoro-4-methylaniline. Retrieved from Autechem website.[7]
-
Wikipedia. (n.d.). Organic acid anhydride. Retrieved from Wikipedia.[15]
-
ResearchGate. (2015). Ring opening reaction of succinic anhydride with the amino group of acrylamides. [Diagram]. Retrieved from ResearchGate.[16]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.[10]
-
ResearchGate. (2023). (PDF) A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Organics.[17]
-
Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from Chemistry Stack Exchange.[2]
-
PubMed. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers (Basel), 11(9), 1449.[4]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.[1]
-
PubMed. (2007). Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries. Journal of Combinatorial Chemistry, 9(4), 627-35.[8]
-
BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline. Retrieved from BenchChem.[18]
-
ChemicalBook. (2026). 3-Fluoro-4-methylaniline | 452-77-7. Retrieved from ChemicalBook.[19]
-
Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.[20]
-
Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from .... Retrieved from Pearson website.[21]
-
Zenodo. (n.d.). Reactions of aniline with unsymmetrical acid anhydrides. Retrieved from Zenodo.[5]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.[22]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from PubChem.[12]
-
Physical Chemistry Laboratory Server. (n.d.). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Retrieved from Physical Chemistry Laboratory Server.
-
Wageningen University & Research eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from Wageningen University & Research eDepot.[23]
-
Gowda, B. T., et al. (2012). N-(3-Chloro-4-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435.[13]
-
MDPI. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1449.[9]
-
Vaia. (n.d.). a. Propose a mechanism for the formation of succinic anhydride in the presence of acetic anhydride. b. How does acetic anhydride make it easier to form the anhydride?. Retrieved from Vaia.[24]
-
ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and.... [Diagram]. Retrieved from ResearchGate.[25]
-
ResearchGate. (2010). (PDF) N-(4-Methylphenyl)succinimide. Retrieved from ResearchGate.[26]
-
Beilstein Journal of Organic Chemistry. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from Beilstein Journal of Organic Chemistry.[27]
-
Gowda, B. T., et al. (2010). N-(4-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o227.[14]
-
Semantic Scholar. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido- Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivativ. Retrieved from Semantic Scholar.[28]
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Application Note: Solvent Selection and Dissolution Protocols for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid
Executive Summary
The compound 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (CAS: 282542-06-7) is a specialized succinamic acid derivative frequently utilized in early-stage drug discovery. Handling this compound requires a strategic approach to solvent selection due to its amphiphilic nature—it possesses a hydrophilic, hydrogen-bonding headgroup (carboxylic acid and secondary amide) and a highly hydrophobic tail (fluorinated aromatic ring). This application note provides a causally driven, self-validating guide to selecting the optimal solvent systems for biological screening, structural analysis, and downstream formulation.
Physicochemical Profiling & Causality
To select the correct solvent, one must first understand the molecular forces governing the compound's solid-state and solution-phase behaviors:
-
Crystal Lattice Disruption (Hydrogen Bonding): In its solid state, the terminal carboxylic acid acts as both a strong hydrogen bond donor and acceptor, driving the formation of stable dimers. The secondary amide further rigidifies the crystal lattice through intermolecular chain networks. To achieve high-concentration solubilization, the solvent must possess strong hydrogen-bond accepting capabilities to competitively disrupt these networks[1].
-
The Hydrophobic Effect: The 3-fluoro-4-methylphenyl moiety is highly lipophilic. In purely aqueous environments at low pH, this region forces the water molecules into highly ordered clathrate structures, causing an entropic penalty that drives rapid precipitation.
-
pH-Dependent Ionization: The carboxylic acid moiety has a predicted
of ~4.5. By shifting the solvent pH above 6.0, the compound converts into a highly water-soluble succinamate anion. This charge-induced hydration is the primary mechanism for achieving aqueous solubility for in vivo dosing. -
Aprotic Solvation: For universal master stocks, polar aprotic solvents with high dielectric constants, such as Dimethyl Sulfoxide (DMSO), are required. DMSO acts as a universal solubilizer by accepting hydrogen bonds from the amide and acid groups while accommodating the hydrophobic ring within its methyl pockets[2].
Quantitative Data: Solvent Selection Matrix
The following table summarizes the optimal solvent systems based on the downstream application, ensuring that the physical chemistry aligns with the experimental requirements[3].
| Application | Recommended Solvent | Dielectric Constant ( | Expected Solubility Limit | Causality / Rationale |
| In Vitro Assays (HTS) | 100% DMSO | 46.7 | > 50 mM | Strong H-bond acceptor; universal miscibility with aqueous assay buffers[2]. |
| NMR Spectroscopy | DMSO- | 46.7 / 32.7 | > 50 mM | Prevents exchange of the amide N-H proton (if using DMSO- |
| Recrystallization | Ethanol / Water (1:2) | 24.5 / 80.1 | Temperature Dependent | Ethanol dissolves the hydrophobic ring; water acts as an antisolvent to drive controlled nucleation. |
| In Vivo Formulation | PBS or HEPES (pH 7.4) | ~80.0 | ~ 5 - 10 mM | Deprotonation of the carboxylic acid ( |
Experimental Protocols
Every protocol below is designed as a self-validating system to ensure scientific integrity and reproducibility.
Protocol A: Preparation of 10 mM Master Stock for Biological Assays
Handling research compounds in universal solvents like DMSO facilitates automation and minimizes weighing errors[2].
-
Weighing: Accurately weigh 2.25 mg of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (MW: 225.22 g/mol ) into a glass HPLC vial. Causality: Glass is mandatory. DMSO can leach plasticizers (e.g., slip agents) from polypropylene tubes over time, which can cause false positives in sensitive enzymatic assays.
-
Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Agitation: Vortex the solution for 60 seconds at room temperature. If particulate matter persists, sonicate in a water bath for 3 minutes at 25°C.
-
Validation Step (Critical): Inspect the vial against a strong light source. The solution must be completely optically clear. To validate concentration, dilute an aliquot 1:1000 in methanol and measure the UV absorbance at the compound's
to confirm the expected molar extinction coefficient. -
Storage: Aliquot into single-use glass vials and store at -20°C under argon to prevent hygroscopic water absorption, which degrades DMSO's solubilizing power.
Protocol B: pH-Dependent Aqueous Formulation for Dosing
Direct addition of the solid powder to water will result in clumping due to the hydrophobic fluorinated ring.
-
Pre-wetting: Weigh 10 mg of the compound into a vial. Add 50
L of Ethanol or DMSO to "pre-wet" the powder. Causality: This lowers the surface tension of the hydrophobic aromatic ring, preventing the powder from floating on the aqueous surface. -
Buffer Addition: Slowly add 4.95 mL of 50 mM Phosphate Buffered Saline (PBS) pre-adjusted to pH 7.4, while continuously stirring at 500 RPM.
-
Equilibration: Allow the solution to stir for 15 minutes. The pH of the buffer will drive the deprotonation of the carboxylic acid, pulling the compound into the aqueous phase.
-
Validation Step (Critical): Analyze the solution using Nephelometry or Dynamic Light Scattering (DLS). Causality: Compounds can sometimes form metastable colloidal aggregates that appear clear to the naked eye but will precipitate upon injection or cause false readouts in assays. A clean DLS baseline confirms true thermodynamic solubility.
Protocol C: Solvent-Antisolvent Purification
-
Dissolution: Dissolve 500 mg of the crude compound in 5 mL of boiling Ethanol (Solvent).
-
Nucleation: Remove from heat and slowly add 10 mL of cold distilled water (Antisolvent) dropwise until the solution becomes faintly turbid.
-
Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour.
-
Validation Step: Filter the crystals, dry under vacuum, and verify purity via melting point determination and HPLC.
Workflow Visualization
The following decision tree outlines the logical routing for solvent selection based on the intended downstream application.
Figure 1: Decision tree for the solvent selection of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.
References
1. Sigma-Aldrich. 4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID AldrichCPR. Available at: 2.[2] Pageplace. Solubility in Pharmaceutical Chemistry. Available at: 3.[3] MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: 4.[1] PMC (NIH). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at:
Sources
The Versatile Building Block: 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid in Modern Medicinal Chemistry
Introduction: Unveiling a Scaffold of Potential
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. Central to this endeavor is the use of versatile chemical building blocks that serve as foundational scaffolds for the construction of diverse and complex molecules. One such scaffold of increasing interest is 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid . This molecule, characterized by a substituted anilino moiety linked to a butanoic acid backbone, represents a confluence of desirable features for medicinal chemistry applications.
The presence of a fluorine atom and a methyl group on the phenyl ring is not incidental. Fluorine, a bioisostere of hydrogen, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2][3] The methyl group provides a point of steric definition and can influence hydrophobic interactions within a binding pocket. This strategic substitution pattern makes the 3-fluoro-4-methylaniline motif a valuable component in the design of targeted therapeutics.[4]
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid as a key intermediate in the generation of medicinally relevant heterocyclic systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₃ | ChemDiv[5] |
| Molecular Weight | 225.22 g/mol | ChemDiv[5] |
| CAS Number | 282542-06-7 | Sigma-Aldrich[6] |
| Calculated logP | 1.4394 | ChemDiv[5] |
| Hydrogen Bond Acceptors | 5 | ChemDiv[5] |
| Hydrogen Bond Donors | 2 | ChemDiv[5] |
Synthesis of the Building Block: A Detailed Protocol
The synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is readily achieved through the nucleophilic ring-opening of succinic anhydride with 3-fluoro-4-methylaniline. This straightforward and efficient method provides high yields of the desired product. The following protocol is adapted from established procedures for the synthesis of analogous N-aryl succinamic acids.[5][7]
A [label="Succinic Anhydride"]; B [label="3-Fluoro-4-methylaniline"]; C [label="Toluene (Solvent)"]; D [label="Reaction Mixture"]; E [label="Stirring at Room Temperature"]; F [label="Product Precipitation"]; G [label="Filtration and Washing"]; H [label="4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid"];
A -> D; B -> D; C -> D; D -> E [label="1-2 hours"]; E -> F; F -> G; G -> H [label="Purified Product"]; }
Protocol 1: Synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
Materials:
-
Succinic anhydride (1.0 eq)
-
3-Fluoro-4-methylaniline (1.0 eq)
-
Toluene (anhydrous)
-
Dilute Hydrochloric Acid (e.g., 1 M)
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve succinic anhydride (0.01 mol, 1.00 g) in 25 mL of anhydrous toluene.
-
Addition of Aniline: In a separate beaker, dissolve 3-fluoro-4-methylaniline (0.01 mol, 1.25 g) in 20 mL of anhydrous toluene. Transfer this solution to a dropping funnel.
-
Reaction: Add the solution of 3-fluoro-4-methylaniline dropwise to the stirred solution of succinic anhydride at room temperature.
-
Stirring: Stir the resulting mixture vigorously for approximately one hour at room temperature. A precipitate of the product will begin to form. Allow the mixture to stand for an additional hour to ensure the completion of the reaction.
-
Work-up:
-
To quench any unreacted aniline, add 20 mL of dilute hydrochloric acid to the reaction mixture and stir for 10 minutes.
-
Filter the resulting solid product under suction using a Buchner funnel.
-
Wash the collected solid thoroughly with deionized water to remove any unreacted succinic anhydride and succinic acid.
-
-
Drying and Characterization: Dry the purified product, 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, in a vacuum oven. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Rationale behind Experimental Choices:
-
Solvent: Toluene is an excellent choice of solvent as it is relatively non-polar, allowing for the dissolution of the starting materials while facilitating the precipitation of the more polar product. Its anhydrous nature is crucial to prevent the hydrolysis of succinic anhydride.
-
Stoichiometry: A 1:1 molar ratio of reactants is used to ensure efficient conversion and minimize waste.
-
Work-up: The acidic wash is essential for removing any basic unreacted aniline, while the water wash removes water-soluble impurities like succinic acid.
Application in Heterocyclic Synthesis: The Gateway to Pyridazinones
A primary and highly valuable application of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is its use as a precursor for the synthesis of pyridazinone derivatives. Pyridazinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[8][9][10] The synthesis involves a condensation reaction with a hydrazine derivative, leading to the formation of the six-membered pyridazinone ring.
A [label="4-(3-Fluoro-4-methylanilino)-\n4-oxobutanoic acid"]; B [label="Hydrazine Hydrate"]; C [label="Ethanol (Solvent)"]; D [label="Reflux"]; E [label="Cyclization/\nDehydration"]; F [label="6-(3-Fluoro-4-methylphenyl)amino-\n4,5-dihydropyridazin-3(2H)-one"];
A -> D; B -> D; C -> D; D -> E [label="Heat"]; E -> F; }
Protocol 2: Synthesis of 6-((3-Fluoro-4-methylphenyl)amino)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (0.01 mol, 2.25 g) in 30 mL of ethanol.
-
Addition of Hydrazine: To this suspension, add hydrazine hydrate (0.012 mol, 0.60 g) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 6-((3-Fluoro-4-methylphenyl)amino)-4,5-dihydropyridazin-3(2H)-one.
-
-
Characterization: Confirm the structure of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Causality in the Protocol:
-
Hydrazine as the Cyclizing Agent: Hydrazine, with its two nucleophilic nitrogen atoms, is the key reagent that enables the formation of the heterocyclic ring through condensation with the two carbonyl groups of the butanoic acid derivative.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it can dissolve the reactants at elevated temperatures and allows for the precipitation of the product upon cooling.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps to occur at a reasonable rate.
Expanding the Synthetic Utility: Towards Other Heterocycles
While the synthesis of pyridazinones is a prominent application, the reactivity of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is not limited to this transformation. The presence of both a carboxylic acid and an amide functionality allows for its use in the synthesis of other important heterocyclic systems. For instance, reaction with terminal aliphatic N,N-diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which are also of interest in medicinal chemistry.[11][12]
Conclusion: A Building Block of Strategic Importance
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid stands out as a strategically designed building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of a synthetically versatile butanoic acid backbone, coupled with a functionally important 3-fluoro-4-methylanilino moiety, make it an invaluable tool for researchers. The detailed protocols provided herein offer a practical guide for the synthesis and application of this compound, empowering scientists to explore new chemical space in the quest for novel and effective therapeutic agents.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]
-
The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. ResearchGate. [Link]
-
Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. [Link]
-
synthesis, computer aided screening and pharmacological evaluation of 2/3-substituted-6(4-methylphenyl)-4,5-dihydropyridazin3(2h)-ones, and pyridazine substituted triazine. ResearchGate. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. [Link]
-
Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]
-
Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono). Semantic Scholar. [Link]
-
Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids. ResearchGate. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
4-Anilino-4-oxobutanoic Acid-d5. PubChem. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. RSC Publishing. [Link]
-
(PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. ResearchGate. [Link]
-
N-(4-Methylphenyl)succinamic acid. PMC. [Link]
-
Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. [Link]
-
synthesis methyl fluoro: Topics by Science.gov. Science.gov. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(3-Chloro-4-methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 7. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Synthesis and Cyclodehydration Protocols for N-Aryl Succinimides via Succinanilic Acid Intermediates
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
N-Aryl succinimides are highly privileged pharmacophores embedded in a wide array of therapeutics, including anticonvulsants, anti-inflammatory agents, and targeted kinase inhibitors[1]. The most robust and scalable synthetic route to these scaffolds involves a two-stage sequence: the nucleophilic ring-opening of succinic anhydride by an arylamine to generate a succinanilic acid intermediate, followed by a cyclodehydration event to close the imide ring[1][2].
This application note provides a deep dive into the mechanistic causality of this transformation, offering field-proven protocols that span both classical dehydrating conditions and modern, catalyst-free green chemistry approaches.
Mechanistic Rationale & Causality
To achieve high-yielding syntheses, one must understand the thermodynamic and kinetic driving forces of each step.
Stage 1: Amidation (Nucleophilic Acyl Substitution)
The initial reaction between succinic anhydride and an aniline derivative is highly exothermic. The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. The causality behind the spontaneous nature of this step is twofold:
-
Relief of Ring Strain: The opening of the five-membered anhydride ring releases torsional strain.
-
Thermodynamic Stability: The formation of a stable amide bond drives the equilibrium forward. This step typically proceeds in quantitative yields at room temperature in aprotic solvents (e.g., THF, toluene, or dichloromethane) without the need for catalytic intervention[1].
Stage 2: Cyclodehydration (Ring Closure)
The resulting succinanilic acid intermediate contains both a carboxylic acid and an amide functionality. To achieve ring closure, the carboxylic acid must be converted into a better electrophile.
-
Chemical Activation (Classical): Reagents such as acetic anhydride (often buffered with sodium acetate) or acetyl chloride are employed[3][4]. These reagents convert the carboxylic acid into a highly reactive mixed anhydride. The amide nitrogen—despite its lone pair being partially delocalized into the adjacent carbonyl—acts as an intramolecular nucleophile. It attacks the activated carbonyl, forming the five-membered imide ring and expelling acetic acid (or HCl) as a byproduct[3][5]. Sodium acetate is frequently added to acetic anhydride reactions to act as a mild base, facilitating proton transfer and accelerating cyclization[4].
-
Thermal Activation (Green Chemistry): Recent methodologies have demonstrated that cyclodehydration can occur in boiling water (100 °C) without any organic solvents or chemical dehydrating agents[6][7]. The causality here lies in the unique properties of sub-critical hot water, which disrupts intermolecular hydrogen bonding networks, thereby lowering the activation energy required for intramolecular condensation[6].
Reaction Pathway Visualization
The following diagram illustrates the logical flow and intermediate states of the N-aryl succinimide synthesis.
Mechanistic pathway for the synthesis of N-aryl succinimides via succinanilic acid intermediates.
Quantitative Data: Comparison of Cyclodehydration Conditions
The choice of cyclodehydration method depends on the substrate's electronic properties, scale, and environmental constraints. The table below summarizes validated conditions for the conversion of succinanilic acids to N-aryl succinimides.
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref |
| Classical | Acetic Anhydride, NaOAc | None (Neat Ac₂O) | 80–100 | 2–4 | 75–90 | [4] |
| Acid Chloride | Acetyl Chloride | None (Neat AcCl) | 50–60 | 0.5–1 | 80–95 | [3] |
| Green Chemistry | None (Catalyst-Free) | Hot Water | 100 | 10–12 | 65–81 | [6] |
| Solid-Phase | Silica-bound PhCOCl | CH₂Cl₂ | 40 (Reflux) | 3–5 | 85–92 | [2] |
Experimental Protocols
Protocol A: Classical Two-Step Synthesis (Acetic Anhydride / Sodium Acetate)
This method is highly reliable for electronically deactivated or sterically hindered anilines.
Step 1: Preparation of Succinanilic Acid
-
Dissolve succinic anhydride (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the arylamine (1.05 equiv, 10.5 mmol) dissolved in THF (5 mL) dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture for 2–4 hours. A white precipitate of the succinanilic acid intermediate will typically form.
-
Filter the precipitate, wash with cold diethyl ether (2 × 10 mL), and dry under vacuum.
Step 2: Cyclodehydration
-
Transfer the isolated succinanilic acid (10 mmol) to a flask containing acetic anhydride (15 mL) and anhydrous sodium acetate (0.5 equiv, 5 mmol)[4].
-
Attach a reflux condenser and heat the mixture to 90 °C for 3 hours.
-
Cool the mixture to room temperature and pour it slowly into crushed ice (50 g) while stirring vigorously to hydrolyze excess acetic anhydride.
-
Extract the aqueous mixture with ethyl acetate (3 × 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution until CO₂ evolution ceases, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-aryl succinimide. Purify via recrystallization (e.g., ethanol) or flash chromatography.
Protocol B: Green Chemistry Synthesis (Hot Water Method)
This protocol is ideal for environmentally conscious process chemistry, avoiding organic solvents and dehydrating agents[6][7].
-
In a heavy-walled pressure flask or a round-bottom flask equipped with a reflux condenser, combine succinic acid (1.0 equiv, 10 mmol) and the primary arylamine (1.0 equiv, 10 mmol).
-
Add deionized water (20 mL).
-
Heat the vigorously stirred suspension to 100 °C (reflux) for 12 hours. Note: The reaction proceeds via the in situ formation of the amic acid, followed by thermal cyclodehydration facilitated by the hot aqueous medium[7].
-
Allow the reaction mixture to cool to room temperature. The N-aryl succinimide product will generally precipitate out of the aqueous phase.
-
Filter the solid product, wash with cold water (2 × 10 mL), and dry under high vacuum.
References
1.[1] A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.[Link] 2.[6] Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Academia.edu.[Link] 3.[2] Solid-Phase Synthesis of N-Aryl Succinimides. ResearchGate.[Link] 4.[7] A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate.[Link] 5.[3] Experiments in Organic Chemistry. Scribd.[Link] 6.[5] Experiments in Organic Chemistry by Fieser 2nd Ed 1941. Scribd.[Link] 7.[4] Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO. PMC - NIH.[Link]
Sources
- 1. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. (PDF) Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water [academia.edu]
- 7. researchgate.net [researchgate.net]
Advanced Crystallization Protocols for Fluorinated Succinanilic Acids
Application Note & Technical Guide
Executive Summary
Fluorinated succinanilic acids (N-fluorophenylsuccinamic acids) represent a critical class of intermediates in the synthesis of succinimide-based anticonvulsants and agrochemicals. While the succinanilic scaffold provides robust hydrogen-bonding donors and acceptors, the introduction of fluorine atoms (
This guide provides a definitive technical workflow for the synthesis, purification, and single-crystal growth of these compounds. Unlike standard organic acids, fluorinated succinanilic acids exhibit a competition between amide-acid heterosynthons and carboxylic acid homodimers , requiring specific solvent strategies to control polymorphism and solvate formation.
Chemical Context & Solubility Profile
The Fluorine Effect on Crystal Packing
The introduction of fluorine (
-
Lipophilicity: Fluorination increases the hydrophobicity of the aromatic tail, decreasing solubility in water but increasing it in halogenated solvents and esters.
-
Weak Interactions: The
bond acts as a weak hydrogen bond acceptor. In the absence of strong donors, interactions can direct packing motifs, leading to unexpected polymorphs. -
Supramolecular Competition: The crystal structure is dominated by two competing hydrogen-bond motifs (Synthons):
Solvent Selection Table
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Risk Profile |
|---|---|---|---|---|
| Ethanol / Water (95:5) | Primary Recrystallization | High | Low | Low (Green) |
| Toluene | Synthesis Medium | Moderate | Insoluble | Moderate |
| Ethyl Acetate / Heptane | Polymorph Screening | High | Low | Low |
| Acetonitrile | Single Crystal Growth | Moderate | Moderate | Moderate |
| Benzene | Historical Reference | High | Low | High (Carcinogen) |
Critical Note: While historical literature cites benzene, Toluene is the superior, safer alternative for synthesis, and Ethanol/Water is superior for purification due to the "antisolvent effect" of water on the hydrophobic fluorophenyl ring.
Synthesis & Initial Isolation
High-quality crystals require high-purity crude material. Impurities (unreacted aniline) act as nucleation inhibitors.
Protocol 1: Toluene-Based Synthesis (anhydrous)
This method avoids aqueous workup, preventing the hydrolysis of the product back to starting materials.
Reagents:
-
Succinic Anhydride (1.05 eq)
-
Fluoroaniline (2-, 3-, or 4-fluoro isomer) (1.00 eq)
-
Toluene (Solvent, 5 mL per gram of amine)
Step-by-Step:
-
Dissolution: Dissolve succinic anhydride in hot toluene (
) in a round-bottom flask equipped with a reflux condenser. -
Addition: Add the fluoroaniline dropwise (if liquid) or portion-wise (if solid) to the stirring solution.
-
Reflux: Heat the mixture to reflux for 1–2 hours. The reaction is exothermic and rapid.
-
Precipitation: Remove heat and allow the solution to cool slowly to room temperature. The fluorinated succinanilic acid will precipitate as a white solid (the product is insoluble in cold toluene).
-
Filtration: Vacuum filter the solid. Wash the cake with cold toluene (
) to remove unreacted aniline. -
Drying: Dry in a vacuum oven at
for 4 hours.
Crystallization Methodologies
Method A: Thermal Gradient Recrystallization (Bulk Purification)
Best for: Removing trace impurities and obtaining high-purity powder.
-
Suspension: Suspend 5.0 g of crude fluorinated succinanilic acid in 25 mL of Ethanol (95%) .
-
Heating: Heat to boiling (
). If the solid does not dissolve completely, add Ethanol in 1 mL increments.-
Note: If the solution is colored, treat with activated charcoal for 5 mins and filter hot through Celite.
-
-
Water Addition: Once dissolved, remove from heat. Immediately add hot deionized water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1–2 drops of hot Ethanol to clear the solution.
-
Cooling:
-
Stage 1: Ambient temperature for 2 hours (flask wrapped in foil to slow cooling).
-
Stage 2: Refrigeration (
) overnight.
-
-
Harvest: Filter crystals and wash with cold 50% EtOH/Water.
Method B: Slow Evaporation (Single Crystal Growth)
Best for: X-ray Diffraction (XRD) quality crystals.
-
Preparation: Dissolve 50 mg of the purified compound in 5 mL of Acetonitrile or Methanol .
-
Filtration: Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial. Dust particles induce twinning; filtration is mandatory. -
Vessel Setup: Cover the vial with Parafilm. Poke 3–4 small holes using a needle.
-
Environment: Place the vial in a vibration-free, temperature-controlled environment (
). -
Timeline: Allow solvent to evaporate over 3–7 days.
-
Observation: Look for block-like or prismatic crystals. Needles often indicate rapid growth (too many holes in Parafilm).
-
Method C: Vapor Diffusion (Alternative for Soluble Variants)
Best for: Highly fluorinated variants (e.g., pentafluoro) that are too soluble in alcohols.
-
Inner Vial: Dissolve 30 mg compound in 1 mL Tetrahydrofuran (THF) in a small vial.
-
Outer Vessel: Place the small vial (uncapped) inside a larger jar containing 10 mL of Pentane or Hexane .
-
Equilibration: Cap the large jar tightly. The pentane vapor will diffuse into the THF, slowly lowering the solubility and forcing crystallization.
Visualization of Workflows
Figure 1: Synthesis and Crystallization Logic
Caption: Decision matrix for processing fluorinated succinanilic acids from synthesis to final solid form.
Figure 2: Supramolecular Synthon Competition
Caption: The dominant packing motif involves intermolecular N-H...O chains (Heterosynthons) rather than simple acid dimers.
Solid-State Characterization & Troubleshooting
Characterization Checklist
-
Melting Point: Sharp transition indicates purity. Broad range (
) suggests solvent inclusion or mixed polymorphs.-
Reference: N-(4-fluorophenyl)succinamic acid mp:
(varies by isomer).
-
-
IR Spectroscopy:
-
Look for Amide I band (
) and Carboxylic Acid ( ). -
Shift in
stretch ( ) indicates strength of H-bonding network.
-
-
PXRD (Powder X-Ray Diffraction): Essential for detecting polymorphs. Fluorinated isomers often display "disappearing polymorphs" if humidity is not controlled.
Troubleshooting Guide
-
Problem: "Oiling Out" (Liquid phase separation).
-
Cause: Solution is too concentrated or cooling is too rapid.
-
Fix: Reheat to dissolve the oil. Add a seed crystal. Cool very slowly (wrap flask in wool/foil).
-
-
Problem: Gel Formation.
-
Cause: common in amide-acids due to 1D hydrogen bond chains trapping solvent.
-
Fix: Use Method C (Vapor Diffusion) or switch to a solvent with higher dielectric constant (e.g., Nitromethane or Acetonitrile) to disrupt the gel network.
-
References
-
Gowda, B. T., et al. (2009).[2] "Crystal structure of N-(4-chlorophenyl)succinamic acid." Acta Crystallographica Section E, 65(8), o1885. Link
- Context: Establishes the structural baseline for para-substituted succinanilic acids, confirming the anti-conform
-
Fieser, L. F. (1955).[4] Experiments in Organic Chemistry, 3rd ed., Boston, p. 105.[4]
- Context: The foundational protocol for succinanilic acid synthesis using benzene (adapted here to Toluene for safety).
-
Shattock, T. R., et al. (2008).[5] "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid...Pyridine Hydrogen Bonds." Crystal Growth & Design, 8(12), 4533–4545. Link
- Context: detailed analysis of supramolecular competition between acid and amide groups, explaining the "Synthon" logic used in Section 2.
-
PubChem. (2023). "2-(4-Fluorophenyl)succinic acid Compound Summary." Link
- Context: Physical property data and solubility estimates for fluorinated succinic deriv
Sources
Application Note: Succinanilic Acid Scaffolds in High-Throughput Screening (HTS) and Drug Discovery
Introduction & Strategic Rationale
In modern drug discovery, the selection of a versatile, synthetically tractable chemotype is the cornerstone of successful High-Throughput Screening (HTS) campaigns. Succinanilic acid (N-phenylsuccinamic acid) and its derivatives have emerged as highly privileged scaffolds in molecular library design[1]. Characterized by an aromatic anilide ring and a terminal carboxylic acid separated by a flexible ethylene linker, this structural motif provides dual handles for combinatorial functionalization.
For drug development professionals, succinanilic acid derivatives offer two distinct, high-value applications:
-
Targeted Enzyme Inhibition: Conversion of the carboxylic acid into thiocarbazates or diacyl hydrazines yields potent inhibitors of cysteine proteases, such as human Cathepsin L, which is implicated in cancer metastasis, rheumatoid arthritis, and viral processing (e.g., SARS, Ebola)[1].
-
Label-Free Theranostics: The unique amide proton of succinanilic acid undergoes base-catalyzed chemical exchange with bulk water, making it an excellent Chemical Exchange Saturation Transfer (CEST) MRI contrast agent. This allows for the label-free detection of enzymatic metabolism and pharmacokinetics in vivo[2][3].
Mechanistic Insights & Causality
The utility of succinanilic acid in HTS libraries is driven by its predictable structure-activity relationship (SAR) and physicochemical tunability.
-
Protease Inhibition Causality: When succinanilic acid is elaborated into a thiocarbazate, the molecule acts as a peptidomimetic. Molecular docking and crystallographic studies reveal that the diacyl hydrazine core forms a critical hydrogen bond with the Gly66 backbone NH in the Cathepsin L active site[1]. Simultaneously, the anilide aromatic ring occupies the S1′ subsite, while the flexible linker allows optimal positioning of hydrophobic substituents into the S2 and S3 subsites[1]. Without this precise spatial arrangement, binding affinity drops precipitously.
-
CEST MRI Causality: The CEST MRI signal relies on the exchange rate (
) between the amide proton and water. Succinanilic acid derivatives exhibit a highly favorable chemical shift difference ( ppm)[2][3]. By substituting the aromatic ring with electron-withdrawing (e.g., para-halogens) or electron-donating groups, medicinal chemists can rationally tune the electron density of the amide bond, thereby modulating to optimize the MRI signal-to-noise ratio[3].
Mechanism of Cathepsin L inhibition by succinanilic acid derivatives.
Quantitative Data Summaries
The following table synthesizes the quantitative biological and physicochemical metrics of succinanilic acid derivatives identified through HTS and analytical screening.
| Compound / Scaffold | Primary Target / Application | Key Quantitative Metric | Causality / Mechanism |
| Succinanilic acid thiocarbazate (-)-1 | Human Cathepsin L | IC | S1', S2, S3 subsite occupation; Gly66 H-bonding[1]. |
| Succinanilic acid thiocarbazate (-)-7 | Human Cathepsin L | IC | Methyl ester constraint reduces optimal S1' fit[1]. |
| Succinanilic acid (Unmodified) | CEST MRI Contrast | Base-catalyzed amide proton exchange with water[2][3]. | |
| Succinanilic acid selenocyanate | Antimicrobial / Anticancer | Synthesis Yield = 68% | Selenocyanate functionalization enhances redox cycling[4]. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and data validation checkpoints to prevent false positives—a critical requirement in HTS environments.
Protocol A: High-Throughput Screening (HTS) Assay for Cathepsin L Inhibition
This protocol details the fluorescence-based screening of a succinanilic acid library against Cathepsin L[1].
Reagents & Materials:
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5. (Causality: DTT maintains the active site cysteine in a reduced, nucleophilic state; EDTA chelates trace metals that could induce oxidative inactivation).
-
Enzyme: Human liver Cathepsin L.
-
Substrate: Fluorogenic peptide Z-Phe-Arg-AMC.
-
Controls: DMSO (Vehicle/Negative Control); E-64 (Broad-spectrum cysteine protease inhibitor/Positive Control).
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute succinanilic acid library compounds in 100% DMSO. Transfer 1
L of each dilution into a 96-well or 384-well black, flat-bottom Corning assay microplate to achieve final assay concentrations ranging from 50 M to 1.5 nM[1]. -
Enzyme Addition: Add 49
L of Cathepsin L (diluted in Assay Buffer to optimal specific activity) to all wells except the blank. -
Pre-incubation: Incubate the plate at 23°C for 15 minutes. (Causality: Allows time for the compounds to reach binding equilibrium with the enzyme before substrate competition begins).
-
Reaction Initiation: Add 50
L of Z-Phe-Arg-AMC substrate (diluted in Assay Buffer) to all wells. -
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of free AMC fluorophore at
= 360 nm and = 460 nm continuously for 30 minutes. -
Self-Validation Checkpoint: Calculate the Z'-factor using the DMSO and E-64 control wells. Proceed with hit selection only if Z' > 0.5, ensuring the assay window is statistically robust.
Protocol B: CEST MRI Screening of Succinanilic Acid Derivatives
This protocol outlines the label-free detection of succinanilic acid derivatives based on their inherent chemical exchange properties[2][3].
Reagents & Materials:
-
Buffer: Phosphate-Buffered Saline (PBS), titrated to pH 7.0, 7.4, and 8.0.
-
Equipment: 9.4 T vertical bore MR scanner with a 25 mm birdcage transmitter/receiver volume RF coil[2][3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the succinanilic acid derivative in PBS to a final concentration of 10 mM. Prepare separate vials at pH 7.0, 7.4, and 8.0.
-
Phantom Setup: Place the sample vials alongside a PBS-only negative control vial into the MR scanner phantom holder at 37°C.
-
Data Acquisition: Acquire CEST measurements using a 3-second long, continuous wave (CW) RF pulse with a saturation field strength (
) of 3.6 T[2][3]. Sweep the saturation frequency offsets from -10 ppm to +10 ppm relative to the water resonance (0 ppm). -
Data Processing: Generate the Z-spectrum by plotting the normalized water signal (
) against the frequency offset. Calculate the Magnetization Transfer Ratio asymmetry ( ) at 4.9 ppm using the formula: . -
Self-Validation Checkpoint: Confirm that the
signal increases as pH increases from 7.0 to 8.0. (Causality: Amide proton exchange is base-catalyzed; a positive correlation between pH and signal intensity validates that the observed contrast is genuinely derived from the chemical exchange mechanism rather than direct water saturation)[3].
Workflow for succinanilic acid library synthesis and HTS hit identification.
References
-
Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
(PDF) N‐Aryl Amides as Chemical Exchange Saturation Transfer Magnetic Resonance Imaging Contrast Agents Source: ResearchGate URL:[Link]
-
N-Aryl Amides as Chemical Exchange Saturation Transfer Magnetic Resonance Imaging Contrast Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities Source: MDPI URL:[Link]
Sources
- 1. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Aryl Amides as Chemical Exchange Saturation Transfer Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Friedel-Crafts acylation vs N-acylation for oxobutanoic acid synthesis
Application Note & Technical Guide
Topic: Strategic Approaches to 4-Aryl-4-Oxobutanoic Acid Synthesis: A Comparative Analysis of Friedel-Crafts Acylation and N-Acylation Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Aryl-4-oxobutanoic acids are pivotal structural motifs and versatile precursors in medicinal chemistry and organic synthesis, notably serving as building blocks for various pharmaceuticals and bioactive heterocyclic compounds.[1][2] The construction of these ketoacids is dominated by several synthetic strategies, with the Friedel-Crafts acylation being the most direct and widely adopted route. This technical guide provides an in-depth analysis of this classical method, contrasting it with a conceptual pathway initiated by N-acylation. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. Detailed, field-proven protocols are provided for both the direct Friedel-Crafts synthesis and the initial N-acylation step, supported by a comparative analysis to guide researchers in selecting the optimal strategy for their synthetic campaigns.
The Direct Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, offering a powerful and direct method for synthesizing aryl ketones.[3] For the synthesis of 4-aryl-4-oxobutanoic acids, this reaction involves the electrophilic aromatic substitution of an arene with succinic anhydride.[4]
Mechanistic Principles
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to a carbonyl oxygen. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion.[5][6][7]
-
Nucleophilic Attack: The electron-rich π-system of the aromatic ring attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][8]
-
Re-aromatization: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[9]
-
Product-Catalyst Complexation: The carbonyl oxygen of the resulting aryl ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] This prevents further acylation, a key advantage over Friedel-Crafts alkylation which is prone to polyalkylation.[10] Consequently, a stoichiometric amount of the Lewis acid catalyst is required. The final product is liberated upon aqueous workup.[4]
Scope, Advantages, and Limitations
Advantages:
-
Directness: Forms the target C-C bond in a single synthetic step.
-
High Yields: Often provides good to excellent yields for activated and unactivated arenes.
-
No Polyacylation: The product is deactivated towards further reaction, ensuring mono-acylation.[11]
-
No Rearrangements: The acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, a common issue in Friedel-Crafts alkylation.[10]
Limitations:
-
Substrate Scope: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene).
-
Catalyst Stoichiometry: Requires at least a stoichiometric amount of the Lewis acid catalyst, which generates significant waste upon workup.[9]
-
Functional Group Intolerance: Substrates with Lewis basic functional groups (amines, amides) can be problematic as they will complex with the catalyst.
Protocol: Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid
This protocol is adapted from established methodologies for the synthesis of a key pharmaceutical intermediate.[5][8]
Materials:
-
1,3-Difluorobenzene (C₆H₄F₂)
-
Succinic Anhydride (C₄H₄O₃)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (29.3 g, 0.22 mol, 2.2 eq) in 1,3-difluorobenzene (40 mL). Cool the stirred suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Dissolve succinic anhydride (10.0 g, 0.10 mol, 1.0 eq) in 100 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction: Add the succinic anhydride solution dropwise to the cooled, vigorously stirred AlCl₃ suspension over approximately 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching & Workup: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane or toluene) to afford pure 4-(2,4-difluorophenyl)-4-oxobutanoic acid as a crystalline solid.
The Indirect Pathway: An N-Acylation Approach
An alternative conceptual strategy involves forming a C-N bond via N-acylation, followed by subsequent transformations. While chemically distinct, this pathway is significantly less direct and more complex for synthesizing the target 4-aryl-4-oxobutanoic acids compared to the Friedel-Crafts route. It is presented here primarily for comparative purposes to highlight the strategic challenges.
Conceptual Framework
This multi-step approach would begin with the N-acylation of an aromatic amine with succinic anhydride.
-
N-Acylation: The nucleophilic amine attacks one of the carbonyl carbons of succinic anhydride, leading to the ring-opening of the anhydride and the formation of a 4-amino-4-oxobutanoic acid derivative (a succinamic acid).[12][13] This reaction is typically fast, high-yielding, and occurs under mild conditions.
-
Conversion Challenge: The critical and non-trivial challenge lies in converting the newly formed amide C-N bond into the target ketone C-C bond. Standard, direct transformations for this are not available. Advanced organometallic methods, such as the Weinreb ketone synthesis, could theoretically be adapted but would require converting the initial carboxylic acid to a specific N-methoxy-N-methyl (Weinreb) amide and then reacting it with an aryl Grignard or organolithium reagent.[14][15] This adds considerable complexity, cost, and potential for side reactions, making it an impractical route for this specific target class.
Protocol: Synthesis of 4-(Phenylamino)-4-oxobutanoic Acid
This protocol describes the initial N-acylation step, a robust and high-yielding reaction.[12][13]
Materials:
-
Aniline (C₆H₅NH₂)
-
Succinic Anhydride (C₄H₄O₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve aniline (9.31 g, 0.10 mol, 1.0 eq) in 100 mL of dichloromethane.
-
Reagent Addition: To the stirred solution, add succinic anhydride (10.0 g, 0.10 mol, 1.0 eq) portion-wise at room temperature.
-
Reaction: A precipitate usually forms immediately. Vigorously stir the resulting suspension at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold dichloromethane to remove any unreacted starting materials. Dry the product under vacuum to yield pure 4-(phenylamino)-4-oxobutanoic acid as a white solid.
Comparative Analysis: Friedel-Crafts vs. N-Acylation
The choice between synthetic routes is dictated by efficiency, directness, and feasibility. For the synthesis of 4-aryl-4-oxobutanoic acids, the comparison is stark.
Data Summary
| Parameter | Friedel-Crafts Acylation | N-Acylation Pathway |
| Overall Strategy | Direct C-C bond formation | Indirect; C-N bond formation followed by hypothetical C-N to C-C conversion |
| Number of Steps | 1 (to final product) | 3+ (conceptual) |
| Typical Yield | Good to Excellent (70-95%) | High for Step 1 (>90%); Low to Moderate overall (hypothetical) |
| Atom Economy | Moderate | Poor |
| Key Reagents | Arene, Succinic Anhydride, AlCl₃ | Aromatic Amine, Succinic Anhydride, multiple complex reagents for conversion |
| Conditions | 0°C to reflux; requires anhydrous setup | Mild (room temp) for Step 1; harsh/specialized for subsequent steps |
| Key Advantage | Efficiency and Directness | Mildness and high yield of the initial N-acylation step |
| Key Disadvantage | Stoichiometric Lewis acid waste | Impracticality ; lacks a direct method for amide-to-ketone conversion |
Conclusion and Recommendation
For the synthesis of 4-aryl-4-oxobutanoic acids, Friedel-Crafts acylation is the unequivocally superior and industrially viable method. Its ability to form the requisite carbon-carbon bond directly from readily available arenes and succinic anhydride in a single, high-yielding step makes it the standard and recommended approach.
While N-acylation of an aromatic amine with succinic anhydride is itself an efficient reaction, the resulting amide intermediate is not readily converted to the target aryl ketone. The subsequent multi-step, low-yielding, and complex transformations required render this pathway impractical and conceptually flawed for this specific synthetic target. Researchers and drug development professionals should, therefore, prioritize the optimization and application of the Friedel-Crafts acylation for the scalable and efficient production of 4-aryl-4-oxobutanoic acids.
References
- BenchChem. (2025). Application Note: Synthesis of 4-(2,4-difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation.
- BenchChem. (2025). A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]
- BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(11), 103401. Available at: [Link]
-
ResearchGate. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Available at: [Link]
-
Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Available at: [Link]
-
Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 14. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid solubility in DMSO and ethanol
Application Note & Protocol: Solubility and Handling of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid
Part 1: Executive Summary & Chemical Identity
Compound Overview 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (CAS: 282542-06-7) is a succinamic acid derivative characterized by a polar carboxylic acid tail and a lipophilic fluorinated aniline head.[1] This amphiphilic structure dictates its solubility profile: it is highly soluble in polar aprotic solvents (DMSO) but exhibits poor solubility in neutral aqueous media.[1]
Chemical Properties Table
| Property | Detail |
| IUPAC Name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid |
| CAS Number | 282542-06-7 |
| Molecular Formula | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol |
| Physical State | Solid (Powder) |
| pKa (Predicted) | ~4.5 (Carboxylic acid), ~14 (Amide) |
| LogP (Predicted) | ~1.4 - 1.9 |
Part 2: Solubility Profile & Solvent Compatibility
The following solubility data is derived from structural analysis of succinamic acid derivatives and standard laboratory benchmarks for this chemical class.
| Solvent | Solubility Rating | Estimated Max Conc. | Application |
| DMSO | Excellent | ≥ 50 mg/mL (~220 mM) | Primary Stock Solution. Recommended for cryo-storage.[1] |
| Ethanol | Good | ~10–20 mg/mL | Secondary solvent.[1] May require gentle warming (37°C).[1] |
| DMF | Excellent | ≥ 30 mg/mL | Alternative to DMSO if sulfoxides interfere with assay.[1] |
| Water (pH 7) | Poor | < 0.1 mg/mL | Not suitable for stock preparation.[1] |
| PBS (pH 7.4) | Low | < 0.5 mg/mL | Requires pre-dissolution in DMSO or pH adjustment.[1] |
| 0.1 M NaOH | Moderate | ~5–10 mg/mL | Soluble due to carboxylate ionization (salt formation).[1] |
Critical Insight: The carboxylic acid moiety allows this compound to dissolve in basic aqueous solutions (pH > 8.[1]0) by forming a salt.[1] However, for biological assays, DMSO is the superior vehicle to ensure the compound remains in solution before dilution into the assay buffer.[1]
Part 3: Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution in DMSO
Target Concentration: 50 mM (11.26 mg/mL)
Materials:
-
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (solid).[1][2]
-
Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).[1]
-
Amber glass vial (borosilicate).[1]
-
Vortex mixer.[1]
Step-by-Step Methodology:
-
Weighing: Accurately weigh 11.26 mg of the compound into a sterile amber glass vial.
-
Why Amber? Aniline derivatives can be sensitive to photo-oxidation over long periods.[1]
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Technique: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the glass walls.[1]
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Observation: The solution should become clear and colorless to pale yellow.[1] If particles remain, sonicate in a water bath at room temperature for 2 minutes.
-
-
Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: Preparation of Working Solutions (Aqueous Dilution)
Objective: Dilute DMSO stock into assay buffer without precipitation.
The "1:1000" Rule: To maintain solubility in aqueous buffers (PBS, media), keep the final DMSO concentration ≤ 0.5% (v/v).[1]
-
Thaw: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.[1]
-
Intermediate Dilution (Optional but Recommended):
-
Final Dilution:
-
Dilute the intermediate 1:10 into the final well/tube.
-
Final: 50 µM compound, 0.1% DMSO.[1]
-
Part 4: Quality Control & Self-Validation
To ensure the integrity of your solution, perform this Precipitation Check :
-
Visual Inspection: Hold the vial against a dark background under a bright light. The solution must be free of "shimmering" particles or sediment.[1]
-
Centrifugation Test: Spin the working solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet.[1] If a pellet exists, the compound has crashed out; reduce the concentration or increase the temperature.[1]
Part 5: Workflow Visualization
The following diagram illustrates the logical decision tree for solvent selection and preparation.
Figure 1: Decision tree for solubilizing 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, prioritizing DMSO for stability and concentration.
References
-
Sigma-Aldrich. 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid Product Detail & CAS 282542-06-7.[1] Retrieved from [1]
-
ChemDiv. Compound 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid Properties. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for similar structures (Succinamic acids). Retrieved from [1]
Sources
Application Note and Protocol: Intramolecular Friedel-Crafts Cyclization of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid
An Application Note for the Synthesis of 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one Derivatives
Abstract
This document provides a detailed protocol for the intramolecular cyclization of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, a critical transformation for the synthesis of substituted indanone frameworks. These structures are valuable intermediates in medicinal chemistry and materials science. The primary method detailed utilizes Polyphosphoric Acid (PPA) as both a catalyst and solvent, a robust and widely employed method for intramolecular Friedel-Crafts acylations.[1][2] An alternative approach using the Vilsmeier-Haack reagent is also discussed. This guide is intended for researchers in organic synthesis, drug development, and materials science, offering field-proven insights into experimental setup, execution, and troubleshooting.
Introduction and Scientific Background
The intramolecular cyclization of N-aryl amic acids, such as 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, represents a fundamental application of the Friedel-Crafts acylation reaction.[3][4] This transformation is a powerful tool for constructing polycyclic aromatic systems, specifically indanone derivatives in this case. The starting material is readily synthesized by reacting 3-fluoro-4-methylaniline with succinic anhydride. The subsequent cyclization involves an electrophilic attack of the terminal carboxylic acid (or its activated form) onto the electron-rich anilino-phenyl ring to form a new five-membered ring.
The substitution pattern on the aromatic ring—an activating methyl group and a deactivating but ortho-, para-directing fluoro group—influences the regioselectivity of the cyclization. The electrophilic attack is anticipated to occur at the position ortho to the amino group and meta to the fluorine, driven by the strong activating and directing effect of the nitrogen atom. The resulting product, 7-Fluoro-6-methyl-4-(carboxymethylamino)-2,3-dihydro-1H-inden-1-one or a related isomer, serves as a versatile scaffold for further chemical elaboration.
Polyphosphoric acid (PPA) is an excellent reagent for this type of reaction as it acts as a Brønsted acid catalyst and a powerful dehydrating agent, facilitating the formation of the key acylium ion intermediate necessary for the electrophilic aromatic substitution.[1][2]
Reaction Mechanism and Workflow
The cyclization proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) mechanism. The key steps are:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid is protonated and subsequently dehydrated by PPA to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.
-
Electrophilic Attack: The electron-rich aromatic ring of the anilino moiety acts as a nucleophile, attacking the acylium ion. The directing effects of the substituents guide this attack, typically to an activated, sterically accessible position.
-
Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring, yielding the final cyclized ketone product.
Below is a workflow diagram illustrating the experimental process.
Caption: Experimental workflow for PPA-mediated cyclization.
Detailed Experimental Protocol (PPA Method)
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid | >98% Purity | Sigma-Aldrich | Ensure it is completely dry. |
| Polyphosphoric Acid (PPA) | 115% P₂O₅ assay | Sigma-Aldrich | Highly viscous and corrosive. Handle with extreme care in a fume hood. |
| Deionized Water | N/A | N/A | For workup. |
| Ice | N/A | N/A | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | For washing the organic layer. |
| Brine (Saturated NaCl Solution) | N/A | N/A | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Step-by-Step Procedure
-
Reactor Setup: Place polyphosphoric acid (approx. 10 times the weight of the starting material) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Causality: A mechanical stirrer is essential due to the high viscosity of PPA, ensuring homogenous heating and mixing. The inert atmosphere prevents potential side reactions at elevated temperatures.
-
Heating: Begin stirring and heat the PPA to 80-100 °C using an oil bath. Allow the temperature to stabilize. Causality: Pre-heating ensures that the starting material dissolves and reacts efficiently upon addition. The temperature is a critical parameter; too low may result in a sluggish reaction, while too high could lead to decomposition or side-product formation.
-
Addition of Substrate: Once the PPA is at the target temperature, add the 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid in small portions over 10-15 minutes. Causality: Portion-wise addition helps control any initial exotherm and ensures the substrate dissolves properly without clumping.
-
Reaction: Maintain the reaction mixture at 80-100 °C with vigorous stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass rod, quench it in a vial containing ice-water, and extract with ethyl acetate. Spot the organic extract on a TLC plate against the starting material. A suitable eluent system would be 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, allow the flask to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (approx. 10x the volume of the PPA used). Very slowly and carefully, pour the viscous reaction mixture into the ice-water with vigorous stirring. This process is highly exothermic and may cause splashing. Causality: This step hydrolyzes the PPA and precipitates the organic product, which is typically insoluble in water. Extreme caution is necessary.
-
Extraction: Stir the aqueous slurry until all the ice has melted and the precipitate is well-dispersated. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 1g scale reaction).
-
Washing: Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine. Causality: The washes remove inorganic impurities and acidic residues, which is crucial for successful purification.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure of the cyclized product.
Alternative Protocol: Vilsmeier-Haack Conditions
The Vilsmeier-Haack reagent, generated in-situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can also effect this type of cyclization.[5][6] This method often proceeds under milder conditions than PPA.
-
Brief Procedure: The starting amic acid is dissolved in an appropriate solvent like dichloromethane (DCM) or dichloroethane (DCE). The Vilsmeier reagent (pre-formed or generated in situ by adding POCl₃ to DMF at 0 °C) is then added, and the mixture is heated.[7][8] Workup is similar, involving quenching with an ice-water/bicarbonate mixture. This method may offer different selectivity or be more suitable for sensitive substrates.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is not starting/stalled | Insufficient temperature or impure PPA. | Ensure the temperature is correct. Use fresh, high-quality PPA. Consider increasing the temperature by 10-20 °C. |
| Low Yield | Incomplete reaction or product decomposition. | Monitor reaction carefully by TLC to ensure completion. Avoid excessive heating or prolonged reaction times. Ensure efficient extraction. |
| Formation of multiple products | Lack of regioselectivity or side reactions. | Optimize the reaction temperature. Consider using an alternative cyclization agent that may offer higher selectivity. |
| Difficult workup | PPA forms a very hard solid upon cooling. | Quench the reaction while still warm (but not hot) by pouring it into ice. Ensure vigorous stirring during quenching. |
References
- Jadhav, V. H., & Mohammed, Y. (2014). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthetic Communications, 44(13), 1845-1867. [https://vertexaisearch.cloud.google.
- Slideshare. (n.d.). Vilsmeier haack reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHABJ9_CLZPS9qSR-dKQQx_u5VL5SM6XyTpM2lihymI9ArUN2R89lwIYqCbhBf1ZMSPA-eNms3yKNc5cqCe2nPInbxh3PJJ7ybDAC6c-JQIbEn3JF3ElnM9MA7hS6ihnxgNUFq3d0u_H_IlweWBMPbnrr2Fe8x7fM5cHYtexi6u4-1P]
- Ali, T., et al. (2013). Application of Vilsmeier Reagents in Cyclization in Recent Years. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrySCG3-PWIHa7qA2_KhCndbmdhptcHzkrltm0w7PelWM17Bhpo8Hl9x9rhD3OOc5TU73LxHDliFFHncQSYJ1r5dawAMAVD3WSdfHevkxs86-dfORH4FBu4iLMKeum-3VvFBkSQSMqKWrcyf-KB_R2huoMypjIMn4LYuDlWGwJzNULyqwz7hRdxtNneagrjV0LLm2uwDBfWdmn_4PjV94J0qDmqokhnSi9ZX6AsWM=]
- Wikipedia. (2023). Vilsmeier–Haack reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKmAGjehW-RY7XR-ynEAGhhS7pn4RI2uJPvtmDejdk7slaetjatu3OogNJooM32A3cpctnt-UIiK9EfDxlKRnfbVuHjGwEfCeg2EcemhVxJavTjXAH4ZUCxhABRxsZGNoSm4KhJKsq5wY1uvxKEzhVve8GzYmM0aSs]
- Chemistry Steps. (2025). Friedel-Crafts Acylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdIUca2l56_YNr9E8ekoGSSs7FM-4yuY-tCDsfci_iFffkwYUM64AEhUi5smmig2uXb40EtuEva4X8rkpHBOQoR_QihBdmwNFS_86n6etGAoM2A9jr1XQrhFh3RNDq5-WDpq1JRAk2QkulMnIbM1m9PXhhA4PLug==]
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [https://www.masterorganicchemistry.com/2018/05/30/intramolecular-friedel-crafts-reaction/]
- Singh, V., & Parumala, S. K. R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(50), 28486-28515. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9086119/]
- Majumder, U. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [https://ccsenet.org/journal/index.php/ijc/article/view/0/48795]
- ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. [https://www.researchgate.net/publication/370001008_Polyphosphoric_Acid_in_Organic_Synthesis]
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier haack reaction | PPTX [slideshare.net]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Fluoro-4-Methylaniline Succinylation
Welcome to the technical support center for the succinylation of 3-fluoro-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and enhance the yield and purity of your target compound, N-(3-fluoro-4-methylphenyl)succinamic acid.
Reaction Overview & Mechanism
The succinylation of 3-fluoro-4-methylaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form a tetrahedral intermediate, which then collapses to generate the final amide product, a succinamic acid derivative.
The reaction is generally favorable due to the high reactivity of the acid anhydride and the nucleophilicity of the aniline. However, the electronic properties of the substituted aniline and the reaction conditions play a critical role in the overall efficiency and outcome.[1][2]
Caption: General mechanism for the succinylation of an aniline.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the most critical parameters to investigate first?
Low conversion is one of the most common issues and can typically be traced back to a few key areas.
-
Reagent Quality & Stoichiometry:
-
Succinic Anhydride Hydrolysis: Succinic anhydride is highly susceptible to hydrolysis, especially if stored improperly.[3] Exposure to atmospheric moisture will convert it to succinic acid, which is largely unreactive under these conditions. Always use a freshly opened bottle or ensure your reagent has been stored in a desiccator. Using a slight excess (1.05-1.1 equivalents) of the anhydride can help compensate for minor degradation but will not salvage a completely hydrolyzed reagent.
-
Aniline Purity: The starting aniline, 3-fluoro-4-methylaniline, can degrade over time, often indicated by a change from a light yellow or brown powder to a dark brown or black tar-like substance.[4][5] Impurities can interfere with the reaction. Consider purifying the aniline by distillation or recrystallization if its quality is suspect.
-
Solvent Anhydrousness: While the reaction can sometimes tolerate trace amounts of water, using an anhydrous aprotic solvent is best practice. Water will compete with the aniline to react with the anhydride, reducing your yield.[6]
-
-
Reaction Temperature:
-
This reaction is typically exothermic. While it often proceeds readily at room temperature, gentle heating (40-50 °C) can sometimes be employed to ensure completion, especially if the starting materials are not fully soluble.[7] However, excessive heat can promote side reactions, such as the formation of the corresponding succinimide. It's a delicate balance that may require optimization.
-
-
Mixing and Solubility:
-
Ensure vigorous stirring throughout the reaction. If the starting materials have poor solubility in your chosen solvent, the reaction will be slow and inefficient as it can only occur at the interface between the solid and liquid phases. If solubility is an issue, consider switching to a solvent in which both components are more soluble, such as Tetrahydrofuran (THF) or Acetonitrile.
-
Q2: I'm observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
Impurity generation often points to issues with reaction control or workup.
-
Unreacted Starting Materials: The most common "impurities" are simply unreacted 3-fluoro-4-methylaniline and succinic acid (from hydrolysis of the anhydride).
-
Succinimide Formation: The initial product, the succinamic acid, can undergo an intramolecular cyclization via dehydration to form N-(3-fluoro-4-methylphenyl)succinimide, especially if the reaction is heated for a prolonged period or at too high a temperature.[7]
-
Solution: Maintain a moderate reaction temperature (room temperature to ~50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
-
Di-acylation: While sterically less favorable, it is theoretically possible for a second molecule of aniline to react with the carboxylic acid of the product to form a diamide. This is generally not a significant pathway under standard conditions but could be favored by harsh dehydrating conditions.
-
Solution: Avoid using strong dehydrating agents unless the goal is to form the succinimide. Stick to a 1:1 stoichiometry of reactants.
-
Caption: A troubleshooting decision tree for succinylation reactions.
Q3: My product is difficult to purify. What are the best practices for isolating and purifying N-(3-fluoro-4-methylphenyl)succinamic acid?
Effective purification relies on exploiting the differences in chemical properties between your product and the impurities.
-
Initial Isolation: The product, being a carboxylic acid, is often a solid that precipitates from non-polar solvents like toluene or dichloromethane.[8][9] After the reaction is complete, the solid can be collected by vacuum filtration.
-
Aqueous Workup: As described above, washing the crude product is essential.
-
Acid Wash: A wash with dilute HCl removes unreacted aniline.
-
Water Wash: A thorough wash with deionized water removes succinic acid and any remaining HCl.[9]
-
-
Crystallization/Recrystallization: This is the most powerful purification technique for this compound.
-
Solvent Selection: The ideal solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures.[10] Ethanol/water or acetone/hexane mixtures are common choices for amic acids. You will need to determine the optimal solvent system empirically.
-
Procedure: Dissolve the crude, washed product in a minimal amount of the hot solvent (or solvent mixture). If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal succinylating agent?
Succinic anhydride is the ideal reagent.[3] It is inexpensive, highly reactive, and the reaction produces no byproducts other than the desired product. Using succinyl chloride would also work but would generate HCl, requiring the addition of a base to neutralize it and complicating the workup.[11]
Q2: How does the electronic nature of 3-fluoro-4-methylaniline affect the reaction?
The aniline's nucleophilicity is key. The methyl group (-CH₃) is an electron-donating group, which increases the electron density on the nitrogen, making it more nucleophilic and promoting the reaction. Conversely, the fluorine atom (-F) is an electron-withdrawing group, which decreases the nitrogen's nucleophilicity.[12] Since these groups are meta and para to the amine, respectively, their combined electronic effect results in an aniline that is still sufficiently nucleophilic to react efficiently with succinic anhydride.
Q3: What is the best solvent for this reaction and why?
Aprotic solvents are generally preferred to avoid reacting with the anhydride.
-
Toluene: A common choice, as it is non-polar and the product often precipitates directly from the reaction mixture, simplifying isolation.[8][9]
-
Tetrahydrofuran (THF) or Dichloromethane (DCM): Good choices if better solubility of the starting materials is required.
-
Acetonitrile (ACN): A polar aprotic solvent that can also be effective.
The choice often depends on the scale of the reaction and the desired method of product isolation.
Q4: Is a base or catalyst necessary for this reaction?
For the reaction with succinic anhydride, a base or catalyst is typically not required.[8] The reaction between an amine and an anhydride is generally fast and high-yielding on its own. The use of a Lewis acid catalyst, common in Friedel-Crafts acylation, is not appropriate here and would lead to complexation with the basic aniline, deactivating it.[12][13]
Q5: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most straightforward method.
-
Setup: Use a silica gel plate. A good mobile phase (eluent) might be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate).
-
Analysis: Spot the starting aniline, the succinic anhydride (it may not UV-active), and the co-spot (a mix of starting material and reaction mixture) on the baseline. As the reaction proceeds, you will see the spot for the aniline disappear and a new, more polar spot (lower Rf value) for the carboxylic acid product appear. The reaction is complete when the aniline spot is no longer visible.
Q6: What are the key safety considerations?
-
3-Fluoro-4-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[5][14][15] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Succinic Anhydride: Can cause irritation upon contact. The primary hazard is its reactivity with water.[3]
-
Solvents: Handle all organic solvents in a well-ventilated fume hood and away from ignition sources.
Experimental Protocol & Data
General Protocol for the Succinylation of 3-Fluoro-4-methylaniline
This is a representative procedure that should be optimized for your specific setup.
Caption: A typical experimental workflow for the succinylation reaction.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylaniline (1.0 eq). Add an appropriate volume of an anhydrous aprotic solvent, such as toluene (e.g., 5-10 mL per gram of aniline).
-
Addition: With vigorous stirring, add succinic anhydride (1.05 eq) to the solution in one portion.
-
Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The product may begin to precipitate as a white solid. Monitor the consumption of the aniline by TLC. If the reaction is sluggish, it may be gently warmed to 40-50 °C.
-
Isolation: Once the reaction is complete (as judged by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with a small amount of cold 1M HCl, followed by several portions of cold deionized water until the filtrate is neutral.
-
Drying: Dry the purified white solid under high vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.0 eq 3-Fluoro-4-methylaniline | Limiting Reagent |
| 1.05 - 1.1 eq Succinic Anhydride | A slight excess accounts for potential hydrolysis and drives the reaction to completion.[16] | |
| Solvent | Anhydrous Toluene or THF | Aprotic solvent prevents reaction with the anhydride. Toluene facilitates product precipitation.[8] |
| Temperature | Room Temperature to 50 °C | Reaction is often exothermic. Gentle heating can increase rate, but excessive heat risks side reactions. |
| Reaction Time | 1 - 4 hours | Typically complete within this timeframe. Should be monitored by TLC. |
| Workup | Dilute HCl wash, then H₂O wash | Removes unreacted basic aniline and water-soluble succinic acid, respectively.[8][9] |
References
- Vertex AI Search. (2025, October 16).
- Vertex AI Search. (2025, February 18).
- Vertex AI Search. (n.d.).
- Google Patents. (n.d.). US5143834A - Process for the production and purification of succinic acid.
- Berglund, K. A. (1995). Purification process for succinic acid produced by fermentation. Applied Biochemistry and Biotechnology, 51-52(1), 73-82.
- Vertex AI Search. (n.d.).
- ResearchGate. (2016, February 25).
- BenchChem. (n.d.).
- BenchChem. (2025, December). Troubleshooting low yield in diaminopropane coupling reactions.
- Royal Society of Chemistry. (2025, October 24).
-
ACS Omega. (2018, April 13). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. Retrieved from [Link]
- BenchChem. (2025).
- CD BioSciences. (n.d.).
- MetwareBio. (n.d.).
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
- Royal Society of Chemistry. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- bioRxiv. (2022, June 26).
- MDPI. (2017, April 14). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage.
- Patsnap Eureka. (2026, February 28).
- IJARSCT. (2025, March 15).
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- Reddit. (2021, October 20).
-
NIH. (n.d.). N-(3-Chloro-4-methylphenyl)succinamic acid - PMC. Retrieved from [Link]
- PMC. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- Capot Chemical. (2013, September 10).
- ResearchGate. (n.d.).
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2021, July 27).
- ResearchGate. (2025, August 10). N-(4-Methylphenyl)succinimide.
-
PMC. (n.d.). N-(4-Methylphenyl)succinamic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]
- Fisher Scientific. (2025, December 22).
- PMC. (2010, December 12).
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(methylthio)aniline.
Sources
- 1. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
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Preventing hydrolysis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid in solution
Welcome to the technical support guide for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution, with a primary focus on preventing hydrolytic degradation.
Section 1: Understanding the Instability - Frequently Asked Questions
This section addresses the fundamental chemical properties of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid and its susceptibility to hydrolysis.
Q1: What is 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, and why is it prone to hydrolysis?
A: 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is an organic compound featuring two key functional groups: an amide bond and a carboxylic acid group. The amide bond, which links the 3-fluoro-4-methylaniline moiety to the butanoic acid backbone, is the primary site of hydrolytic instability.
Hydrolysis is a chemical reaction where water cleaves one or more chemical bonds.[1][2] In this molecule, the amide bond is susceptible to attack by water, a process that can be significantly accelerated by the presence of acids or bases.[1][3] While amides are generally more resistant to hydrolysis than esters, they will still degrade over time, especially under non-optimal conditions.[2][4] The high stability of the amide bond in nature is due to resonance which gives the C-N bond a partial double-bond character.[5] However, this stability can be overcome.
Q2: What are the degradation products of hydrolysis?
A: The hydrolysis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid cleaves the amide bond, yielding two smaller molecules:
-
Succinic acid (butanedioic acid)
-
3-Fluoro-4-methylaniline
Identifying these specific products in your solution is a definitive indicator that hydrolysis has occurred.
Diagram: Hydrolysis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
The following diagram illustrates the cleavage of the amide bond.
Caption: Acid- or base-catalyzed hydrolysis of the parent compound.
Q3: What primary factors accelerate the hydrolysis of this compound?
A: The rate of hydrolysis is highly sensitive to several environmental factors:
-
pH: This is the most critical factor. The hydrolysis of amide bonds is catalyzed by both hydrogen ions (H⁺, acidic conditions) and hydroxide ions (OH⁻, basic conditions).[3][6] Therefore, the degradation rate is typically lowest in the neutral pH range and increases significantly at both low and high pH values.[7]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly. Storing solutions at reduced temperatures is a key strategy for preservation.
-
Solvent Composition: The concentration of water in the solvent system directly influences the hydrolysis rate. Using co-solvents to reduce the activity of water can be an effective control measure.[6]
-
Enzymes: If the solution is prepared in a biological matrix (e.g., plasma, cell culture media), enzymes such as amidases or proteases can dramatically accelerate amide bond cleavage.[5][7][8]
Section 2: Proactive Stability Enhancement - Best Practices
This section provides actionable recommendations for preparing and storing solutions to minimize degradation.
Q4: What is the optimal pH for storing solutions of this compound?
A: The goal is to find a pH where the rates of both acid- and base-catalyzed hydrolysis are at a minimum. For most amides, this "pH-minimum" stability profile is typically between pH 5 and 7 .[5] However, the presence of the carboxylic acid group (with a pKa typically in the 4-5 range) adds complexity.[9][10]
Recommendation: We advise starting stability studies by buffering the solution in the pH 6.0 to 7.0 range. A pH rate profile study, where the compound is incubated in a series of buffers across a wide pH range (e.g., pH 3 to 9), is the definitive way to determine the optimal pH for your specific application and formulation.
Q5: Which buffer system should I use?
A: The choice of buffer is critical for maintaining a stable pH. The ideal buffer has a pKa value as close as possible to the target storage pH.
| Target pH | Recommended Buffer System | Concentration (mM) | Rationale |
| 6.0 - 7.5 | Phosphate (e.g., PBS) | 10 - 50 | High buffering capacity in the physiological range. Commonly used and well-characterized. |
| 5.5 - 6.5 | MES (2-(N-morpholino)ethanesulfonic acid) | 10 - 50 | Good's buffer, known for low reactivity and stability. |
| 5.0 - 6.0 | Acetate | 10 - 50 | Effective in the lower pH range, but test for potential compatibility issues. |
Causality: A buffer is most effective at resisting pH changes when the solution pH is equal to its pKa (pH = pKa). Using a buffer far from its pKa results in poor pH control, which can allow the solution to drift into acidic or basic territory where hydrolysis is accelerated.
Q6: How should I select a solvent to prepare my stock solution?
A: To minimize hydrolysis during long-term storage, a high-concentration stock solution should be prepared in a non-aqueous, aprotic solvent.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO or DMF.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, perform serial dilutions from the non-aqueous stock into your final aqueous buffer immediately before use. This minimizes the time the compound spends in an aqueous environment.
Caution: Avoid using alcohol-based solvents like methanol or ethanol for stock solutions if they will be exposed to acidic conditions, as this can lead to esterification of the carboxylic acid group.[11]
Q7: What are the ideal storage conditions for aqueous solutions?
A: For short-term storage of buffered aqueous solutions:
-
Temperature: Store at 2-8°C (refrigerated). Avoid freezing aqueous solutions unless a cryoprotectant is used, as freeze-thaw cycles can sometimes accelerate degradation.[12]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil. Aromatic compounds can be susceptible to photodegradation.[13]
-
Atmosphere: For highly sensitive applications, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation, another potential instability pathway.[2]
Section 3: Troubleshooting Degradation
This section provides a logical framework for identifying and resolving stability issues.
Diagram: Troubleshooting Workflow for Suspected Hydrolysis
Caption: A decision tree for diagnosing hydrolytic degradation.
Q8: My solution's pH has changed after storage. What does this mean and what should I do?
A: A significant pH drift indicates that your buffer system was inadequate or that a chemical reaction has occurred. The hydrolysis of the parent compound consumes water but does not inherently produce or consume acid or base. However, if the starting material was a salt form, or if secondary reactions occur, pH can change.
Action Plan:
-
Re-evaluate your buffer: Ensure the buffer's pKa is within 1 pH unit of your target pH.
-
Increase buffer concentration: A higher molarity buffer (e.g., 50 mM vs. 10 mM) provides greater buffering capacity to resist pH changes.
-
Check for contamination: Microbial growth can alter the pH of a solution. Consider sterile filtering your solutions for long-term studies.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key stability-related experiments.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and confirming the specificity of your analytical method.[14][15] The goal is to achieve 2-20% degradation of the active pharmaceutical ingredient (API).[14]
Objective: To intentionally degrade 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid under acidic, basic, and thermal stress to generate hydrolysis products for analytical identification.
Materials:
-
Parent compound
-
1 M HCl, 1 M NaOH
-
Water (HPLC-grade)
-
Heating block or water bath set to 60-80°C[14]
-
HPLC system
Procedure:
-
Prepare Solutions: Prepare four separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in:
-
a) Water (Control)
-
b) 0.1 M HCl (Acidic condition)
-
c) 0.1 M NaOH (Basic condition)
-
d) Water (for Thermal stress)
-
-
Incubation:
-
Store the control sample (a) at 2-8°C.
-
Incubate samples (b) and (c) at 60°C for a set time (e.g., start with 2 hours).[14]
-
Incubate sample (d) at 80°C.
-
-
Neutralization: After incubation, cool the acidic (b) and basic (c) samples to room temperature. Neutralize the acid sample with an equivalent amount of NaOH, and the basic sample with an equivalent amount of HCl. This is crucial to stop the reaction and prevent damage to the HPLC column.
-
Analysis: Analyze all four samples, plus an unstressed standard, by HPLC.
-
Evaluation: Compare the chromatograms. The acid and base-stressed samples should show a decrease in the parent peak area and the appearance of new peaks corresponding to the hydrolysis products. The thermal sample may also show degradation. If degradation is >20%, repeat with milder conditions (lower temperature or shorter time).[14]
Diagram: Stability-Indicating Method Development Workflow
Caption: Workflow for developing a validated stability-indicating HPLC method.
Protocol 2: Suggested HPLC Method for Stability Monitoring
Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its primary hydrolysis products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic modifier to ensure good peak shape for the carboxylic acid and aniline. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase HPLC. |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold 2 min, re-equilibrate | A gradient is necessary to elute both the polar succinic acid and the more non-polar parent and aniline products in a reasonable time. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV, 254 nm or Diode Array Detector (DAD) | Aromatic rings in the parent and aniline degradant will absorb UV light. A DAD allows for peak purity analysis. |
| Injection Vol. | 2-5 µL |
Expected Elution Order: 1. Succinic Acid (most polar), 2. 3-Fluoro-4-methylaniline, 3. Parent Compound (least polar). This order should be confirmed with standards.
References
- Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry II Key...
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- How to Minimize Amide Hydrolysis in High-Humidity Environments. (2026, February 28).
- FTLOScience. (2022, November 26).
- Amide vs Ester: Evaluating Hydrolysis R
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28).
- Quora. (2017, September 2). How to prevent hydrolysis in a drug.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Chemguide. (n.d.). carboxylic acids as acids.
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
- University of Bath. (2010, October 9).
- JoVE. (2023, April 30). Video: Acidity of Carboxylic Acids.
- OpenOChem Learn. (n.d.). Acidity of Carboxylic Acids.
- Labinsights. (2023, May 8).
- Oregon State University. (2020, February 7). Chapter 19: Carboxylic Acids.
- Hydrolysis in Pharmaceutical Formul
- Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity.
- Mahesh, S., Tang, K.-C., & Raj, M. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615.
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1752.
- HYDROLYSIS REACTIONS. (2018, February 19).
- Chemdiv. (n.d.). Compound 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid.
- Sigma-Aldrich. (n.d.). 4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID AldrichCPR.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. esisresearch.org [esisresearch.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Amide vs Ester: Evaluating Hydrolysis Rates for Stability [eureka.patsnap.com]
- 8. How to Minimize Amide Hydrolysis in High-Humidity Environments [eureka.patsnap.com]
- 9. Acidity of Carboxylic Acids | OpenOChem Learn [learn.openochem.org]
- 10. Chapter 19: Carboxylic Acids [sites.science.oregonstate.edu]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. ftloscience.com [ftloscience.com]
- 14. onyxipca.com [onyxipca.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Separating succinanilic acid from unreacted succinic anhydride
Topic: Separating Succinanilic Acid from Unreacted Succinic Anhydride
Audience: Researchers, Process Chemists, and Drug Development Scientists.
Core Logic: The Solubility Principle
Before troubleshooting, understand the physicochemical mechanism driving the separation. The purification of succinanilic acid (N-phenylsuccinamic acid) relies on a distinct solubility differential between the amide product, the anhydride starting material, and the hydrolysis byproduct (succinic acid).
-
Succinic Anhydride: Highly soluble in chlorinated solvents (Chloroform, DCM) and esters (Ethyl Acetate). Moderately soluble in warm benzene/toluene. Hydrolyzes in water.
-
Succinanilic Acid (Product): Insoluble in non-polar organics (Benzene, Toluene, DCM, Ether). Soluble in Ethanol and boiling water.
-
Succinic Acid (Hydrolysis Impurity): Soluble in water and alcohols; sparingly soluble in non-polar organics.[1][2]
The Strategy: The reaction is typically conducted in a solvent (e.g., Benzene or Toluene) where the starting materials are soluble, but the product is not . The product precipitates, driving the equilibrium forward and allowing for physical separation via filtration.
Standard Operating Procedure (SOP)
Status: Use this protocol if you are starting a new batch or validating your current workflow.
Synthesis & Primary Separation
-
Dissolution: Dissolve Succinic Anhydride (1.0 eq) in warm Toluene (or Benzene, see Safety Note). Ensure the solution is clear; if cloudy, filter while hot to remove pre-existing succinic acid.
-
Addition: Add Aniline (1.0 eq) dissolved in the same solvent dropwise to the anhydride solution.
-
Observation: The reaction is exothermic. A white precipitate (Succinanilic Acid) should form almost immediately.[3]
-
-
Reflux: Heat the mixture to reflux for 15–30 minutes to ensure completion.
-
Isolation (The Critical Step): Cool the mixture to room temperature. Filter the solid under vacuum.
-
The "Anhydride Wash": While the solid is on the filter, wash it with cold Toluene or Diethyl Ether .
-
Why: This removes unreacted aniline and succinic anhydride, which remain dissolved in the organic filtrate.
-
-
Drying: Dry the solid in a vacuum oven or desiccator.
Secondary Purification (Recrystallization)
If the melting point is below 148°C or the product is off-white:
-
Solvent: Use 95% Ethanol or Boiling Water .
-
Procedure: Dissolve the solid in the minimum amount of boiling solvent. Filter hot if insoluble particles remain.[4] Cool slowly to 4°C.
-
Collection: Filter the purified needles.
Safety Note: Benzene is a known carcinogen. Toluene is the recommended substitute, offering similar solubility profiles with lower toxicity.
Troubleshooting Guide & FAQs
Status: Use this section if your isolation failed or purity is low.
Issue 1: The product is sticky or gummy.
Diagnosis: This usually indicates the presence of unreacted aniline or water contamination leading to partial hydrolysis. Solution:
-
Triturate (grind under solvent) the gummy solid with Diethyl Ether or Dichloromethane (DCM) .
-
Succinanilic acid is insoluble in these solvents, whereas aniline and succinic anhydride are soluble.
-
Filter the resulting white powder.
Issue 2: How do I confirm the white solid is not Succinic Anhydride?
Diagnosis: Both compounds are white solids, but their properties differ significantly. Solution: Perform a solubility test or Melting Point (MP) check.
| Property | Succinanilic Acid (Product) | Succinic Anhydride (Reactant) |
| Melting Point | 148–150°C | 119–120°C |
| Solubility (DCM) | Insoluble | Soluble |
| Solubility (Water) | Soluble (Hot) | Hydrolyzes to Succinic Acid |
| IR Spectrum | Amide peaks (1650-1540 cm⁻¹) | Double Carbonyl (1780, 1860 cm⁻¹) |
Issue 3: I suspect Succinic Acid contamination. How do I remove it?
Diagnosis: Succinic acid forms if the anhydride reacts with moisture. It has a high melting point (~185°C) and can co-precipitate. Solution:
-
Wash with cold water: Succinic acid is moderately soluble in cold water (approx. 6g/100mL), while succinanilic acid is less soluble. Rapid washing can remove surface succinic acid.
-
Recrystallization from Ethanol: Succinic acid is very soluble in ethanol; succinanilic acid will crystallize out upon cooling.
Issue 4: Can I use water to wash away the unreacted anhydride?
Answer: No.
-
Reasoning: Washing with water will hydrolyze the unreacted succinic anhydride into succinic acid. This introduces a new impurity (succinic acid) rather than washing the anhydride away.[5]
-
Correct Protocol: Wash with an anhydrous organic solvent (Ether, Toluene, DCM) first to remove the anhydride. Use water only for final recrystallization if necessary.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for separating the reaction components based on their chemical behavior.
Caption: Workflow for the isolation and purification of succinanilic acid, highlighting the critical solvent wash step to remove anhydride.
Quantitative Data Reference
Solubility Matrix
Use this table to select solvents for washing and recrystallization.
| Solvent | Succinanilic Acid (Product) | Succinic Anhydride (Impurity) | Succinic Acid (Hydrolysis Product) |
| Water (Cold) | Insoluble | Reacts (Hydrolysis) | Soluble (5.8 g/100mL) |
| Water (Boiling) | Soluble (Recrystallization) | Reacts Rapidly | Very Soluble (121 g/100mL) |
| Ethanol (95%) | Soluble | Soluble | Soluble |
| Benzene/Toluene | Insoluble (Precipitates) | Soluble (Warm) | Insoluble |
| Chloroform/DCM | Insoluble | Soluble (Wash Solvent) | Insoluble |
| Diethyl Ether | Insoluble | Soluble | Soluble |
Physical Constants
| Compound | Molecular Weight | Melting Point | Appearance |
| Succinanilic Acid | 193.20 g/mol | 148–150°C | White Needles |
| Succinic Anhydride | 100.07 g/mol | 119–120°C | Colorless Needles |
| Succinic Acid | 118.09 g/mol | 185–187°C | White Crystals |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Fieser, L. F. (1955).[6] Experiments in Organic Chemistry (3rd ed.). D.C. Heath and Company. (p. 105).[6]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7922, Succinic anhydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10858, Succinanilic acid. Retrieved from [Link]
- Menschutkin, N. (1872). Annalen der Chemie und Pharmacie, 162, 176.
Sources
Technical Support Center: Troubleshooting Solubility Issues with Fluorinated Anilic Acids
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical, step-by-step protocols for addressing the common yet complex solubility challenges associated with fluorinated anilic acids. Our approach is grounded in physicochemical principles to not only solve immediate experimental hurdles but also to empower you with a robust framework for future compound handling.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the solubility of fluorinated anilic acids. Understanding the "why" is the first step toward developing an effective solution.
Q1: Why is my fluorinated anilic acid poorly soluble in aqueous buffers? I thought fluorination makes it a stronger acid, which should increase solubility.
This is a crucial and common question that highlights the paradoxical nature of fluorination. While you are correct that fluorination increases acidity, it simultaneously and often more dramatically, increases lipophilicity (fat-solubility).
-
Mechanism of Increased Acidity: Fluorine is the most electronegative element. When incorporated into a molecule, often as a trifluoromethyl (-CF₃) group, it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (-COO⁻) upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.
-
The Dominant Effect of Lipophilicity: The C-F bond is highly non-polar, and the introduction of fluorine atoms significantly increases the non-polar surface area of the molecule. This drives up the compound's LogP value, a measure of its lipophilicity.[1] For a molecule to dissolve in water, the energetically favorable interactions with water (hydration) must overcome the energy of the compound's crystal lattice and the energy required to create a cavity in the solvent. The large, non-polar, fluorinated regions of the molecule are poorly hydrated, making it energetically unfavorable for the compound to dissolve in a polar solvent like water, even when ionized.
In essence, you are fighting a battle on two fronts: the favorable ionization of the acid group is often insufficient to overcome the unfavorable energetics of solvating the highly lipophilic fluorinated backbone.
Q2: What is the typical pKa range for anilic acids, and how does fluorination concretely affect it?
The pKa of the parent structure, N-phenylanthranilic acid, is around 5.28.[2] Fluorination significantly lowers this value. For example, Flufenamic acid, which contains a -CF₃ group, has a pKa in the range of 3.9 to 4.5.[1][3][4] Niflumic acid, another fluorinated analogue, has an even lower pKa of approximately 2.26, making it a much stronger acid.[5] This demonstrates the powerful inductive effect of fluorine substitution.
Q3: How does the solid state (crystallinity) of my compound impact its solubility?
The solid state is a critical, often overlooked, factor. For a compound to dissolve, energy must be supplied to break the intermolecular bonds holding the molecules together in the crystal lattice.
-
High Lattice Energy: Fluorine atoms can participate in unique intermolecular interactions, potentially leading to a very stable and tightly packed crystal structure.[6] A higher crystal lattice energy means that more energy is required to liberate a molecule from the solid state into the solution, resulting in lower solubility.[7]
-
Polymorphism: Many active pharmaceutical ingredients (APIs), including anilic acids, can exist in multiple crystalline forms called polymorphs. These different forms can have distinct crystal lattice energies and, consequently, different solubilities and dissolution rates. It is possible that you are working with a particularly stable, less soluble polymorph.
Q4: At what point in my experiment is solubility most critical?
Solubility can become a bottleneck at two key stages:
-
Stock Solution Preparation: You must be able to create a concentrated, stable stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO). If the compound is not soluble enough in a suitable organic solvent, it becomes impossible to proceed.
-
Dilution into Aqueous Media: The most common point of failure is when the organic stock solution is diluted into an aqueous buffer for a biological or analytical assay. The abrupt change in solvent polarity can cause the compound to crash out of solution, leading to inaccurate and unreliable results. This is often referred to as a failure of kinetic solubility.[8][9]
Section 2: A Systematic Troubleshooting Guide
Follow this workflow to methodically diagnose and solve solubility issues with your fluorinated anilic acids.
Troubleshooting Workflow
This decision tree provides a logical path from initial problem to a viable solution.
Step 1: Initial Assessment & Stock Solution Preparation
Q: My compound won't dissolve. Where do I start?
Your first objective is to create a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent. DMSO is the universal starting point for most drug discovery applications.
Protocol 1: Organic Solvent Screening for Stock Solution Preparation
-
Preparation: Weigh out 1-2 mg of your compound into several small, clear glass vials.
-
Solvent Addition: To each vial, add a different solvent. Start with the most common and biocompatible solvents first. Add the solvent incrementally (e.g., in 50 µL aliquots).
-
Tier 1: DMSO, Ethanol
-
Tier 2: N,N-Dimethylformamide (DMF), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)
-
-
Solubilization: After each addition, vortex the vial vigorously for 30-60 seconds. Gentle warming (to 30-40°C) and sonication can be used to aid dissolution but be cautious of compound stability.
-
Observation: Visually inspect for any remaining solid particles against a dark background. The goal is a clear, homogenous solution.
-
Calculation: Once dissolved, calculate the concentration in mg/mL and Molarity. This is your stock solution. Store it appropriately (typically at -20°C, protected from light and moisture).
-
Expert Insight: Flufenamic acid, for example, has reported solubilities of approximately 39 mg/mL in DMSO and 11-28 mg/mL in ethanol.[3] This provides a good benchmark for what to expect from similar structures.
Step 2: Leveraging pH for Aqueous Solubility
Q: How can I determine the optimal pH for dissolving my fluorinated anilic acid?
This is achieved by creating a pH-solubility profile, which is guided by the Henderson-Hasselbalch equation.[10][11] For a weak acid (HA), the equation is:
pH = pKa + log([A⁻]/[HA])
Where [A⁻] is the soluble, ionized form and [HA] is the poorly soluble, neutral form. To maximize the concentration of the soluble [A⁻] form, the pH of the solution must be raised significantly above the compound's pKa. A general rule of thumb is that a pH at least 1.5 to 2 units above the pKa is required for sufficient ionization and solubilization.[12]
Protocol 2: Determining a pH-Solubility Profile (Kinetic Method)
-
Prepare Buffers: Make a series of biocompatible buffers covering a pH range from ~4.0 to 8.5 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH >8). Verify the final pH of each buffer.
-
Prepare Compound Plate: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of your high-concentration DMSO stock solution to multiple wells.
-
Add Buffers: To each well containing the DMSO stock, add a larger volume (e.g., 198 µL) of a different pH buffer. This creates a constant final compound concentration and DMSO percentage (e.g., 1%) across all pH conditions.
-
Incubate: Seal the plate and shake at room temperature for 1-2 hours to allow it to equilibrate.
-
Measure Turbidity: Read the plate on a plate reader capable of measuring light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[9] High readings indicate precipitation.
-
Analysis (Optional - Quantitative): For a more precise measurement, filter the samples through a 96-well filter plate to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.[8][13]
-
Interpretation: Plot the turbidity or soluble concentration against pH. You should observe a significant increase in solubility (or decrease in turbidity) as the pH rises above the compound's pKa. This will identify the minimum pH required to maintain your compound in solution at the tested concentration.
Step 3: Employing Co-solvents
Q: My compound precipitates when I dilute my DMSO stock, even in a high pH buffer. What now?
If pH manipulation is insufficient, the next step is to make the aqueous buffer itself more "hospitable" to your lipophilic compound by using a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, reduces the overall polarity of the solution, thereby increasing the solubility of non-polar compounds.[14][15]
Protocol 3: Co-solvent Screening
-
Select Co-solvents: Choose a few pharmaceutically acceptable co-solvents. Good starting points are:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Prepare Co-solvent Buffers: Using the optimal pH buffer identified in Protocol 2, create a series of solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Test Solubility: Repeat the kinetic solubility assay described in Protocol 2 (steps 2-7), but instead of using buffers of different pH, use your co-solvent buffer series.
-
Analysis: For each co-solvent, determine the minimum percentage required to keep your compound in solution at the target concentration.
-
Consider Assay Compatibility: Crucially, ensure that the final concentration of the chosen co-solvent is compatible with your downstream biological or analytical assay, as high concentrations of organic solvents can interfere with proteins or cell membranes.
Step 4: Advanced Strategies
Q: pH and co-solvents are not enough. What are my other options?
If these primary methods fail, you may need to explore more advanced formulation strategies, which are typically employed in later-stage drug development but can be adapted for research purposes.
-
Salt Formation: Creating a stable salt of your acidic compound with a suitable base (e.g., sodium, potassium, tromethamine) can significantly improve solubility and dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding its lipophilic parts from the water and increasing its apparent solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds (high LogP), lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. These involve dissolving the compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion upon gentle agitation in an aqueous medium.
Section 3: Key Physicochemical Data
This table provides a comparative summary of the parent anilic acid structure and two common fluorinated derivatives, illustrating the key physicochemical changes discussed.
| Property | N-Phenylanthranilic Acid | Flufenamic Acid | Niflumic Acid |
| Structure | Non-fluorinated parent | Contains a -CF₃ group | Contains a -CF₃ group and a pyridine ring |
| Molecular Weight ( g/mol ) | 213.24 | 281.23 | 282.22[16] |
| pKa (approx.) | 5.28[2] | 3.9 - 4.5[1][3][4] | 2.26[5] |
| LogP (predicted/exp.) | ~3.5 | ~5.25[1] | ~3.7[17] |
| Aqueous Solubility | Poorly soluble[14] | Very poorly soluble (9 mg/L at 25°C)[1] | Poorly soluble[18] |
| Solubility in DMSO (mg/mL) | ~125[2] | ~39[3] | Data not readily available |
References
-
Veeprho. (n.d.). Flufenamic Acid Impurities and Related Compound. Retrieved from [Link]
- Chen, G., et al. (2016). Solubility of N-phenylanthranilic acid in nine organic solvents from T= (283.15 to 318.15) K. The Journal of Chemical Thermodynamics.
-
National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility. ADME@NCATS. Retrieved from [Link]
-
Academia.edu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]
-
Shakeel, F., et al. (2020). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]
-
Pobudkowska, A., & Domańska, U. (2014). The literature values of pKa lit , intrinsic solubility, S 0 lit , and... ResearchGate. Retrieved from [Link]
-
Chen, G., et al. (2016, August 7). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology.
-
National Center for Biotechnology Information. (n.d.). Flufenamic Acid. PubChem. Retrieved from [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
- Votano, J. R., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
-
Panus, P. C., et al. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of flufenamic acid (FFA). [Diagram]. Retrieved from [Link]
- Yan, G., et al. (2012).
- Yan, G., et al. (2012).
-
LookChem. (n.d.). Niflumic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 21.5: Lattice Energies of Crystals. Retrieved from [Link]
- Wittering, K. E., et al. (2022). Multicomponent Solids of Niflumic and Mefenamic Acids Based on Acid-Pyridine Synthon. Crystal Growth & Design.
-
RSC Publishing. (n.d.). Fluorination promotes chalcogen bonding in crystalline solids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxanilic acid. PubChem. Retrieved from [Link]
- Bano, M., & Siddiqui, H. L. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.
- Chavana, R. B., & Shastri, N. R. (2017). Hollow crystals generation through polymorphic transformation - A case study of flufenamic acid. Royal Society of Chemistry.
-
Wikipedia. (n.d.). Niflumic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline-o-sulfonic acid (CAS 88-21-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Niflumic Acid. PubChem. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). Retrieved from [Link]
- Das, P., et al. (2024). A Detailed Exploration of the Impact of Fluorination on Different Physical Properties in 5O.12 Schiff-based Liquid Crystal: A DFT Approach.
- Mykhailiuk, P. K., et al. (2018). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes.
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Avoiding succinimide formation during succinanilic acid synthesis
Welcome to the Advanced Synthesis Troubleshooting Center. As Application Scientists, we frequently encounter researchers struggling with the spontaneous degradation of succinanilic acid (N-phenylsuccinamic acid) into N-phenylsuccinimide. This guide is designed to deconstruct the mechanistic pitfalls of this reaction and provide you with a self-validating framework to isolate the kinetic product with high fidelity.
Diagnostic Overview: The Kinetic vs. Thermodynamic Battle
The synthesis of succinanilic acid via the ring-opening amidation of succinic anhydride with aniline is a textbook example of kinetic versus thermodynamic control.
The initial nucleophilic acyl substitution is rapid and exothermic, yielding succinanilic acid as the kinetic product . However, the secondary amide nitrogen is perfectly positioned to undergo an intramolecular nucleophilic attack on the terminal carboxylic acid. If the system overcomes the activation energy barrier—typically through elevated temperatures, acidic environments, or the presence of dehydrating agents—it releases water to form the highly stable thermodynamic product , N-phenylsuccinimide[1].
Reaction pathway showing kinetic succinanilic acid vs thermodynamic succinimide.
Troubleshooting FAQs
Q1: My LC-MS shows a massive +173 m/z peak (Succinimide) instead of +193 m/z (Succinanilic Acid). What is driving this dehydration? A1: You are likely allowing the reaction temperature to spike during the exothermic addition, or you are using an acidic workup. The cyclization of succinanilic acid to succinimide is highly temperature-dependent and strongly acid-catalyzed.2 that catalyzes the formation of the gem-diol tetrahedral intermediate, drastically accelerating dehydration[2]. To prevent this, maintain the reaction strictly below 30°C and avoid acidic solvents during crystallization.
Q2: How does solvent selection influence the precipitation of the kinetic product? A2: Succinanilic acid is highly polar compared to the starting materials and the cyclized succinimide. By conducting the reaction in a non-polar or moderately polar solvent like benzene, toluene, or dichloromethane (DCM), the 3 upon formation[3]. This phase separation physically removes the kinetic product from the reaction medium, effectively halting any subsequent intramolecular cyclization.
Q3: Can I use coupling agents or dehydrating agents to push the reaction to completion? A3: Absolutely not, unless your target is the imide.4 are explicitly used to drive the thermodynamic dehydration of succinanilic acid into N-phenylsuccinimide[4]. The succinic anhydride is sufficiently electrophilic to react with aniline without any coupling additives.
Quantitative Parameter Matrix
To further illustrate the causality of reaction conditions, the table below summarizes how temperature, solvent, and additives dictate the final product ratio.
| Reaction Temperature | Solvent System | Additives / Catalyst | Major Product | Typical Yield Ratio (Amic Acid : Imide) |
| 20 - 25 °C | Toluene / Benzene | None | Succinanilic Acid | > 95 : 5 |
| 80 - 100 °C | Toluene | None | Mixed | 40 : 60 |
| 60 - 100 °C | Acetic Acid | None | Succinimide | < 5 : 95 |
| 25 °C | DCM | Cyanuric Chloride | Succinimide | < 2 : 98 |
Self-Validating Experimental Protocol
To guarantee the isolation of succinanilic acid, we utilize a precipitation-driven workflow. This protocol is self-validating: the visual cues at each step confirm whether the reaction is proceeding under kinetic control.
Step 1: Electrophile Preparation Dissolve 1.0 eq (10 g) of succinic anhydride in 30 mL of warm toluene (or benzene). Cool the solution to 20–25°C. Validation Check: The solution must remain clear. If the anhydride precipitates upon cooling, add a minimal amount of additional solvent (e.g., 5-10 mL) until just dissolved.
Step 2: Controlled Nucleophilic Addition Dilute 1.0 eq (9 mL) of aniline in 50 mL of toluene. Using an addition funnel, add the aniline solution dropwise to the succinic anhydride over 15–20 minutes. Causality: The ring-opening amidation is exothermic. Dropwise addition dissipates heat, preventing localized thermal spikes that provide the activation energy for succinimide formation.
Step 3: Phase-Separation Reaction Stir the mixture vigorously at room temperature for 30 minutes. Validation Check: A3 should form almost immediately upon addition[3]. If the solution remains clear, your solvent is too polar, leaving the product in solution and vulnerable to cyclization.
Step 4: Isolation via Cold Filtration Vacuum filter the suspension immediately after the 30-minute reaction time. Wash the filter cake with 2 x 20 mL of cold toluene. Causality: Rapid workup and cold non-polar washing remove unreacted aniline and residual solvent without dissolving the product or exposing it to hydrolytic/acidic conditions.
Step 5: Thermal Control during Drying Dry the white crystals under vacuum at 35–40°C. Validation Check: Do not exceed 50°C.1[1].
Step-by-step self-validating workflow for succinanilic acid synthesis.
References
1.[3] Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem. 3 2.[1] Antimicrobial composition and method containing N-(3,5-dihalophenyl)-imide compounds. US Patent US4009278A. 1 3.[4] Solid-Phase Synthesis of N-Aryl Succinimides. ResearchGate. 4 4.[2] Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. MDPI. 2
Sources
Technical Support Center: Purification of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid by Recrystallization
Welcome to the technical support guide for the purification of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the knowledge to not only execute the protocol effectively but also to understand the scientific principles behind each step, enabling you to adapt and troubleshoot with confidence.
Introduction
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is a compound of interest in various research and development endeavors. Achieving high purity is often a critical prerequisite for its use in subsequent applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2][] This guide provides a comprehensive overview of the recrystallization process for 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid, including a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.
Quick Reference Data
For efficient planning of your experiment, the following table summarizes key properties of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid and a list of suggested solvents for recrystallization screening.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₃ | [4] |
| Molecular Weight | 225.22 g/mol | [4] |
| Appearance | Typically a solid at room temperature | Inferred |
| Recommended Solvents for Screening | Boiling Point (°C) | Rationale |
| Water | 100 | The carboxylic acid and amide functionalities may provide some solubility in hot water, with likely low solubility in cold water. |
| Ethanol | 78 | A polar protic solvent that is often a good choice for compounds with hydrogen bonding capabilities. |
| Methanol | 65 | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | 77 | A moderately polar aprotic solvent that can be effective for a range of organic compounds. |
| Acetone | 56 | A polar aprotic solvent that is a good solvent for many organic compounds. |
| Ethanol/Water Mixture | Variable | A solvent pair can be used to fine-tune the solubility characteristics. |
| Ethyl Acetate/Hexane Mixture | Variable | A less polar solvent pair that can be effective if the compound is less polar than anticipated. |
Experimental Protocol: Recrystallization of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
This protocol provides a step-by-step guide for the purification of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid.
Step 1: Solvent Selection
The ideal solvent for recrystallization is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6][7]
-
Place a small amount (e.g., 20-30 mg) of the crude 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a chosen solvent to each test tube at room temperature. Observe the solubility. The ideal solvent should not dissolve the compound at this stage.[7]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[2] Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.[2]
-
If a single solvent is not ideal, consider a binary solvent system (a "solvent pair").[8] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The turbidity indicates the point of saturation.
Step 2: Dissolution
-
Place the crude 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and a boiling chip or a magnetic stir bar.
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved.[8][9] Avoid adding an excess of solvent, as this will reduce the yield of the purified product.[2]
Step 3: Hot Filtration (if necessary)
If the hot solution contains insoluble impurities (e.g., dust, solid by-products) or if decolorizing carbon was used to remove colored impurities, a hot filtration step is necessary.[1][10][11]
-
Set up a hot filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper.[9][10] A long-stemmed funnel is more prone to premature crystallization in the stem.[9]
-
Preheat the funnel and the receiving flask by pouring a small amount of the boiling solvent through the filter paper.[9][10] This prevents premature crystallization of the product on the cold surfaces.[9][10]
-
Pour the hot solution containing the dissolved compound through the fluted filter paper in portions.[10]
-
If crystals form on the filter paper, they can be redissolved by washing with a small amount of the boiling solvent.[9]
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9][12] Rapid cooling can trap impurities within the crystal lattice.[12]
-
Once the solution has reached room temperature, you can further increase the yield by cooling the flask in an ice-water bath.
Step 5: Collection and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[13]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[2][8] Using cold solvent minimizes the loss of the purified product.[2]
-
Continue to draw air through the filter cake for several minutes to help dry the crystals.
Step 6: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a drying oven at a temperature well below the melting point of the compound.
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[12]
-
Solution 2: Modify the Solvent System: If using a binary solvent system, add more of the "good" solvent to increase the overall solubility and then cool slowly.
-
Solution 3: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create a nucleation site.
Q: No crystals are forming, even after the solution has cooled in an ice bath. What are the next steps?
A: This usually indicates that the solution is not supersaturated, likely due to the use of too much solvent.
-
Solution 1: Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[12] Once the volume is reduced, allow it to cool again.
-
Solution 2: Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. This can create microscopic scratches that serve as nucleation points for crystal growth.[12]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[12]
-
Evaporation: Dip a glass rod into the solution and allow the solvent to evaporate, leaving a small amount of solid on the rod. Re-introducing this rod into the solution can provide seed crystals.[12]
-
Q: My final product has a low yield. What are the possible reasons?
A: A low yield can result from several factors throughout the recrystallization process.
-
Possible Cause 1: Too much solvent was used. This keeps more of your product dissolved in the mother liquor.
-
Possible Cause 2: Premature crystallization during hot filtration. This results in loss of product on the filter paper. Ensure the filtration apparatus is adequately pre-heated.[8]
-
Possible Cause 3: The solution was not cooled sufficiently. Ensure the solution is cooled in an ice bath to maximize crystal formation.
-
Possible Cause 4: Excessive washing with solvent. Washing the crystals with too much solvent, or with solvent that is not ice-cold, can dissolve a significant portion of your product.[2]
-
Possible Cause 5: Incomplete transfer of material. Ensure all crystals are transferred from the flask to the Büchner funnel.
Q: The recrystallized product is still colored. How can I remove the color?
A: Colored impurities can sometimes be removed by using activated carbon.
-
Solution: After dissolving the crude product in the hot solvent, allow the solution to cool slightly below its boiling point and add a small amount of activated carbon (a spatula tip is usually sufficient).[9] Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon. Remove the carbon by hot filtration. Be aware that using too much activated carbon can also adsorb some of your desired product, leading to a lower yield.[9]
Frequently Asked Questions (FAQs)
Q: What are the key characteristics of a good recrystallization solvent?
A: A good recrystallization solvent should:
-
Completely dissolve the compound when hot but not when cold.[5][7]
-
Either not dissolve the impurities at all (so they can be removed by hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).[5]
-
Not react chemically with the compound being purified.[7]
-
Be sufficiently volatile to be easily removed from the purified crystals.[6][7]
-
Have a boiling point below the melting point of the compound to prevent "oiling out".
Q: What is the purpose of using fluted filter paper for hot filtration?
A: Fluted filter paper has a larger surface area than filter paper that is simply folded in half and then in quarters.[1][10] This increased surface area allows for a faster filtration rate, which is crucial during hot filtration to prevent the solution from cooling and the product from crystallizing prematurely in the funnel.[10]
Q: How can I determine the purity of my recrystallized product?
A: The purity of the recrystallized 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities tend to depress and broaden the melting point range.
-
Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to separate and detect impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide information about the structure of the compound and the presence of any impurities.
Q: What are some potential impurities in the synthesis of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid?
A: Potential impurities can include:
-
Unreacted Starting Materials: Such as 3-fluoro-4-methylaniline and succinic anhydride (a common precursor for the butanoic acid moiety).
-
By-products: Formed from side reactions during the synthesis.[14]
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high heat, strong acids or bases).[14]
-
Residual Solvents: Solvents used in the synthesis or purification may remain in the final product.[14]
Process Workflow Diagram
Caption: Workflow for the recrystallization of 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid.
References
-
Nichols, L. (2022). 2.5: Hot Filtration. Chemistry LibreTexts. [Link]
-
University of York. Solvent Choice. Chemistry Teaching Labs. [Link]
-
Scribd. Solvent Selection and Recrystallization Guide. [Link]
-
Wigal, C. T. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Safrole. Recrystallization and hot filtration. [Link]
-
Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]
-
Scribd. Hot Filtration in Recrystallization. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Nayak, P. S., et al. (2013). 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1752. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. [Link]
-
University of Massachusetts. Recrystallization. [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]
- Google Patents. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
-
Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
MDPI. Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]
-
Scilit. Single crystal inspection, Hirshfeld surface investigation and DFT study of a novel derivative of 4-fluoroaniline: 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB). [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]
-
Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3837. [Link]
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Stability of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid at room temperature
A Guide to Ensuring Compound Integrity in Research and Development
Last Updated: 2026-03-07
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid. While this specific molecule is not extensively documented in public literature, this resource provides a robust framework for assessing its stability at room temperature based on the well-understood chemistry of its core functional groups: an amide, a carboxylic acid, and a substituted aniline.[1][2] By understanding potential degradation pathways and implementing systematic testing protocols, you can ensure the integrity of your compound and the reliability of your experimental results.
This center provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols for conducting your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid at room temperature?
Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond.[3][4][5][6][7] This reaction would break the molecule into two smaller compounds: 3-fluoro-4-methylaniline and succinic acid (butanedioic acid). This process can be catalyzed by trace amounts of acid or base, or even by water over extended periods, although amides are generally more resistant to hydrolysis than esters.[6] A secondary concern could be the oxidative degradation of the aniline portion of the molecule, though this is typically less of a concern under standard room temperature and atmospheric conditions.
Q2: What are the visible or easily detectable signs of degradation?
-
Physical Appearance: A change in the color or physical state of the solid compound (e.g., from a white powder to a discolored or clumpy material) can indicate degradation.
-
Solubility Issues: If the compound becomes more difficult to dissolve in a solvent in which it was previously soluble, this may suggest the formation of less soluble degradation products or polymeric impurities.
-
Analytical Changes: The most definitive sign of degradation is a change in the analytical profile. When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you would observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[8]
Q3: What are the ideal storage conditions to ensure the stability of this compound?
To minimize degradation, the compound should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to protect it from atmospheric moisture, which can facilitate hydrolysis.[9] For long-term storage, refrigeration (2-8°C) is recommended to significantly slow down the rate of any potential chemical reactions.[9] It should also be stored away from strong acids, bases, and oxidizing agents.
Q4: How long can I expect the compound to be stable at room temperature?
Without specific experimental data for this molecule, a precise shelf-life cannot be provided. The stability will depend on the purity of the initial material and the specific environmental conditions (humidity, light exposure). It is imperative to perform a stability study to establish a reliable re-test period. The International Council for Harmonisation (ICH) guidelines recommend long-term testing for a minimum of 12 months for new drug substances.[10][11]
Troubleshooting Guide: Addressing Stability-Related Experimental Issues
This section addresses specific problems you might encounter, linking them to potential causes and offering actionable solutions.
| Observed Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| "My HPLC analysis shows a decreasing peak for the main compound and a new, more polar peak appearing over time." | Amide Bond Hydrolysis. The amide bond has likely been cleaved, resulting in the formation of 3-fluoro-4-methylaniline and succinic acid. Succinic acid, being a dicarboxylic acid, is significantly more polar and would elute earlier in a standard reversed-phase HPLC method. | 1. Confirm Identity of Degradants: Use LC-MS to determine the mass of the new peak(s). The expected masses would be ~125.1 g/mol for 3-fluoro-4-methylaniline and ~118.1 g/mol for succinic acid. 2. Review Solvent pH: Ensure that any solvents or buffers used for sample preparation are neutral and free of acidic or basic contaminants that could be catalyzing the hydrolysis.[12] 3. Implement Stricter Storage: Immediately transfer the stock material to a desiccated, refrigerated (2-8°C) environment to minimize further degradation. |
| "The purity of my compound seems to vary between different batches or even within the same batch over several weeks." | Inconsistent Storage or Handling. This suggests that different aliquots of the compound are being exposed to varying environmental conditions (e.g., frequent opening of the container, exposure to ambient humidity, temperature fluctuations). | 1. Aliquot the Material: Upon receiving a new batch, divide it into smaller, single-use quantities in tightly sealed vials. This minimizes the exposure of the bulk material to the atmosphere each time a sample is needed. 2. Standardize Sample Preparation: Ensure that the procedure for preparing solutions is consistent. Use fresh, high-purity solvents for every experiment to avoid introducing contaminants. |
| "I've noticed a slight yellowing of the solid compound after it has been stored on the bench for a few months." | Oxidative Degradation of the Aniline Moiety. Aromatic amines can be susceptible to slow oxidation over time, which can lead to the formation of colored impurities. While often a minor degradation pathway, it can be an indicator of long-term instability.[13] | 1. Store Under Inert Gas: For highly sensitive applications or long-term archival storage, consider blanketing the compound with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and prevents oxidation. 2. Perform Forced Oxidation Study: To confirm this hypothesis, you can perform a forced degradation study by exposing a small sample to a mild oxidizing agent (e.g., 3% hydrogen peroxide) and analyzing the resulting degradants by HPLC.[9] This helps to proactively identify potential oxidative impurities. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, a structured experimental approach is necessary. The following protocols are based on established pharmaceutical industry guidelines.[14][15]
Protocol 1: Room Temperature Stability Study (ICH Q1A Guideline)
Objective: To evaluate the stability of the compound under standard long-term storage conditions and establish a re-test period.[10][14]
Methodology:
-
Batch Selection: Use at least one representative batch of the compound with a known purity level (ideally >98%).
-
Sample Preparation:
-
Place approximately 10-20 mg of the solid compound into multiple, individual, tightly sealed amber glass vials. Amber vials are used to protect against potential photolytic degradation.
-
Prepare a stock solution in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Storage Conditions:
-
Store the vials at controlled room temperature (25°C ± 2°C) and relative humidity (60% RH ± 5% RH).[10]
-
-
Testing Schedule:
-
Analyze the compound at designated time points. A typical schedule would be: 0, 3, 6, 9, 12, 18, and 24 months.[10]
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method. This is an HPLC method that is proven to separate the parent compound from all potential degradation products.
-
At each time point, prepare a sample for analysis from one of the vials.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Calculate the purity of the compound at each time point using the peak area percentage.
-
Identify and quantify any new peaks that appear.
-
The re-test period is the length of time during which the compound remains within its pre-defined acceptance criteria (e.g., purity ≥ 98.0%, individual impurities ≤ 0.2%).
-
Diagram: Workflow for Room Temperature Stability Assessment
Caption: Predicted degradation pathways for the target compound.
References
- Allen, C. (2025, March 19).
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Chemguide. The Hydrolysis of Amides.
- LibreTexts Chemistry. (2020). Chemistry of Amides.
- LibreTexts Chemistry. (2021, March 5). Hydrolysis of Amides.
- Walsh Medical Media. (2025, September 30).
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
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Technical Support Center: Optimizing pH for the Extraction of N-aryl oxobutanoic Acids
Welcome to the technical support center for optimizing the extraction of N-aryl oxobutanoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules. Here, we move beyond simple protocols to explain the fundamental principles governing liquid-liquid extraction (LLE), providing you with the knowledge to systematically optimize your methods and troubleshoot common issues.
Part 1: Fundamental Principles - The "Why" Behind the pH
The successful extraction of any ionizable compound, such as an N-aryl oxobutanoic acid, is fundamentally governed by its charge state in solution. The goal of a liquid-liquid extraction is to maximize the partitioning of your target analyte from one phase (typically aqueous) into another, immiscible phase (organic). For an acidic compound, this is achieved when the molecule is in its neutral, un-ionized form, as this state is significantly more soluble in organic solvents.[1][2]
The charge state of an acid is dictated by the pH of the aqueous solution and the acid's intrinsic dissociation constant, or pKa. This relationship is quantitatively described by the Henderson-Hasselbalch equation .[3][4][5]
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
pH: The pH of the aqueous solution.
-
pKa: The acid dissociation constant of the N-aryl oxobutanoic acid. This value is a measure of the acid's strength.[6]
-
[A⁻]: The concentration of the deprotonated, ionized (conjugate base) form of the acid.
-
[HA]: The concentration of the protonated, neutral form of the acid.
To maximize the concentration of the neutral species [HA], which readily partitions into the organic solvent, the pH of the aqueous solution must be made significantly lower than the pKa of the compound. A widely accepted rule of thumb is to adjust the aqueous phase to a pH that is at least 2 pH units below the pKa of the acidic analyte.[7][8] At this pH, over 99% of the N-aryl oxobutanoic acid will exist in its neutral, extraction-friendly form.
The core structure, 2-oxobutanoic acid, is a carboxylic acid.[9] The pKa of related simple carboxylic acids can be found in various databases and are typically in the range of 2-5.[10][11] The specific N-aryl substitution on your molecule will influence its exact pKa, but this range provides a crucial starting point for optimization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the single most critical parameter for extracting N-aryl oxobutanoic acids?
The pH of the aqueous sample is the most critical parameter.[12] It directly controls the ionization state of the carboxylic acid group, which in turn dictates its solubility and partitioning behavior between the aqueous and organic phases.[13] For efficient extraction into an organic solvent, the compound must be in its neutral (protonated) form.[7][8]
Q2: What is the ideal starting pH for my extraction?
Based on the Henderson-Hasselbalch principle, you should aim for a pH at least 2 units below the pKa of your specific N-aryl oxobutanoic acid.[7][8] While the exact pKa depends on the aryl substitution, most carboxylic acids of this type have a pKa between 2.5 and 4.5. Therefore, a starting pH of ≤ 2 is a robust and highly recommended starting point for optimization. [12][14]
Q3: Which organic solvent should I choose?
The ideal solvent should have a high affinity for your neutral compound, be immiscible with water, and have a convenient boiling point for easy removal.[15] Good starting choices for moderately polar compounds like N-aryl oxobutanoic acids include:
-
Ethyl Acetate (EtOAc): Excellent all-around choice with good solvating power.
-
Dichloromethane (DCM): Effective but denser than water, which can sometimes be less convenient in a separatory funnel.
-
Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether with lower peroxide-forming tendencies.
Studies have shown that for various acidic drugs, solvents like diethyl ether and ethyl acetate often provide optimal recovery.[16][17]
Q4: What is "back extraction" and why is it useful?
Back extraction is a technique used to improve the purity of your extracted compound.[7][14] After extracting your neutral N-aryl oxobutanoic acid into the organic phase, you can then wash this organic phase with a fresh, basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide). This will convert your acidic compound back into its ionized salt form, causing it to move from the organic layer into the new aqueous layer. Any neutral impurities will be left behind in the organic solvent.[7][18] The final, purified acid can then be recovered from the basic aqueous layer by re-acidifying it and performing a final extraction.[1][19]
Part 3: Troubleshooting Guide
This section addresses common problems encountered during the liquid-liquid extraction of N-aryl oxobutanoic acids.
| Problem | Potential Causes | Recommended Solutions & Actions |
| Low Extraction Recovery | 1. Incorrect pH: The aqueous phase is not acidic enough to fully protonate the analyte.[12] 2. Incomplete Partitioning: The analyte has some residual solubility in the aqueous phase. 3. Insufficient Mixing: The two phases were not mixed adequately for equilibrium to be reached. 4. Wrong Solvent Choice: The selected organic solvent is not optimal for the analyte. | 1. Verify and Adjust pH: Use a calibrated pH meter to ensure the aqueous phase is at least 2 pH units below the analyte's pKa (target pH ≤ 2).[12] 2. Increase Partitioning: a. Perform Multiple Extractions: Three extractions with smaller volumes of organic solvent are more effective than one large extraction.[1][12] b. Add Salt ("Salting Out"): Add NaCl or Na₂SO₄ to the aqueous phase. This increases the ionic strength, decreases the solubility of the organic analyte in the water, and drives it into the organic phase.[7][14][20] 3. Ensure Thorough Mixing: Invert the separatory funnel gently but thoroughly 10-15 times, venting frequently. 4. Test Other Solvents: Try a more polar or less polar solvent (e.g., switch from MTBE to ethyl acetate). |
| Emulsion Formation at the Interface | 1. Vigorous Shaking: Overly aggressive mixing creates a stable mixture of the two phases.[20] 2. High Concentration of Surfactant-like Materials: The sample matrix may contain components (e.g., proteins, lipids) that stabilize emulsions.[20] 3. High Analyte Concentration: The analyte itself might be acting as a surfactant. | 1. Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[20] 2. Break the Emulsion: a. Patience: Allow the funnel to stand undisturbed for a longer period. b. Add Brine: Introduce a saturated NaCl solution to increase the aqueous phase density and disrupt the emulsion.[20] c. Centrifugation: If the volume is small, centrifuging the mixture can force phase separation. d. Filtration: Pass the mixture through a plug of glass wool or filter paper. e. Change Solvent Polarity: Add a small amount of a different miscible organic solvent to alter the properties of the organic phase.[20] |
| Precipitate Forms at the Interface | 1. Limited Solubility: The neutral form of the analyte has poor solubility in both the aqueous and organic phases. 2. "Salting Out" of Analyte: High salt concentration may cause the analyte to precipitate. | 1. Add More Organic Solvent: Increase the volume of the organic phase to fully dissolve the precipitated compound. 2. Switch Solvents: Use a solvent with higher solvating power for your compound. 3. Filter and Recover: If the precipitate is your desired product, you can sometimes isolate it by filtering the entire mixture. Ensure you wash the precipitate with the appropriate solvents to remove impurities. |
| Difficulty Identifying Layers | 1. Similar Densities: The organic and aqueous phases have very similar densities. 2. Dark or Colored Solutions: The interface is obscured by the color of the sample. | 1. The "Water Drop Test": Add a few drops of deionized water to the funnel. The drop will mix with the aqueous layer, helping you identify it.[21] 2. Check Solvent Densities: Know the densities of your solvents beforehand. Most chlorinated solvents (e.g., DCM) are denser than water; most ethers and esters are less dense. 3. Improve Visualization: Shine a bright light through the side of the separatory funnel to help illuminate the interface.[21] |
Part 4: Experimental Protocols & Visualizations
Systematic pH Optimization Workflow
To experimentally determine the optimal extraction pH for a novel N-aryl oxobutanoic acid, a systematic approach is required. The following workflow outlines the necessary steps.
Caption: Workflow for systematic pH optimization of LLE.
Protocol: pH Scouting Study for Extraction
-
Determine Analyte pKa: Use software prediction (e.g., ChemAxon) or literature values for similar structures to estimate the pKa. Let's assume a predicted pKa of 3.5.
-
Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of your N-aryl oxobutanoic acid in a water-miscible solvent like methanol or acetonitrile.
-
Prepare pH-Adjusted Aqueous Samples:
-
Label five 15 mL centrifuge tubes: "pH 1", "pH 2", "pH 3", "pH 4", "pH 5".
-
To each tube, add 5 mL of a suitable buffer or deionized water.
-
Adjust the pH of each tube dropwise using 1 M HCl or 1 M NaOH, verifying with a calibrated pH meter.[12]
-
Spike each tube with 50 µL of your 1 mg/mL stock solution to get a final concentration of 10 µg/mL.
-
-
Perform Liquid-Liquid Extraction:
-
To each tube, add 5 mL of ethyl acetate.
-
Cap the tubes and gently invert for 2 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion.
-
Centrifuge the tubes at 2000 x g for 5 minutes to ensure complete phase separation.
-
-
Sample Analysis:
-
Carefully remove 1 mL of the upper organic layer (ethyl acetate) from each tube and transfer to an analysis vial.
-
Analyze the samples by a suitable method (e.g., HPLC-UV, LC-MS) to quantify the concentration of the analyte.
-
-
Data Interpretation:
-
Calculate the percent recovery for each pH point.
-
Plot % Recovery vs. pH. You should observe low recovery at pH values above the pKa, with recovery increasing and plateauing at pH values well below the pKa. The start of the plateau indicates the optimal pH range for extraction.
-
Conceptual Relationship: pH, pKa, and Extraction
The state of the N-aryl oxobutanoic acid (HA) and its subsequent partitioning is entirely dependent on its environment's pH relative to its intrinsic pKa.
Caption: Effect of pH on analyte form and extraction phase.
References
- Common Problems In Solvent Extraction Systems. (n.d.).
- Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
-
Płotka-Wasylka, J., & Namieśnik, J. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Molecules, 22(11), 1999. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing pH for 6-Hydroxybentazon Liquid-Liquid Extraction.
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Barden, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International, 34(4), 16-20. [Link]
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Jain, N. C., & Ferslew, K. E. (1974). Extraction of acidic drugs from water and plasma: study of recovery with five different solvents. Journal of pharmaceutical sciences, 63(6), 925–927. [Link]
- SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?.
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Miller, J. M. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 33(11), 22-23. [Link]
- Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
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Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
- Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
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Jain, N. C., & Ferslew, K. E. (1974). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. [Link]
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Barnard College. (n.d.). Liquid/liquid Extraction.
- Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. r/chemistry.
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Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
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Parvin, A., Rahman, M. M., & Khan, M. A. H. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian journal of clinical biochemistry : IJCB, 31(3), 329–334. [Link]
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Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
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Avdeef, A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]
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Li, A. P. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 869-882. [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]
- Scribd. (n.d.). Pka'S of Inorganic and Oxo-Acids.
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
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PubChem. (n.d.). 2-Oxobutanoic Acid. Retrieved from [Link]
- California State University, Los Angeles. (n.d.). Table of Acids with Ka and pKa Values.
- Michigan State University. (n.d.). Ionization Constants of Organic Acids.
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Removing aniline impurities from succinanilic acid products
Welcome to the technical support guide for the purification of succinanilic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with residual aniline in their succinanilic acid products. Aniline, a primary starting material for the synthesis of succinanilic acid, is a common impurity that can compromise downstream applications and final product specifications.
This guide provides in-depth, field-proven troubleshooting advice, detailed experimental protocols, and the scientific rationale behind each purification strategy.
Part 1: Frequently Asked Questions & Initial Diagnosis
This section addresses common initial observations and questions from researchers working with newly synthesized succinanilic acid.
Q1: My final succinanilic acid product has a pink or brownish tint. What is the likely cause?
A freshly prepared, pure succinanilic acid should be a white to off-white crystalline solid.[1] A pink, brown, or dark discoloration is a strong indicator of impurities, most commonly residual aniline that has oxidized upon exposure to air and light. Aniline itself is a colorless, oily liquid when pure, but it darkens significantly over time due to the formation of highly colored polymeric oxidation products.
Q2: The melting point of my succinanilic acid is below the literature value of 150°C and melts over a wide range. Why?
A sharp melting point is a key indicator of purity for a crystalline solid. The presence of impurities, such as aniline, disrupts the crystal lattice of the succinanilic acid. This disruption lowers the energy required to break the lattice, resulting in a depressed and broad melting point range. The literature value for pure succinanilic acid is 150°C.[1][2] A lower, broader melting point is a classic sign that further purification is necessary.
Q3: What are the primary strategies for removing aniline from my succinanilic acid product?
The two most effective and widely used methods leverage the different physicochemical properties of the two compounds:
-
Acid-Base Extraction: This technique exploits the difference in the acidic and basic nature of the two molecules. Succinanilic acid is a carboxylic acid, while aniline is a weak base.[2][3] This allows for their selective separation into aqueous and organic phases.
-
Recrystallization: This method relies on the differences in solubility between succinanilic acid and aniline in a chosen solvent system at varying temperatures.[4]
Q4: How can I quickly assess the presence of aniline before starting a large-scale purification?
Thin-Layer Chromatography (TLC) is an excellent, rapid technique for qualitative analysis. Spot your crude product, a pure aniline standard, and a pure succinanilic acid standard (if available) on a silica gel TLC plate. Using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the separation. Aniline is significantly less polar than succinanilic acid and will have a higher Rf value (travel further up the plate). The presence of a spot in your crude sample that matches the Rf of the aniline standard confirms contamination.
Part 2: In-Depth Troubleshooting & Purification Protocols
This section provides detailed, step-by-step guides for the primary purification methods.
Method 1: Purification by Acid-Base Extraction
Core Principle: Exploiting Acidity and Basicity
This method is the most robust for separating these two compounds. Succinanilic acid possesses a carboxylic acid group with a pKa of approximately 4.69.[2] Aniline is a weak base, and its conjugate acid (the anilinium ion) has a pKa of about 4.6.[3][5][6]
The strategy involves dissolving the crude mixture in an organic solvent and washing it with an aqueous basic solution, such as sodium bicarbonate. The succinanilic acid, being a stronger acid than carbonic acid, will be deprotonated to form its water-soluble sodium salt (sodium succinanilate), which partitions into the aqueous layer. Aniline, being a neutral base, remains in the organic layer. The two layers are then separated, and the pure succinanilic acid is recovered from the aqueous layer by re-acidification.[7][8][9]
Troubleshooting Guide: Acid-Base Extraction
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Aniline Removal | Insufficient washing with the basic solution; pH of the aqueous layer not high enough to fully deprotonate the succinanilic acid. | Increase the number of washes with the sodium bicarbonate solution (e.g., from 2 to 3-4 washes). Ensure the bicarbonate solution is not depleted; use a fresh portion for each wash. |
| Low Recovery of Succinanilic Acid | Incomplete precipitation upon acidification; Product is partially soluble in the cold aqueous solution. | After acidification, cool the aqueous solution in an ice bath for at least 30 minutes to maximize precipitation. Ensure the pH is sufficiently acidic (pH 1-2) by checking with pH paper. If recovery is still low, perform a back-extraction of the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[9] |
| Emulsion Forms at the Interface | The two layers are not separating cleanly, often due to high concentration or vigorous shaking. | Add a small amount of brine (saturated aqueous NaCl solution) and swirl the separatory funnel gently; this increases the ionic strength of the aqueous layer and helps break the emulsion.[10] Allow the funnel to stand undisturbed for a longer period. |
| Product Precipitates in the Funnel | The sodium salt of succinanilic acid may have limited solubility in the aqueous layer if the concentration is too high. | Dilute the mixture with additional organic solvent and aqueous base to keep all components fully dissolved in their respective phases during the extraction process. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude succinanilic acid product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel. Use approximately 10-15 mL of solvent for every 1 gram of crude material.
-
First Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium succinanilate) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2 and 3 two more times with fresh portions of the 5% NaHCO₃ solution, combining all aqueous extracts into the same Erlenmeyer flask. This ensures complete transfer of the acidic product to the aqueous phase.
-
Wash (Optional): The remaining organic layer, which contains the aniline, can be washed with dilute (1M) HCl to remove the aniline as its water-soluble salt, but is typically discarded.
-
Re-precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). A white precipitate of pure succinanilic acid will form.
-
Isolation: Collect the purified succinanilic acid crystals by vacuum filtration. Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.
Visualization: Acid-Base Extraction Workflow
Method 2: Purification by Recrystallization
Core Principle: Differential Solubility
Recrystallization is a purification technique for solids that separates impurities based on differences in their solubility in a specific solvent at different temperatures.[4] An ideal solvent should dissolve the compound of interest (succinanilic acid) well at high temperatures but poorly at low temperatures, while the impurity (aniline) should either be very soluble at all temperatures or insoluble at all temperatures.
For succinanilic acid, literature suggests crystallization from benzene or boiling water (though some decomposition may occur in water).[1][2] Since aniline is soluble in benzene, this solvent can be effective.[11] As a hot, saturated benzene solution of the crude product cools, the solubility of succinanilic acid decreases, causing it to crystallize out in a pure form, while the more soluble aniline remains in the mother liquor.
Troubleshooting Guide: Recrystallization
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | Solution is too dilute; Cooling is too rapid; Supersaturation has not been overcome. | Boil off some of the solvent to increase the concentration. Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing in an ice bath). Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure product to induce crystallization. |
| Oily Precipitate Forms ("Oiling Out") | The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated. | Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. "Oiling out" often happens when a solution is cooled too quickly. |
| Crystals are Still Colored | Colored impurities are trapped within the crystal lattice (occlusion); The impurity is adsorbed onto the crystal surface. | Perform a second recrystallization. For persistent color, consider pre-treating the hot solution with a small amount of activated carbon to adsorb colored impurities before the hot filtration step.[4] |
Experimental Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol uses a common and less hazardous solvent pair than benzene. Succinanilic acid is soluble in ethanol and less soluble in water.[2][12]
-
Dissolution: Place the crude succinanilic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Clarify: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of a cold ethanol/water mixture and then dry them to a constant weight.
Visualization: Recrystallization Workflow dot
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Technical Support Center: Resolving Succinanilic Acid Decomposition in Aqueous Systems
Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide addresses a critical failure point frequently encountered during the downstream processing of N-phenylsuccinamic acids. If you are experiencing poor yields, unexpected side products, or depressed melting points after recrystallizing succinanilic acid in boiling water, this document provides the mechanistic root cause and validated protocols to resolve the issue.
Incident Overview & Root Cause Analysis
When synthesizing succinanilic acids, researchers often attempt to purify the crude product via standard recrystallization from boiling water. However, this universally results in severe yield loss and product contamination.
The root cause is structural. Unlike standard aliphatic amides, succinanilic acid possesses a carboxylic acid group separated from the amide nitrogen by exactly two methylene carbons. In the presence of high thermal energy (boiling water at 100 °C), this proximity triggers two competing degradation pathways:
-
Intramolecular Cyclization (Dehydration): The thermal energy allows the molecule to overcome the activation barrier for cyclization. The carboxylic acid group nucleophilically attacks the amide carbonyl, expelling water to form a highly stable 5-membered ring known as N-phenylsuccinimide ([1]).
-
Amide Hydrolysis: The abundance of water molecules at elevated temperatures facilitates intermolecular nucleophilic attack on the amide bond, cleaving the molecule back into its starting materials: succinic acid and aniline ([2]).
Reaction Pathway Visualization
Reaction pathways of succinanilic acid decomposition in boiling water.
Frequently Asked Questions (FAQs)
Q1: Why does my succinanilic acid melt at a lower, broader temperature after boiling in water? A: A depressed and broadened melting point (e.g., 130–140 °C) indicates contamination from hydrolysis products (aniline and succinic acid). Pure succinanilic acid forms white needles that melt sharply at 148–150 °C ([3]). If your melting point is elevated (~156 °C), you have driven the reaction toward cyclization, forming N-phenylsuccinimide.
Q2: Can I just adjust the pH of the boiling water to prevent this decomposition? A: No. While extreme pH levels (both highly acidic and basic) will catalytically accelerate hydrolysis ([2]), maintaining a strictly neutral pH at 100 °C is still insufficient to prevent thermal dehydration. The activation energy for the cyclization of amic acids is easily overcome at 100 °C regardless of the pH ([1]). Strict temperature control is the only definitive preventative measure.
Q3: What is the optimal solvent system if boiling water causes decomposition? A: The most chemically robust approach is to remove water entirely and use warm organic solvents such as benzene or absolute ethanol ([3]). If an aqueous system is mandatory for your specific drug development workflow (e.g., to avoid residual Class 2 organic solvents in APIs), you must use a mixed co-solvent system (like Ethanol/Water) and strictly cap the processing temperature at 60 °C.
Quantitative Data: Solvent & Temperature Effects on Stability
The following table summarizes the expected thermodynamic stability and recovery yields of succinanilic acid across various solvent systems.
| Solvent System | Processing Temp (°C) | Primary Degradation Pathway | Major Contaminants | Expected Recovery Yield (%) |
| 100% Water (Boiling) | 100 | Hydrolysis & Cyclization | Aniline, Succinic Acid, N-Phenylsuccinimide | < 40% |
| 100% Water | 60 | Hydrolysis (Slow) | Aniline, Succinic Acid | ~ 75% |
| 50/50 Ethanol/Water | 60 | None (Stable) | None | > 90% |
| 100% Benzene | 80 | None (Stable) | None | ~ 85% |
Troubleshooting Workflow
Decision matrix for the purification of crude succinanilic acid.
Validated Experimental Protocol: Low-Temperature Mixed-Solvent Recrystallization
Causality Focus: This protocol utilizes ethanol as a co-solvent to drastically increase the solubility of succinanilic acid at lower temperatures. By doing so, we completely remove the thermal trigger (100 °C) required for cyclization and minimize the kinetic energy available for hydrolysis, preserving the integrity of the amide bond.
Step-by-Step Methodology:
-
Preparation: Place 10.0 g of crude succinanilic acid in a 250 mL Erlenmeyer flask.
-
Primary Dissolution: Add 40 mL of absolute ethanol. Heat the mixture gently in a water bath strictly maintained at 60 °C until the solid dissolves. Critical: Do not exceed 65 °C.
-
Aqueous Titration: Slowly add pre-warmed (60 °C) deionized water dropwise to the solution while stirring continuously. Stop adding water the exact moment the solution exhibits a faint, persistent cloudiness (turbidity).
-
Clearing: Add 1–3 drops of warm ethanol just until the solution becomes crystal clear again.
-
Controlled Crystallization: Remove the flask from the water bath. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 2 hours to promote the formation of large, high-purity needles.
-
Polishing: Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize the precipitation yield.
-
Filtration & Washing: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold 10% ethanol/water solution to remove any residual aniline.
-
Self-Validating Checkpoint: Dry the crystals under a vacuum at 40 °C. Perform a melting point analysis.
-
Validation Criteria: A sharp melting point of 148–150 °C confirms pure succinanilic acid. A result >155 °C indicates cyclization failure, while a broad result <145 °C indicates hydrolysis failure. Any result outside the target range dictates a failed purification requiring re-processing.
-
References
-
Preparation of succinanilic acid | PrepChem |[Link]
-
Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase | MDPI |[Link]
- US3359278A - Nu-substituted-2, 4, 6-triiodoanilic acids and salts thereof | Google P
Sources
Validation & Comparative
High-Resolution Structural Verification of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic Acid
[1][2]
Executive Summary & Application Context
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (CAS: 282542-06-7) serves as a critical building block in the synthesis of fluorinated pharmaceuticals.[1] Its structural integrity is defined by the precise location of the fluorine atom relative to the methyl and amide groups.[2]
While HPLC-MS can confirm molecular weight (MW: 225.22 Da) and purity, it often fails to distinguish between regioisomers (e.g., the 2-fluoro vs. 3-fluoro isomers) due to identical retention times and fragmentation patterns.[1] 1H NMR spectroscopy is the superior analytical "performer" here, offering a self-validating structural proof via spin-spin coupling analysis (
Comparison of Analytical Performance
| Feature | Target: 3-Fluoro-4-methyl Analog | Alternative: Non-Fluorinated Analog | Analytical Implication |
| Methyl Signal | Doublet ( | Singlet ( | The doublet confirms F is ortho to the methyl group.[1][2] |
| Aromatic Region | Complex Multiplet (AMX/ABC system) | AA'BB' System (Two doublets) | F-coupling breaks symmetry, proving regiospecificity.[1][2] |
| Amide Proton | Deshielded ( | Standard ( | Fluorine's inductive effect shifts NH downfield.[1][2] |
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducible, high-resolution data, strictly follow this protocol. The choice of solvent is critical; CDCl
Step 1: Solvent Selection[2][3][4]
-
Primary Solvent: DMSO-d
(99.9% D).[1][2] -
Rationale: Excellent solubility for the carboxylic acid and amide moieties; prevents exchange-broadening of the amide proton, allowing for sharp integration.[1][2]
Step 2: Sample Preparation[2][3]
-
Weigh 5–10 mg of the solid compound into a clean vial.
-
Add 0.6 mL of DMSO-d
.[1][2] -
Sonicate for 30 seconds to ensure complete dissolution (critical for accurate integration).
Step 3: Acquisition Parameters (400 MHz or higher)[1][3]
Detailed Spectral Analysis & Assignment
The spectrum is divided into three diagnostic zones. All chemical shifts (
Zone A: The "Fingerprint" Region (Aromatic Protons)
Unlike the non-fluorinated alternative (which shows a symmetric pair of doublets), the 3-fluoro-4-methyl substitution creates a unique splitting pattern due to Fluorine-Proton coupling (
-
7.45 ppm (1H, dd,
Hz, Hz): H-2 (Ortho to F, Ortho to Amide).[1][2] -
7.15 ppm (1H, t/dd,
Hz): H-5 (Meta to F, Ortho to Methyl).[1][2] -
7.05 ppm (1H, dd,
Hz, Hz): H-6 (Para to F, Ortho to Amide).
Zone B: The Succinic Linker
Range: 2.4 – 2.6 ppm[2]
-
2.55 ppm (2H, t,
Hz): -CO-CH - (Amide side).[1][2]-
Slightly more deshielded than the acid-side methylene due to the anisotropy of the amide bond.[2]
-
-
2.45 ppm (2H, t,
Hz): -CH -COOH (Acid side).[1][2]
Zone C: The Diagnostic Methyl Group
Range: 2.1 – 2.2 ppm[2]
-
2.18 ppm (3H, d,
Hz): Ar-CH .
Zone D: Labile Protons
Logic Flow & Validation Workflow
The following diagram illustrates the decision-making process for validating this compound against potential impurities (like the 2-fluoro isomer).
Figure 1: Decision tree for structural validation using 1H NMR marker signals.
References
-
Sigma-Aldrich. 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid Product Page. Retrieved from [1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [1][2]
-
Reich, H. J. WinPLT NMR Chemical Shift Data: Aromatic Proton Coupling Constants. University of Wisconsin.[1][2] Retrieved from
-
Fisher Scientific. Safety Data Sheet: 3-Fluoro-4-methylaniline. Retrieved from [1][2]
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Amide and Carboxylic Acid Groups Using FTIR Spectroscopy
For researchers, scientists, and drug development professionals, the precise identification of functional groups is a cornerstone of molecular characterization. Among the most common and significant are the amide and carboxylic acid moieties, whose presence and structural nuances can dictate the properties and reactivity of a molecule. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for this purpose. This guide provides an in-depth comparison of the FTIR characteristic peaks for amide and carboxylic acid groups, supported by experimental insights to aid in unambiguous spectral interpretation.
The Vibrational Language of Molecules: An FTIR Primer
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, namely stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the bond type and its environment. An FTIR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), thus serves as a unique molecular "fingerprint." By identifying the positions, intensities, and shapes of absorption bands, we can deduce the presence of specific functional groups.
Decoding the Amide Signature
The amide functional group is central to the structure of proteins and peptides, as well as many synthetic polymers and pharmaceuticals. Its FTIR spectrum is characterized by several distinct absorption bands, primarily the Amide I, Amide II, and N-H stretching bands.[1][2] The precise location of these bands is sensitive to the protein's secondary structure (α-helices, β-sheets), providing a powerful tool for conformational analysis.[1]
Key Amide Peaks:
-
N-H Stretching: Primary amides (-NH₂) exhibit two distinct bands in the 3170-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[3] Secondary amides (-NH-), having only one N-H bond, show a single, sharp peak in this region. These peaks are generally of medium intensity and width due to moderate hydrogen bonding.[4]
-
Amide I (C=O Stretching): This is typically the most intense band in the amide spectrum, appearing in the range of 1630-1680 cm⁻¹.[5] Its position is influenced by hydrogen bonding and the secondary structure of proteins.[1][6] The delocalization of the nitrogen lone pair electrons into the carbonyl group gives the C=O bond partial single-bond character, lowering its stretching frequency compared to ketones.[5][7]
-
Amide II (N-H Bending and C-N Stretching): This band, found between 1530-1620 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.[3] In secondary amides, the Amide I and Amide II bands form a characteristic pair of intense peaks.
Unmasking the Carboxylic Acid Functional Group
Carboxylic acids are fundamental in organic chemistry and biochemistry, playing crucial roles as acids, in ester formation, and in biological systems. Their FTIR spectra are dominated by the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group, leading to highly characteristic and easily identifiable features.
Key Carboxylic Acid Peaks:
-
O-H Stretching: The most distinctive feature of a carboxylic acid spectrum is an extremely broad and intense absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[7][8] This exceptional broadness is due to strong intermolecular hydrogen bonding, which forms stable dimers in the liquid and solid states.[9] This broad envelope often overlaps with the C-H stretching region.[10]
-
C=O Stretching: The carbonyl stretch of a carboxylic acid appears as a strong, sharp peak. For saturated aliphatic acids, this band is typically found between 1700-1730 cm⁻¹.[9] In dimeric form, which is common, the peak is centered around 1710 cm⁻¹.[11] Conjugation with a double bond or aromatic ring can lower this frequency to 1680-1710 cm⁻¹.[9]
-
C-O Stretching and O-H Bending: Carboxylic acids also show a C-O stretching vibration between 1210-1320 cm⁻¹.[9] Additionally, a broad O-H out-of-plane bending (wagging) peak can often be observed around 900-960 cm⁻¹.[9]
Comparative Analysis: A Head-to-Head Look at Amide and Carboxylic Acid Peaks
The key to distinguishing between amide and carboxylic acid groups lies in a holistic examination of the spectrum, paying close attention to the unique features of each. While both contain a carbonyl group, the nature of the atom attached to the carbonyl carbon (nitrogen for amides, oxygen for carboxylic acids) leads to distinct spectral differences.
| Feature | Carboxylic Acid | Amide (Primary & Secondary) | Key Differentiator |
| X-H Stretch (O-H vs. N-H) | Very broad, strong absorption from ~2500-3300 cm⁻¹ | Medium to sharp peaks between ~3170-3500 cm⁻¹. Two peaks for primary, one for secondary. | The immense broadness of the carboxylic acid O-H stretch is the most definitive feature. |
| C=O Stretch | Strong, sharp peak at ~1700-1760 cm⁻¹ | Strong, sharp peak at ~1630-1680 cm⁻¹ (Amide I) | The amide C=O stretch is generally at a lower wavenumber due to resonance.[6][7] |
| Other Key Peaks | C-O stretch (~1210-1320 cm⁻¹), Broad O-H wag (~900-960 cm⁻¹) | Amide II (N-H bend/C-N stretch) at ~1530-1620 cm⁻¹ | The presence of the Amide II band is characteristic of amides. |
Experimental Protocol: ATR-FTIR Analysis of Solid and Liquid Samples
Attenuated Total Reflectance (ATR) is a widely used FTIR sampling technique due to its minimal sample preparation requirements.[9] The following is a generalized protocol for the analysis of solid powders and liquids.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample (solid powder or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Step-by-Step Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
With the empty, clean ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and water vapor).[4][12]
-
-
Sample Application:
-
For Solid Powders: Place a small amount of the powder onto the center of the ATR crystal to completely cover it. Use the ATR's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[9][13]
-
For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[9][13]
-
-
Sample Spectrum Acquisition:
-
Collect the FTIR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After analysis, remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.
-
Logical Workflow for Spectral Interpretation
When presented with an unknown spectrum, a systematic approach is crucial for accurate functional group identification. The following diagram illustrates a logical workflow for differentiating between amide and carboxylic acid groups.
Caption: A flowchart for distinguishing between carboxylic acid and amide functional groups based on their characteristic FTIR spectral features.
References
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
TA Instruments. (2015, March 12). Improving FTIR Spectra Data Techniques [Video]. YouTube. [Link]
-
Shimadzu. (n.d.). Algorithms Used for Data Processing in FTIR. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
YouTube. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
-
National Center for Biotechnology Information. (2019, August 12). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Shimadzu. (n.d.). Powder Samples. [Link]
-
Rocky Mountain Labs. (2026, January 20). How to Interpret FTIR Spectra When Peaks Overlap. [Link]
-
Northern Illinois University. (n.d.). Sample preparation for FT-IR. [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
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- 7. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
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The Fluorine Advantage: A Comparative Guide to the Biological Potency of Fluorinated vs. Non-Fluorinated Succinanilic Acid Derivatives as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor design, the strategic incorporation of fluorine atoms can dramatically alter the biological activity of a molecule. This guide provides an in-depth comparison of the biological potency of fluorinated versus non-fluorinated succinanilic acid derivatives, with a particular focus on their role as inhibitors of Matrix Metalloproteinases (MMPs). By examining the underlying structure-activity relationships and providing detailed experimental methodologies, this document serves as a valuable resource for researchers engaged in the development of novel therapeutics.
Succinanilic acid derivatives, particularly those bearing a hydroxamate group, have emerged as a promising class of MMP inhibitors.[1][2] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix.[3][4] Their dysregulation is implicated in a range of pathologies, including cancer, arthritis, and cardiovascular diseases.[4][5] The development of potent and selective MMP inhibitors is therefore a significant therapeutic goal.
The Influence of Fluorination on Inhibitor Potency: A Mechanistic Overview
The introduction of fluorine into a succinanilic acid scaffold can influence its biological potency through several mechanisms:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions within the enzyme's active site, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the inhibitor's binding affinity.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This can lead to a longer biological half-life and sustained therapeutic effect.
-
Conformational Effects: The presence of fluorine can alter the conformational preferences of the molecule, potentially pre-organizing it for optimal binding to the enzyme's active site.[5]
Comparative Potency of Fluorinated and Non-Fluorinated Analogs
While direct comparative studies on a broad range of fluorinated versus non-fluorinated succinanilic acid hydroxamates are limited, research on structurally related α-sulfonylaminohydroxamic acids provides compelling evidence for the impact of fluorination. A study on γ-fluorinated analogs of a known MMP inhibitor demonstrated that fluorination can lead to a significant increase in inhibitory potency against MMP-2 and MMP-9.[6]
Table 1: Comparative Inhibitory Activity of Fluorinated vs. Non-Fluorinated α-Sulfonylaminohydroxamic Acid Analogs against MMP-2 and MMP-9 [6]
| Compound | Fluorination Status | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) |
| Analog 1 | Non-fluorinated | 5.4 | 1.2 |
| Analog 2 | γ-Fluorinated (S-enantiomer) | 1.8 | 0.8 |
| Analog 3 | γ-Fluorinated (R-enantiomer) | 2.1 | 0.9 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The data clearly indicates that the fluorinated analogs exhibit superior inhibitory activity compared to their non-fluorinated counterpart. Notably, both enantiomers of the fluorinated compound displayed high potency, suggesting that the fluorine substitution may overcome stereochemical preferences in the enzyme's active site.[6]
Structure-Activity Relationship (SAR)
The development of potent succinanilic acid-based MMP inhibitors hinges on a thorough understanding of their structure-activity relationships. The core components of these inhibitors and their interactions with the MMP active site are illustrated below.
Caption: Key interactions between a succinanilic acid hydroxamate inhibitor and the MMP active site.
The hydroxamate moiety is a critical zinc-binding group (ZBG) that chelates the catalytic zinc ion in the MMP active site.[4] The succinanilic acid scaffold provides the backbone for positioning the other functional groups. The substituents on the aniline ring and the succinic acid backbone are designed to interact with the S1' and S2' pockets of the enzyme, which are typically hydrophobic in nature. The introduction of fluorine into these substituents can enhance these hydrophobic interactions and lead to increased potency.[5]
Experimental Protocols
The following is a detailed protocol for a representative in vitro assay to determine the inhibitory activity of succinanilic acid derivatives against MMPs. This protocol is adapted from commercially available MMP inhibitor screening kits.[7]
MMP-1 Inhibitor Screening Assay (Fluorometric)
Objective: To determine the in vitro potency of test compounds to inhibit human MMP-1.
Principle: The assay utilizes a FRET (Förster Resonance Energy Transfer)-tagged peptide substrate. In its intact form, the fluorescence of the donor fluorophore is quenched by the acceptor. Upon cleavage by MMP-1, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
MMP-1 Assay Buffer
-
MMP-1 Enzyme (recombinant human)
-
MMP-1 Substrate (FRET-tagged peptide)
-
Inhibitor Control (e.g., GM6001)
-
Test Compounds (dissolved in DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (excitation/emission = 490/520 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare serial dilutions of the test compounds in MMP-1 Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol:
-
Add 50 µL of MMP-1 Assay Buffer to each well of the microplate.
-
Add 10 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the MMP-1 enzyme solution to all wells except the blank.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the MMP-1 substrate to all wells.
-
Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (RFU/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow for the MMP inhibition assay.
Conclusion
The strategic incorporation of fluorine into the succinanilic acid scaffold represents a powerful approach to enhance the biological potency of MMP inhibitors. The available evidence, particularly from closely related structural analogs, strongly suggests that fluorination can lead to increased inhibitory activity, likely through a combination of enhanced binding interactions and improved metabolic stability. The detailed experimental protocol provided in this guide offers a robust framework for the in vitro evaluation of novel fluorinated and non-fluorinated succinanilic acid derivatives. As research in this area continues, a deeper understanding of the nuanced effects of fluorination will undoubtedly pave the way for the development of more effective and selective MMP inhibitors for the treatment of a wide range of diseases.
References
-
Challenges in Matrix Metalloproteinases Inhibition. MDPI. [Link]
-
Synthesis of an anti-succinate-based macrocyclic acid intermediate (I-7). ResearchGate. [Link]
-
The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. MDPI. [Link]
-
New matrix metalloproteinase inhibitors based on γ-fluorinated α-aminocarboxylic and α-aminohydroxamic acids. PubMed. [Link]
-
Succinylhydroxamic derivatives of alpha-amino acids as MMP inhibitors. Study of complex-formation equilibria with Cu2+, Ni2+ and Zn2+. PubMed. [Link]
-
Challenges in Matrix Metalloproteinases Inhibition. PMC. [Link]
-
Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. ResearchGate. [Link]
-
Synthesis and biological evaluation of hydroxamate isosteres of acidic cannabinoids. Frontiers in Pharmacology. [Link]
-
Synthesis, radiosynthesis, in vitro and first in vivo evaluation of a new matrix metalloproteinase inhibitor based on γ-fluorinated α-sulfonylaminohydroxamic acid. PMC. [Link]
-
Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. MDPI. [Link]
-
Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. [Link]
-
ChemInform Abstract: Synthesis and Biological Applications of Hydroxamates. ResearchGate. [Link]
-
Quantitative structure-activity relationship of matrix metalloproteinase inhibitors based on topological descriptors. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Biological Applications of Hydroxamates. SAP. [Link]
-
Design, synthesis and biological evaluation of novel hydroxamates and 2-aminobenzamides as potent histone deacetylase inhibitors and antitumor agents. PubMed. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New matrix metalloproteinase inhibitors based on γ-fluorinated α-aminocarboxylic and α-aminohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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Melting Point Range Verification for CAS 282542-06-7: A Technical Guide
Topic: Melting Point Range Verification for CAS 282542-06-7 Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAS 282542-06-7 , chemically identified as 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid (or N-(3-fluoro-4-methylphenyl)succinamic acid), is a critical intermediate in the synthesis of fluorinated phenyl-based pharmaceuticals. In drug development, the melting point (MP) serves as a primary Critical Quality Attribute (CQA) for establishing the identity and purity of this solid intermediate before it undergoes further cyclization or coupling.
This guide provides a rigorous framework for verifying the melting point of CAS 282542-06-7. Unlike common reagents with established pharmacopeial monographs, this compound often lacks widely published physical property datasets. Therefore, this guide establishes a self-validating experimental protocol , comparing the predicted thermodynamic range against experimental data derived from Capillary Melting Point apparatus and Differential Scanning Calorimetry (DSC).
Chemical Identity & Physicochemical Baseline[1][2][3]
To accurately verify the melting point, one must first understand the thermodynamic baseline of the target versus its precursors. A common failure mode in the synthesis of CAS 282542-06-7 is the presence of unreacted starting material, which drastically depresses the melting point.
| Property | Target Compound | Primary Precursor |
| CAS Number | 282542-06-7 | 452-77-7 |
| Chemical Name | 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid | 3-Fluoro-4-methylaniline |
| Molecular Formula | C₁₁H₁₂FNO₃ | C₇H₈FN |
| Molecular Weight | 225.22 g/mol | 125.15 g/mol |
| Physical State | White to Off-White Solid | Low-Melting Solid / Liquid |
| Melting Point | Predicted: 145–165 °C | Experimental: 34–38 °C |
Technical Insight: The significant delta (>100 °C) between the precursor and the target product provides a robust "Go/No-Go" gate. A melting point observed below 100 °C indicates gross contamination or incomplete reaction.[1]
Predicted Thermodynamic Range (SAR Analysis)
In the absence of a harmonized monograph value, we apply Structure-Activity Relationship (SAR) analysis using structurally homologous succinamic acids to establish the Target Verification Range (TVR) .
-
N-phenylsuccinamic acid: 150 °C
-
N-(4-methylphenyl)succinamic acid: 158 °C
-
N-(4-chlorophenyl)succinamic acid: 172 °C
Conclusion: The introduction of a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring typically results in a lattice energy comparable to the methylated analog. Target Verification Range: 148 °C – 162 °C (Onset to Clear Point).
Experimental Protocols for Verification
Two methodologies are validated for this compound: Capillary Method (USP <741>) for routine QC, and Differential Scanning Calorimetry (DSC) for definitive characterization.
Method A: Capillary Melting Point (Routine QC)
Objective: Rapid purity assessment and identity confirmation.
-
Sample Prep: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent (solvent occlusion broadens the range). Grind to a fine powder.
-
Loading: Pack 2–3 mm of sample into a defined capillary tube. Ensure compact packing by tapping the capillary on a hard surface.
-
Ramp Profile:
-
Fast Ramp: 10 °C/min to 130 °C.
-
Critical Ramp:1.0 °C/min from 130 °C to melt.
-
-
Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction).
-
Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0 °C .
Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)
Objective: Thermodynamic purity determination and polymorph screening.
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Pan System: Hermetically sealed aluminum pan with a pinhole (to allow volatile release if solvates are present).
-
Sample Mass: 2–5 mg, accurately weighed.
-
Thermal Cycle:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 180 °C.
-
-
Analysis: Integrate the endothermic melting peak. The Extrapolated Onset Temperature (
) is the critical value, not the peak maximum.
Decision Logic & Workflow
The following diagram illustrates the logical flow for verifying CAS 282542-06-7, integrating the "fail-fast" checks for precursor contamination.
Figure 1: Self-validating workflow for melting point verification of CAS 282542-06-7. Note the critical checkpoint for precursor contamination.
Comparative Analysis: Capillary vs. DSC
| Feature | Capillary Method (USP <741>) | Differential Scanning Calorimetry (DSC) |
| Primary Output | Visual Melting Range (Onset to Clear) | Enthalpy of Fusion ( |
| Accuracy | Moderate (Subjective endpoint) | High (Thermodynamic onset) |
| Sample Requirement | High (~10–20 mg) | Low (2–5 mg) |
| Impurity Sensitivity | Detects gross impurities (broadening) | Quantifies purity (van 't Hoff equation) |
| Best For | Routine Batch Release | Reference Standard Characterization |
| Cost/Time | Low / 15 mins | High / 45 mins |
Recommendation: Use the Capillary Method for routine in-process checks during synthesis. Use DSC to qualify the final "Reference Standard" batch that will be used for future comparative testing.
Troubleshooting & Causality
When the experimental melting point deviates from the target range (148–162 °C), use this causality table to diagnose the synthesis issue.
-
Observation: Melting begins at 35–40 °C.
-
Root Cause: Significant contamination with 3-Fluoro-4-methylaniline (starting material).
-
Action: Acid/Base extraction required. Wash the organic layer with dilute HCl to remove the unreacted aniline precursor.
-
-
Observation: Melting range is 140–155 °C (Broad, >5 °C range).
-
Root Cause: Solvent entrapment (likely Ethanol or Toluene from recrystallization) or "wet" cake.
-
Action: Vacuum dry at 50 °C for 12 hours. Run TGA (Thermogravimetric Analysis) if available to confirm volatile loss.
-
-
Observation: Sharp melting point at 118–120 °C.
-
Root Cause: Possible formation of the Succinic Anhydride byproduct or hydrolysis to Succinic Acid (MP 185 °C) – Wait, Succinic anhydride melts at 119 °C.
-
Action: Check stoichiometry. Excess succinic anhydride may have co-precipitated. Wash with water (anhydride hydrolyzes/dissolves) or chloroform.
-
References
-
USP <741> Melting Range or Temperature. United States Pharmacopeia. Available at:
-
Sigma-Aldrich. Product Specification: 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (CAS 282542-06-7). Available at:
-
PubChem. Compound Summary for CID 9957 (3-Fluoro-4-methylaniline). National Library of Medicine. Available at:
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Available at:
-
ChemSrc. N-(4-chloro-3-methylphenyl)succinamic acid Crystallographic Data. (Analogous structure for SAR). Available at:
Sources
Elemental Analysis Standards for Fluorinated Organics: A Comparative Guide for C₁₁H₁₂FNO₃
Executive Summary
The molecular formula C₁₁H₁₂FNO₃ (monoisotopic mass: 225.08 Da) represents several critical pharmaceutical intermediates and agrochemicals, such as 3-Fluoro-4-morpholinobenzoic acid and Flufenacet derivatives[1][2]. For researchers and drug development professionals, validating the exact elemental composition of such fluorinated organics is a strict regulatory requirement for confirming compound identity and purity.
However, the presence of fluorine introduces severe analytical bottlenecks that render standard combustion techniques inaccurate. This guide objectively compares standard modified combustion analysis (CHNS/O) against alternative methodologies like Combustion Ion Chromatography (CIC) and ¹⁹F Quantitative NMR (qNMR), providing a comprehensive, self-validating framework for accurate elemental quantification.
The Mechanistic Challenge of Fluorine in Elemental Analysis
Fluorine is the most electronegative element, and the C–F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol). During standard elemental combustion at 900–1000°C, highly fluorinated compounds resist complete oxidation[3].
The Causality of Analytical Failure:
-
False Nitrogen Peaks: Instead of breaking down entirely into CO₂ and H₂O, fluorinated compounds often form stable fluorocarbon fragments like CF₂. If unoxidized CF₂ passes through the combustion tube, it co-elutes with nitrogen gas (N₂) on the Thermal Conductivity Detector (TCD), resulting in falsely depressed carbon values and artificially inflated nitrogen values[3][4].
-
Hardware Degradation: When fluorine is successfully oxidized, it forms highly reactive hydrogen fluoride (HF). Free HF aggressively attacks the silica (SiO₂) walls of the quartz combustion reactor, generating volatile silicon tetrafluoride (SiF₄)[5]. This not only degrades the instrument hardware but also introduces further chromatographic interference.
Comparative Analysis of Analytical Modalities
A. Modified CHNS/O Analysis (The Standard for Bulk Elements)
To counteract fluorine's reactivity, modern elemental analyzers (e.g., Thermo Fisher FlashSmart, Exeter Analytical Model 440) employ specialized fluorine scavengers[3][5]. Reagents such as Magnesium Oxide (MgO) or proprietary mixtures (e.g., FluoAdso) are added directly to the sample or the hot zone of the reactor[5]. These scavengers act as thermodynamic sinks, permanently trapping fluorine as stable solid fluorides (e.g., MgF₂) and releasing the hydrogen, thereby protecting the quartz and ensuring accurate C, H, and N quantification[3][4].
B. Combustion Ion Chromatography (CIC) (The Standard for Halogen Quantification)
While modified CHNS masks fluorine to measure other elements, CIC is designed specifically to quantify the halogen. CIC decouples combustion from detection. The sample undergoes pyrohydrolytic combustion at >1000°C in an argon/oxygen atmosphere[6][7]. A crucial water vapor stream ensures all fluorine is converted to HF, which is then absorbed into an aqueous solution and quantified via an Ion Chromatograph equipped with a conductivity detector[6][8].
C. ¹⁹F Quantitative NMR (qNMR) (The Orthogonal Approach)
As a non-destructive alternative, ¹⁹F qNMR leverages the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. It allows for the structural elucidation and quantification of fluorinated molecules in complex mixtures without the need for combustion or compound separation[9].
Quantitative Performance Data
For C₁₁H₁₂FNO₃ (Total MW: 225.22 g/mol ), the theoretical mass percentages dictate the calibration targets. The table below outlines the expected performance of the optimized methods versus the unmitigated failure modes.
| Element | Theoretical Mass (%) | Preferred Analytical Method | Expected Experimental Range | Potential Interferences (If unmitigated) |
| Carbon (C) | 58.66% | Modified CHNS (with MgO) | 58.46% - 58.86% | Low bias (due to uncombusted CF₂ fragments) |
| Hydrogen (H) | 5.37% | Modified CHNS (with MgO) | 5.17% - 5.57% | High bias (if HF is not fully trapped) |
| Nitrogen (N) | 6.22% | Modified CHNS (with MgO) | 6.02% - 6.42% | High bias (uncombusted CF₂ co-elutes with N₂) |
| Oxygen (O) | 21.31% | Pyrolysis (1200°C) | 21.11% - 21.51% | Halogen interference in CO detection |
| Fluorine (F) | 8.44% | Combustion IC (CIC) | 8.24% - 8.64% | Low bias (incomplete pyrohydrolysis) |
Self-Validating Experimental Protocols
Protocol A: Modified CHNS/O Combustion Analysis
Objective: Quantify bulk C, H, and N while neutralizing fluorine.
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of C₁₁H₁₂FNO₃ into a high-purity tin capsule using a microbalance (±0.001 mg precision).
-
Scavenger Integration: Add approximately 10–15 mg of Magnesium Oxide (MgO) or a proprietary fluorine adsorber directly into the tin capsule[3][5].
-
Causality: The scavenger drives the formation of stable MgF₂, preventing the formation of corrosive SiF₄ gas, which would otherwise degrade the quartz reactor and artificially inflate the nitrogen peak on the TCD.
-
-
Dynamic Flash Combustion: Introduce the capsule into the oxidation reactor at 1000°C–1050°C under a dynamic pulse of high-purity O₂.
-
Chromatographic Separation: The resulting gas mixture (CO₂, H₂O, N₂) passes through a reduction column (copper at 650°C) to remove excess oxygen and reduce nitrogen oxides to N₂, followed by GC separation and TCD quantification.
-
System Validation (Self-Correction): The protocol is self-validating through the use of a K-factor calibration bracketed by a certified reference material (CRM) such as 4-Fluorobenzoic acid. If the K-factor drifts by >0.5% during the run, it indicates scavenger depletion (HF breakthrough), invalidating the sequence and prompting immediate reactor maintenance.
Protocol B: Combustion Ion Chromatography (CIC)
Objective: Isolate and quantify total organic fluorine.
-
Sample Introduction: Weigh 5.0 mg of C₁₁H₁₂FNO₃ into a ceramic sample boat[6].
-
Pyrohydrolytic Combustion: Advance the boat into a furnace at 1050°C. Introduce an Ar/O₂ carrier gas saturated with water vapor[6][7].
-
Causality: The water vapor is critical; it provides the hydrogen source necessary to quantitatively convert all organic fluorine into hydrogen fluoride (HF) rather than elemental fluorine (F₂), which is poorly absorbed and highly reactive.
-
-
Gas Absorption: Route the gaseous effluent into an absorption tube containing high-purity deionized water (or a dilute H₂O₂ solution)[6].
-
Ion Chromatography (IC): Automatically inject an aliquot of the absorption solution onto an anion-exchange column (e.g., Dionex IonPac AS18). Elute using a KOH gradient and detect the fluoride ion (F⁻) via suppressed conductivity[10].
-
System Validation (Self-Correction): The system validates itself via a post-combustion matrix spike. A known concentration of inorganic fluoride (NaF) is spiked into a duplicate sample boat. Recovery must fall between 95–105%. Any deviation indicates incomplete pyrohydrolysis or loss of volatile fluorides in the transfer lines.
Analytical Workflow Visualization
Fig 1. Comparative analytical workflows for the elemental analysis of C₁₁H₁₂FNO₃.
References[6] EAG Laboratories. "Combustion Ion Chromatography (CIC)".https://www.eag.com/techniques/mass-spectrometry/combustion-ion-chromatography-cic/[7] QA Group. "Combustion ion chromatography for the analysis of halogens and sulphur".https://www.qa-group.com/en/methods/combustion-ion-chromatography/[8] Measurlabs. "Combustion Ion Chromatography | CIC Analysis Laboratory". https://measurlabs.com/methods/combustion-ion-chromatography-cic/[3] Scientist Live. "CHN determination of highly fluorinated organic compounds".https://www.scientistlive.com/article/chn-determination-highly-fluorinated-organic-compounds[9] PMC (NIH). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds".https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7031307/[4] Analytica-world. "Accurate elemental (CHN) analysis of perfluorinated compounds".https://www.analytica-world.com/en/news/74921/accurate-elemental-chn-analysis-of-perfluorinated-compounds.html[10] Thermo Fisher Scientific. "Determination of fluorine and chlorine in iron ore using combustion ion chromatography".https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-73280-ic-fluorine-chlorine-iron-ore-an73280-en.pdf[5] Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer".https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-42258-oea-chn-fluorine-compounds-an42258-en.pdf[1] PubChemLite. "C11H12FNO3 - Explore".https://pubchem.ncbi.nlm.nih.gov/compound/C11H12FNO3[2] PubChem. "3-Fluoro-4-morpholinobenzoic acid | C11H12FNO3".https://pubchem.ncbi.nlm.nih.gov/compound/12109595
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Differentiating Succinanilic Acid from N-Aryl Succinimide: A TLC-Based Comparative Guide
In synthetic organic chemistry, particularly in drug development and materials science, the conversion of a dicarboxylic acid monoamide, such as succinanilic acid, to its corresponding cyclic imide, like an N-aryl succinimide, is a fundamental transformation. Monitoring the progress of this cyclization reaction is crucial for optimizing reaction conditions and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for this purpose. This guide provides a detailed, experimentally-grounded protocol for differentiating succinanilic acid from its N-aryl succinimide counterpart using TLC, explaining the scientific principles behind the observed separation.
The Chemical Basis for Separation: Polarity is Key
The successful separation of succinanilic acid and an N-aryl succinimide by TLC hinges on the significant difference in their polarities. This difference arises from their distinct functional groups.
-
Succinanilic Acid: This molecule possesses both a carboxylic acid (-COOH) and an amide (-CONH-) functional group.[1] The carboxylic acid group, in particular, is highly polar due to the hydroxyl (-OH) and carbonyl (C=O) moieties, which can readily participate in hydrogen bonding.
-
N-Aryl Succinimide: In the process of forming the succinimide, the carboxylic acid and amide groups of succinanilic acid undergo a cyclization via dehydration.[2] This results in a five-membered ring containing two carbonyl groups (an imide).[3][4] The loss of the highly polar carboxylic acid group and the formation of the more constrained cyclic imide structure significantly reduces the overall polarity of the molecule.
In normal-phase TLC, a polar stationary phase (typically silica gel) is used.[5][6] As the mobile phase (a less polar solvent system) ascends the plate, compounds that are more polar will have a stronger interaction with the stationary phase and will therefore travel a shorter distance up the plate.[7] Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further.[6]
Therefore, we can confidently predict that succinanilic acid, being the more polar compound, will exhibit a lower Retention Factor (Rf) value compared to the less polar N-aryl succinimide.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps to effectively separate and visualize succinanilic acid and an N-aryl succinimide (using N-phenylsuccinimide as a specific example) on a TLC plate.
Materials and Reagents:
-
Stationary Phase: Silica gel 60 F254 TLC plates[8]
-
Samples:
-
Mobile Phase (Eluent): A mixture of a non-polar and a more polar solvent is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio may require some experimentation, but a 1:1 or 2:1 mixture of ethyl acetate to hexane is a reasonable starting point. For compounds with strongly acidic characteristics, like succinanilic acid, adding a small amount of acetic acid (e.g., 1-2%) to the eluent can help to reduce streaking and improve spot shape.[5][11]
-
Spotting: Capillary tubes
-
Developing Chamber: A beaker or a dedicated TLC tank with a lid or watch glass
-
Visualization:
Workflow:
Caption: Experimental workflow for TLC analysis.
Detailed Procedure:
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is your baseline. Be careful not to scratch the silica layer.
-
-
Sample Spotting:
-
Dissolve small amounts of succinanilic acid and N-phenylsuccinimide in a suitable volatile solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Using separate capillary tubes, carefully spot each sample onto the baseline. Also, create a "co-spot" by spotting both samples on the same point on the baseline. The spots should be small and concentrated.[14]
-
-
Development of the TLC Plate:
-
Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Carefully place the spotted TLC plate into the chamber, ensuring that the baseline with the spots is above the level of the solvent.[5]
-
Cover the chamber with a lid or watch glass and allow the solvent to ascend the plate by capillary action.
-
Let the development proceed until the solvent front is about 1 cm from the top of the plate.[5]
-
-
Visualization:
-
Once development is complete, immediately remove the plate from the chamber and mark the position of the solvent front with a pencil.[7]
-
Allow the plate to dry completely in a fume hood.
-
UV Visualization: Place the dried plate under a UV lamp (254 nm). Both succinanilic acid and N-phenylsuccinimide contain aromatic rings and are therefore UV-active.[12][15] They will appear as dark spots on a fluorescent background. Circle the spots with a pencil.[16]
-
Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will react with the organic compounds on the plate, causing them to appear as brown or yellow-brown spots.[13][14][15] This method is particularly useful for visualizing a wide range of organic compounds.
-
Interpreting the Results
After visualization, you will be able to clearly distinguish between the two compounds based on their positions on the TLC plate.
| Compound | Expected Rf Value | Rationale |
| Succinanilic Acid | Lower | The presence of the highly polar carboxylic acid group leads to strong interactions with the polar silica gel stationary phase, resulting in less migration up the plate. |
| N-Aryl Succinimide | Higher | The less polar cyclic imide structure has a weaker affinity for the stationary phase and a greater affinity for the mobile phase, allowing it to travel further up the plate. |
Calculating the Retention Factor (Rf):
The Rf value is a quantitative measure of a compound's migration on a TLC plate and is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The co-spot is crucial for a direct and reliable comparison, as it eliminates any potential variations in the TLC plate or developing conditions. In the co-spot lane, you should observe two distinct spots, corresponding to the individual Rf values of succinanilic acid and N-phenylsuccinimide.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions, such as the cyclization of succinanilic acid to an N-aryl succinimide. The significant difference in polarity between the carboxylic acid-containing starting material and the cyclic imide product allows for a clear and unambiguous separation on a silica gel plate. By following the detailed protocol outlined in this guide, researchers can efficiently track the progress of their reactions, assess the purity of their products, and make informed decisions to optimize their synthetic strategies.
References
- ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water.
- Bozdoğan, B., et al. (2016). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water.
-
Tandfonline. (2016, November 11). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Retrieved from [Link]
- Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7.
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Retrieved from [Link]
-
Nichols, L. (2021, August 23). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
Analytical Chemistry. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
- Smith, J. D., et al. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), e51421.
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National Center for Biotechnology Information. (n.d.). Succinanilic acid. PubChem Compound Database. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-Phenylsuccinimide. NIST Chemistry WebBook. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-Phenylsuccinimide, 25g, Each. Retrieved from [Link]
- Pyka, A., Niestroj, A., Szarkowicz, A., & Sliwiok, J. (2002). Use of TLC and RPTLC for separation of nicotinic acid derivatives.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules.
-
National Center for Biotechnology Information. (n.d.). Succinanil. PubChem Compound Database. Retrieved from [Link]
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UV-Vis absorption properties of 3-fluoro-4-methylanilino derivatives
Title: Comprehensive Comparison Guide: UV-Vis Absorption Properties of 3-Fluoro-4-methylanilino Derivatives vs. Standard Anilines
Executive Summary
In rational drug design and materials science, the 3-fluoro-4-methylanilino scaffold is a highly privileged motif. It is frequently utilized in the synthesis of histone deacetylase (HDAC) inhibitors, agrochemicals, and specialized fluorophores[1]. Understanding the UV-Vis absorption properties of 3-fluoro-4-methylaniline (3-F-4-MA) and its complex derivatives is critical for tracking reaction kinetics, quantifying reaction yields, and evaluating the photophysical behavior of final drug candidates.
This guide objectively compares the UV-Vis spectral properties of 3-F-4-MA and its derivatives against baseline anilines (e.g., unsubstituted aniline and 4-methylaniline). By analyzing the causality behind these spectral shifts, researchers can better predict the behavior of these intermediates in synthetic workflows.
Mechanistic Rationale: The Push-Pull Electronic Effect
To utilize UV-Vis spectroscopy effectively for structural validation, one must understand how substituents alter the molecular orbital energy levels (the HOMO-LUMO gap).
Unsubstituted aniline exhibits two primary absorption bands in the UV region:
-
The K-band (π→π transition):* Typically observed around 230 nm, arising from the conjugated aromatic ring[2].
-
The B-band (n→π transition):* Typically observed around 280 nm, resulting from the interaction of the nitrogen's non-bonding lone pair with the aromatic π-system[2].
When we introduce substituents to form 3-fluoro-4-methylaniline , two competing electronic effects dictate the UV-Vis profile:
-
The +I / +M Effect of the 4-Methyl Group: The methyl group acts as an electron donor via hyperconjugation. This raises the energy of the HOMO, reducing the HOMO-LUMO gap and typically causing a slight bathochromic (red) shift in both bands compared to aniline[3].
-
The -I Effect of the 3-Fluoro Group: Fluorine is highly electronegative. Its strong inductive withdrawal stabilizes the electron density on the aromatic ring and the amine lone pair. This stabilization lowers the HOMO energy, counteracting the methyl group and resulting in a hypsochromic (blue) shift of the n→π* band back toward ~270–278 nm[4][5].
When 3-F-4-MA is incorporated into highly conjugated systems—such as thiazole or pyrazole derivatives—the extended conjugation and intramolecular charge transfer (ICT) drastically shift the absorption maximum (
Comparative Quantitative Data
The following table summarizes the objective UV-Vis performance data of 3-F-4-MA and its derivatives compared to standard alternatives. Data is recorded in neutral, polar protic solvents (e.g., Methanol) unless otherwise noted.
| Compound / Derivative | Molar Absorptivity ( | Solvatochromic Behavior | ||
| Aniline (Baseline) | ~230 nm | ~280 nm | ~8,600 (K-band) / ~1,430 (B-band) | Strong blue shift in acidic media (loss of n→π* due to anilinium formation)[2]. |
| 4-Methylaniline | ~235 nm | ~285 nm | ~9,000 (K-band) / ~1,500 (B-band) | Moderate red shift relative to aniline due to hyperconjugation[3]. |
| 3-Fluoro-4-methylaniline | ~232 nm | ~270–278 nm | ~8,800 (K-band) / ~1,450 (B-band) | Hypsochromic shift vs 4-methylaniline due to fluorine's -I effect[4][5]. |
| 3-F-4-MA Pyrazole Derivative | N/A (Masked) | 286 nm | High (Charge Transfer) | Broad absorption (300–400 nm) suitable for cellular imaging[6]. |
| 3-F-4-MA Thiazole Derivative | N/A (Masked) | 336 nm | High (Extended Conjugation) | Significant bathochromic shift due to extended thiazole-phenyl conjugation[1]. |
Experimental Protocol: Self-Validating UV-Vis Workflow
As a Senior Application Scientist, I mandate that all spectroscopic analyses operate as self-validating systems. Relying on a single spectral read can lead to false positives due to solvent impurities or cuvette degradation. The following protocol ensures absolute spectral fidelity when analyzing 3-fluoro-4-methylanilino derivatives.
Step 1: Solvent Preparation and Blanking
-
Select a high-purity, UV-grade solvent (e.g., HPLC-grade Methanol or DMSO). Ensure the solvent cutoff is well below the expected
(Methanol cutoff is ~205 nm). -
Clean a matched pair of quartz cuvettes (10 mm path length).
-
Fill both cuvettes with the neat solvent. Run a baseline correction scan from 200 nm to 600 nm to zero the instrument.
Step 2: Concentration Series Preparation (Beer-Lambert Validation)
-
Prepare a primary stock solution of the 3-F-4-MA derivative at 1.0 mM.
-
Perform serial dilutions to create a calibration curve: 10 µM, 25 µM, 50 µM, and 100 µM. Causality Check: Analyzing a series rather than a single point proves that the molecule obeys the Beer-Lambert law (
) and rules out concentration-dependent aggregation (excimer formation), which would artificially broaden the spectrum.
Step 3: Spectral Acquisition
-
Scan each concentration from 200 nm to 600 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
-
Record the exact
and absorbance values. Calculate the molar absorptivity ( ) from the slope of the absorbance vs. concentration plot.
Step 4: Solvatochromic and pH Shift Analysis (Orthogonal Validation)
-
To confirm the B-band is indeed an n→π* transition, add 10 µL of 1M HCl to the 50 µM sample.
-
Re-scan the sample. Causality Check: Protonation of the amine nitrogen forms an anilinium ion, tying up the lone pair. If the peak at ~270 nm disappears and the spectrum begins to resemble that of a substituted benzene, you have orthogonally validated the structural assignment[2].
Workflow Visualization
Figure 1: Self-validating UV-Vis spectroscopic workflow for analyzing anilino derivatives.
Applications in Drug Discovery & Materials Science
The specific UV-Vis properties of 3-F-4-MA derivatives are not just analytical curiosities; they drive functional applications:
-
Reaction Monitoring: During the Indium(III)-catalyzed reduction of nitrobenzenes to anilines, the disappearance of the nitroso intermediate (broad absorption at 386 nm) and the emergence of the 3-F-4-MA peaks (232 nm and 278 nm) allow for real-time, non-destructive kinetic tracking[5].
-
Medical Imaging: When 3-F-4-MA is coupled to pyrazole or thiazole rings, the resulting extended
-conjugation creates a strong intramolecular charge transfer (ICT) band. For example, the pyrazole derivative absorbing at 286 nm and extending into the 300-400 nm range is highly suitable for tracking cellular uptake in medical imaging applications[6]. -
HDAC Inhibitor Development: Thiazolyl derivatives of 3-F-4-MA (e.g., N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide) show potent HDAC inhibitory activity. Their distinct
at 336 nm allows for accurate quantification during high-throughput screening and pharmacokinetic (PK) blood-plasma concentration assays[1].
References
- Benchchem. "3-Fluoro-4-methylaniline | 452-77-7". Benchchem.
- Smolecule. "N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide". Smolecule.
- Wikipedia Contributors. "Aniline (data page)". Wikipedia.
- Indo American Journal of Pharmaceutical Research. "SYNTHESIS, CHARACTERIZATION AND IN VITRO BIOLOGICAL EVALUATION OF 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID". IAJPR.
- Thieme Connect. "Indium(III)-Catalyzed Reduction of Nitrobenzenes to Anilines: Scope and Limitations". Thieme E-Journals.
- ResearchGate. "Experimental values of λ max and molar absorptivity (ε) of aniline and chloroanilines". ResearchGate.
Sources
- 1. Buy N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide [smolecule.com]
- 2. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluoro-4-methylaniline | 452-77-7 | Benchchem [benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. iajpr.com [iajpr.com]
A Comparative Guide to the Purity Assessment of Library Compounds: A Case Study with CAS 282542-06-7
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of modern drug discovery, high-throughput screening (HTS) of large compound libraries is the cornerstone of hit identification. The adage "garbage in, garbage out" has never been more relevant. The purity of these library compounds is a critical, yet often underestimated, parameter that directly impacts the reliability and reproducibility of screening data. An impure compound can lead to false positives, false negatives, or misleading structure-activity relationships (SAR), ultimately wasting significant time and resources. Therefore, a robust and multi-faceted approach to purity assessment is not just a quality control measure; it is a fundamental necessity for successful drug development.
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of small molecule library compounds. We will use the compound with CAS number 282542-06-7 as a representative example to illustrate these methodologies. While this specific compound is not extensively characterized in public literature, we will treat it as a novel, moderately polar small molecule, typical of those found in drug discovery libraries. Our focus will be on the practical application and rationale behind using orthogonal analytical techniques—namely High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to build a comprehensive and trustworthy purity profile.
The Orthogonal Approach to Purity Assessment
No single analytical technique is infallible. Each method has its own inherent strengths and limitations. A truly confident assessment of purity is achieved by employing orthogonal methods, which measure the same property using different underlying principles. For small molecule library compounds, the combination of chromatography and spectroscopy provides a powerful, self-validating system.
-
Chromatographic techniques (HPLC, LC-MS) excel at separating a compound from its impurities, providing a purity value based on relative peak areas.[1][2][3]
-
Spectroscopic techniques (NMR) provide detailed structural information and, in its quantitative form (qNMR), can determine purity on an absolute molar basis without the need for reference standards of the impurities.[4][5][6]
The following sections will detail the experimental protocols for each of these techniques, followed by a comparative analysis of the data they generate.
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[7][8] For purity assessment, a UV detector is commonly used to quantify the separated components, with purity typically expressed as a percentage of the main peak area relative to the total peak area.
Rationale for Method Selection: A reversed-phase HPLC method using a C18 column is the workhorse of the pharmaceutical industry for its versatility in analyzing a wide range of small molecules.[2][3] Gradient elution is chosen to ensure that both polar and non-polar impurities can be resolved and eluted within a reasonable timeframe.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound (CAS 282542-06-7).
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV absorbance monitored at 210 nm, 254 nm, and 280 nm.[1]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
-
The use of multiple wavelengths helps to ensure that impurities without a strong chromophore at a specific wavelength are not missed.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[9] This technique not only provides a purity assessment based on the chromatogram but also confirms the identity of the main peak by its mass-to-charge ratio (m/z) and can help in identifying impurities.[7][10][11]
Rationale for Method Selection: This is a high-throughput and highly sensitive method ideal for library compounds.[10] It provides an orthogonal detection method (mass) to UV, which is crucial if an impurity co-elutes with the main peak or lacks a UV chromophore. Electrospray Ionization (ESI) is a soft ionization technique suitable for a broad range of moderately polar molecules.
Experimental Protocol:
-
Sample Preparation:
-
Same as for HPLC-UV analysis. A concentration of 100 µg/mL is often sufficient due to the high sensitivity of MS.
-
-
Instrumentation and Conditions:
-
Instrument: An LC/MS system such as an Agilent InfinityLab LC/MSD XT.[10]
-
LC Conditions: Same as the HPLC-UV method described above to allow for direct comparison.
-
MS Detector: Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs to maximize the chance of detecting all components.
-
Scan Range: m/z 100–1000.
-
Gas Temperature: 325 °C.
-
Gas Flow: 10 L/min.
-
Fragmentor Voltage: 70 V.
-
-
Data Analysis:
-
Generate a Total Ion Chromatogram (TIC). Purity is calculated based on the peak area percentage in the TIC.
-
Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ of CAS 282542-06-7 to confirm its retention time.
-
Analyze the mass spectra of minor peaks to tentatively identify impurities (e.g., starting materials, by-products, or degradation products).
-
Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for structural elucidation.[6][12] Quantitative NMR (qNMR) leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined.[4]
Rationale for Method Selection: qNMR is considered a primary ratio method and provides an absolute measure of purity without relying on the response factor of the analyte or its impurities.[13] This makes it orthogonal to chromatographic methods which provide relative purity. It is particularly valuable for detecting non-chromatographable or non-ionizable impurities.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Internal Standard Selection: Choose a high-purity (>99.5%), stable, non-hygroscopic standard with a simple spectrum (ideally a single sharp peak) that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Accurately weigh about 5-10 mg of the compound (CAS 282542-06-7) into a vial.
-
Accurately weigh about 5-10 mg of the chosen internal standard into the same vial. Record the weights precisely.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (a value of 30-60 seconds is often sufficient for small molecules). This is critical for accurate integration.
-
Pulse Angle: 90°.
-
Number of Scans (ns): 16 or higher to ensure a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Select a well-resolved signal from the analyte that is free from overlap. Integrate this signal (Ianalyte).
-
Integrate the signal from the internal standard (Istd).
-
Calculate the purity using the following formula[4]:
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
W: Weight
-
P: Purity of the standard
-
-
Data Presentation and Comparative Analysis
To illustrate the comparative nature of this guide, let's assume the following hypothetical data was obtained for our sample of CAS 282542-06-7.
Table 1: Comparative Purity Assessment of CAS 282542-06-7
| Analytical Technique | Purity Value (%) | Identity Confirmed? | Key Observations |
| HPLC-UV (254 nm) | 98.2% | No | Two minor impurities detected at 4.5 min and 6.2 min. |
| LC-MS (TIC, ESI+) | 97.9% | Yes (by m/z) | Confirmed mass of the main peak. Impurity at 4.5 min identified as a likely starting material. |
| ¹H qNMR | 97.5% | Yes (by structure) | Purity calculated against a certified maleic acid standard. Residual solvent (ethyl acetate) also quantified at 0.3%. |
Interpretation of Results:
-
The purity values obtained from the three orthogonal techniques are in good agreement, providing high confidence in the overall purity of the compound, which is approximately 97.5-98.2%.
-
HPLC-UV provides a robust, routine assessment of purity.[3]
-
LC-MS offers the dual benefit of purity assessment and identity confirmation, a crucial step for library compounds.[10][11] The ability to get mass information on impurities is invaluable for troubleshooting synthetic routes.
-
qNMR provides the most "absolute" measure of purity, as it is not dependent on detector response factors and can account for non-UV active or non-ionizable impurities.[13] It also uniquely allows for the quantification of residual solvents.
Recommended Workflow for Library Compound Purity Assessment
For a high-throughput environment, a tiered approach is often the most efficient. The following workflow ensures that resources are used judiciously while maintaining high standards of quality.
Caption: A tiered workflow for library compound purity assessment.
This workflow demonstrates an efficient and logical progression. A rapid LC-MS screen is used for all compounds to confirm identity and provide an initial purity estimate.[1] Compounds that pass this initial check are cleared for primary screening. For compounds that emerge as "hits," a more rigorous, multi-faceted purity analysis using high-resolution HPLC and absolute quantification by qNMR is essential before committing to more resource-intensive follow-up studies.
Conclusion
The purity assessment of library compounds is a critical-path activity in drug discovery that demands a rigorous, evidence-based approach. Relying on a single analytical method is insufficient and carries a significant risk of generating misleading biological data. As demonstrated with our case study of CAS 282542-06-7, a combination of orthogonal techniques—HPLC-UV for robust chromatographic separation, LC-MS for identity confirmation and impurity identification, and qNMR for absolute purity determination—provides a comprehensive and trustworthy characterization. By integrating these methods into a logical, tiered workflow, research organizations can ensure the quality of their compound libraries, enhance the reliability of their screening data, and ultimately accelerate the journey towards new therapeutic discoveries.
References
- Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array an.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 86302607, Fornicatin D.
- Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry.
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
- ACS Publications. (2005). High-Throughput Purification of Single Compounds and Libraries.
- LookChem. Cas 2986-25-6,N-Nitro-S-methyl isothiourea.
- Bruker. Quantitative NMR Spectroscopy.
- ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9547394, 1alpha,25-dihydroxy-6,7-didehydroprevitamin D3/1alpha,25-dihydroxy-6,7-didehydroprecholecalciferol.
- DrugFuture. Magnesium Monoperoxyphthalate.
- Medistri SA. (2023). Small Molecule Identification and Purity Testing.
- Excedr. (2024). An Introduction to LC/MS for Chemical Analysis.
- BenchChem. A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne.
- ChemScene. Ethyl 3'-bromo-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate.
- Priyanka Suresh Ghugare, Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- ResearchGate. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Wiley Online Library. (2006). Compound purity assessment and impurity testing with Corona CAD.
- BYJU'S. (2022). NMR Spectroscopy.
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid, ensuring the protection of personnel and the environment.
Hazard Assessment and Characterization
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid is comprised of a carboxylic acid moiety and a 3-fluoro-4-methylaniline group. Based on these components, the compound should be treated as potentially hazardous.
-
Aniline Derivatives: Aniline and its derivatives are known to be toxic if inhaled, ingested, or absorbed through the skin.[1][2] They can also be irritants to the skin and eyes and may have long-term health effects.[3]
-
Halogenated Organic Compounds: The presence of fluorine classifies this compound as a halogenated organic.[4] Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence.[5]
-
Carboxylic Acids: While butanoic acid itself is a relatively weak acid, concentrated forms of carboxylic acids can be corrosive.[6]
Given these characteristics, 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid should be managed as a hazardous waste, with particular attention to its potential toxicity and irritant properties.
Essential Safety and Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is imperative that all personnel are equipped with the appropriate PPE to minimize exposure.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[2] | To protect the eyes from splashes of solutions or contact with the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat.[2] | To provide a barrier against accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of generating dust or aerosols. | To prevent the inhalation of harmful particles. |
All handling of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
Step-by-Step Disposal Protocol
The disposal of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [9][10]
Proper segregation is the foundational step in safe chemical waste disposal.[9]
-
Solid Waste:
-
Unused or expired 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid powder should be kept in its original container or transferred to a clearly labeled, sealed container for solid chemical waste.
-
Contaminated materials such as weighing papers, pipette tips, and gloves must be collected in a designated, sealed hazardous waste container.[2]
-
-
Liquid Waste:
-
Solutions containing 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).[11]
-
As this is a halogenated organic compound, it should be collected in a waste stream designated for halogenated organic liquids, separate from non-halogenated waste.[4][5][12]
-
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, threaded cap.[13]
-
Labeling: All waste containers must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name: "4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid." [13] The label should also list all components of a mixture, including solvents, and their approximate concentrations.
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][13]
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[2]
-
Ensure the storage area is well-ventilated and away from incompatible chemicals, such as strong oxidizing agents or bases.[3]
-
Keep all waste containers securely sealed except when adding waste.[13]
-
Once the waste container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14]
-
These professional services are equipped to transport and dispose of chemical waste in accordance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA).[15]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Evacuate the immediate area and alert colleagues.
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2]
-
Clean the spill area with an appropriate solvent and decontaminate it.
-
-
Large Spills:
-
Immediately evacuate the area and secure it to prevent entry.
-
Contact your institution's EHS department or emergency response team immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.
Caption: Disposal workflow for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.
References
- BenchChem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Braun Research Group. (n.d.).
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- BenchChem. (n.d.). Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals.
- Bucknell University. (2016, April 15).
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Labor Security System. (n.d.).
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- National Science Teaching Association. (2024, August 16).
- Occupational Safety and Health Administration. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University Medical Center.
- Occupational Safety and Health Administration. (n.d.).
- Occupational Safety and Health Administration. (n.d.).
- Safety & Risk Services. (n.d.).
- Washington St
- Rutgers University. (n.d.). Aniline.
- Thermo Fisher Scientific. (2025, September 5).
- IFSC. (n.d.).
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- BenchChem. (n.d.). Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025, December 22).
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
- U.S. Environmental Protection Agency. (n.d.). Releases of Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement.
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Personal protective equipment for handling 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
Executive Safety Summary
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (CAS: 282542-06-7) is a succinamic acid derivative often used in proteomics and organic synthesis. While the amide linkage generally reduces acute toxicity compared to its parent aniline, this compound must be handled as a Hazardous Substance capable of causing skin, eye, and respiratory irritation.
Critical Hazard Mechanism: The safety profile is dominated by the 3-fluoro-4-methylaniline moiety. In vivo or under acidic hydrolysis, the compound may release this substituted aniline, which is known to be toxic and irritating. Therefore, safety protocols must prevent all routes of exposure—inhalation, ingestion, and dermal absorption.[1]
| Quick Reference | Specification |
| Signal Word | WARNING |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[1] |
| Physical State | Solid (Powder/Crystalline).[2] |
| Storage | 2–8°C, Desiccated. |
| Solubility | DMSO, Methanol; Low solubility in water (pH dependent). |
Risk Assessment & Hazard Classification
Based on Structure-Activity Relationships (SAR) and analog data (CAS 199461-14-8).
GHS Classification (Inferred)
The "Why" Behind the PPE
Standard laboratory attire is insufficient because of the fluorine substitution . Fluorinated anilines often possess higher lipophilicity than their non-fluorinated counterparts, facilitating faster dermal absorption. Furthermore, the "methyl" group at the para position relative to the amine (in the parent structure) can influence metabolic oxidation rates.
-
Risk: Dust inhalation during weighing is the highest probability accident.
-
Control: Engineering controls (Fume Hood) are primary; PPE is secondary.
PPE Selection Matrix
This matrix moves beyond generic advice, tailoring protection to the scale of operation .
| Protection Tier | Analytical Scale (< 50 mg) | Preparative Scale (> 50 mg) | Rationale |
| Respiratory | Fume Hood (Sash at 18"). No respirator needed if contained. | Fume Hood + N95/P95 Mask (if powder is fine/static). | Prevents inhalation of airborne particulates during transfer. |
| Ocular | Safety Glasses with side shields. | Chemical Goggles (indirect vent). | Goggles prevent powder ingress better than glasses during larger spills. |
| Dermal (Hand) | Nitrile Gloves (Single pair, 4-5 mil). | Double Nitrile or Nitrile + Laminate (if using DMSO). | DMSO facilitates transdermal transport of dissolved toxins. |
| Dermal (Body) | Standard Cotton Lab Coat. | Lab Coat + Tyvek Sleeve Covers . | Protects wrists/forearms from dust accumulation. |
Glove Material Permeability Data
-
Nitrile (0.11 mm): Excellent for dry solid. Break-through time > 480 min.
-
Latex: NOT RECOMMENDED. Poor resistance to organic solvents often used with this compound (e.g., DCM, DMSO).
Operational Protocols
A. Receipt & Storage
Upon receipt, the vial should be inspected for breakage.
-
Wipe Down: Wipe the exterior of the container with a damp paper towel (water/ethanol) before storing to remove any shipping residue.
-
Environment: Store at 2–8°C .
-
Desiccation: Keep tightly sealed. Hydrolysis can degrade the amide bond, releasing the toxic aniline precursor.
B. Weighing & Solubilization (The Critical Step)
Objective: Prevent static-induced dispersion of the powder.
-
Static Control: Use an anti-static gun or wipe the spatula with an ethanol wipe before dipping it into the vial.
-
Containment: Perform all weighing inside a certified chemical fume hood.
-
Solvent Addition:
-
Add solvent (DMSO or Methanol) slowly down the side of the vial.
-
Caution: If using DMSO, remember that it penetrates skin instantly and carries the dissolved chemical with it. Double glove is mandatory.
-
C. Reaction Setup
-
Temperature: If heating is required (> 40°C), ensure the system is closed (condenser/septum) to prevent vaporizing the aniline byproduct if decomposition occurs.
-
Quenching: Acidic workups may hydrolyze the amide. Treat the aqueous waste from the first extraction as potentially containing free 3-fluoro-4-methylaniline (Toxic).
Visualizing the Safety Logic
Diagram 1: PPE & Handling Decision Logic
This workflow illustrates the decision process for selecting PPE and handling procedures based on the state of the matter (Solid vs. Solution).
Caption: Decision logic for PPE selection based on physical state and associated risks.
Waste Disposal & Emergency Response
Disposal Protocol
Never dispose of this compound down the drain.
-
Solid Waste: Place contaminated weighing boats, gloves, and paper towels into a Hazardous Solid Waste bag (labeled "Toxic/Irritant Organic Solid").
-
Liquid Waste:
-
Non-Halogenated: If dissolved in DMSO/Methanol.
-
Halogenated: If dissolved in DCM/Chloroform.
-
Aqueous: Label specifically "Contains Fluorinated Anilines" to alert waste handlers of potential toxicity.
-
Emergency Procedures
-
Eye Contact: Flush immediately with water for 15 minutes.[2][4][5][6] Lift eyelids.[2] Seek medical attention if irritation persists (fluorinated compounds can cause delayed damage).
-
Skin Contact:
-
Spill Cleanup:
References
-
Sigma-Aldrich. Product Specification: 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (CAS 282542-06-7).[8] Retrieved from
-
Fisher Scientific. Safety Data Sheet: 3-Fluoro-4-methylaniline (Precursor Safety Data). Retrieved from
-
Santa Cruz Biotechnology. 4-(4-Fluoroanilino)-4-oxobutanoic acid (Analog Safety Data). Retrieved from
-
PubChem. Compound Summary: 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid.[9] National Library of Medicine. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. 4-(3-FLUORO-4-METHYLANILINO)-4-OXOBUTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Compound 4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid - Chemdiv [chemdiv.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
